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Diisohexyl phthalate

Cat. No.: B092407
CAS No.: 146-50-9
M. Wt: 334.4 g/mol
InChI Key: ALEROMXYYSQFLX-UHFFFAOYSA-N
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Description

Diisohexyl phthalate is a dialkyl phthalate ester primarily employed as a plasticizer in polymer and materials science research. It is used to increase the flexibility, transparency, and durability of plastics, with a principal application in softening polyvinyl chloride (PVC) . As a member of the phthalate family, its research value extends to understanding the broader class of phthalate esters, which are recognized as endocrine-disrupting chemicals (EDCs) . Studies on phthalates have shown that they can induce reproductive disorders by interfering with the hypothalamic-pituitary-gonadal (HPG) axis and modifying the release of pivotal hormones . At a hormonal level, phthalates can disrupt normal endocrine function . The intracellular mechanisms of action for phthalates are complex and can involve interference with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), and disruption of various intracellular signaling pathways, which in turn can modulate gene expression associated with reproductive processes and development . Research into compounds like this compound is crucial for assessing the biological and toxicological impacts of plasticizers in the environment and for the development of safer alternative materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O4 B092407 Diisohexyl phthalate CAS No. 146-50-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(4-methylpentyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-15(2)9-7-13-23-19(21)17-11-5-6-12-18(17)20(22)24-14-8-10-16(3)4/h5-6,11-12,15-16H,7-10,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEROMXYYSQFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873995
Record name Bis(4-methylpentyl) phthalate
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Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146-50-9, 71850-09-4, 259139-51-0
Record name Diisohexyl phthalate
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Record name Diisohexyl phthalate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-methylpentyl) phthalate
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Record name Diisohexyl phthalate
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Foundational & Exploratory

Physicochemical Properties of Diisohexyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core physicochemical properties of Diisohexyl phthalate (B1215562) is presented for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of key data, presented in a structured format for clarity and ease of comparison.

Diisohexyl phthalate is a member of the phthalate ester class of compounds, primarily utilized as a plasticizer. A thorough understanding of its physicochemical properties is essential for its application and for assessing its environmental and biological impact.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueUnit
Molecular Formula C₂₀H₃₀O₄-
Molecular Weight 334.45 g/mol
Density 1.01g/cm³
Boiling Point 416.7°C
Melting Point -50°C
Vapor Pressure 2.1 x 10⁻⁷mm Hg at 25°C
Water Solubility 2.1 x 10⁻³mg/L at 25°C
Log Kow (Octanol-Water Partition Coefficient) 6.81-

Experimental Protocols

The determination of the physicochemical properties listed above follows standardized methodologies to ensure accuracy and reproducibility. The following are detailed descriptions of the typical experimental protocols employed for these measurements.

Determination of Boiling Point

The boiling point of this compound is determined using a method compliant with OECD Test Guideline 103. This procedure involves heating the liquid in a specialized apparatus and observing the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. Given the high boiling point of this compound, this is often conducted under reduced pressure, with the results extrapolated to standard atmospheric pressure.

Determination of Vapor Pressure

For substances with low volatility such as this compound, the vapor pressure is typically measured using a vapor pressure balance, as outlined in OECD Test Guideline 104. This method involves measuring the force exerted by the vapor of the substance on a sensitive balance within a controlled environment.

Determination of Water Solubility

The water solubility of this compound is determined following the column elution method described in OECD Test Guideline 105. In this protocol, a column is packed with an inert support material coated with an excess of the test substance. Water is then passed through the column at a slow, controlled rate. The concentration of this compound in the eluted water is measured until it reaches a plateau, which represents the water solubility.

Determination of Octanol-Water Partition Coefficient (Log Kow)

The octanol-water partition coefficient is a critical parameter for assessing the environmental fate and bioaccumulation potential of a substance. Its measurement for this compound is performed using the High-Performance Liquid Chromatography (HPLC) method, as specified in OECD Test Guideline 117. This technique involves correlating the retention time of the substance on a reversed-phase HPLC column with the known Log Kow values of a series of reference compounds.

Logical Relationships in Physicochemical Assessment

The following diagram illustrates the logical workflow for assessing the environmental and safety profile of a chemical like this compound based on its core physicochemical properties.

A Physicochemical Properties (Boiling Point, Vapor Pressure, Water Solubility, Log Kow) B Environmental Fate Assessment A->B Volatility & Persistence C Bioaccumulation Potential A->C Hydrophobicity (Log Kow) D Toxicity Assessment B->D C->D E Human Exposure Assessment D->E F Risk Characterization E->F

Caption: Workflow for chemical risk assessment.

This guide provides a foundational understanding of the physicochemical properties of this compound. The data and protocols described are essential for further research and for the comprehensive evaluation of this compound in various scientific and industrial contexts.

Toxicological Profile of Diisohexyl Phthalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diisohexyl phthalate (B1215562) (DIHP) is a plasticizer belonging to the phthalate ester class of chemicals. While specific toxicological data for DIHP is limited in some areas, a profile of its potential hazards can be constructed from available studies on DIHP itself and through read-across from structurally similar phthalates, such as Di-n-hexyl phthalate (DnHP) and Di(2-ethylhexyl) phthalate (DEHP). This technical guide provides a comprehensive overview of the toxicological profile of DIHP, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of its toxicity. The primary concerns associated with DIHP exposure are its endocrine-disrupting properties, particularly its anti-androgenic effects, and its potential for reproductive and developmental toxicity.

Chemical and Physical Properties

PropertyValue
Chemical Name Diisohexyl phthalate
Synonyms DIHP, 1,2-Benzenedicarboxylic acid, diisohexyl ester
CAS Number 71850-09-4
Molecular Formula C20H30O4
Molecular Weight 334.45 g/mol
Appearance Oily liquid
Solubility Insoluble in water

Toxicological Data

Acute Toxicity

DIHP exhibits low acute toxicity via oral and dermal routes of exposure.

EndpointSpeciesRouteValueReference
LD50RatOral> 5,000 mg/kg bw[No specific study cited, general statement]
LD50RabbitDermal> 2,000 mg/kg bw[No specific study cited, general statement]
Repeated-Dose Toxicity
Developmental Toxicity

DIHP has been shown to induce developmental toxicity in rats.

Study TypeSpeciesDosingNOAELLOAELKey Findings at LOAELReference
Prenatal Developmental ToxicityRatOral gavage (GD 6-20)300 mg/kg/day750 mg/kg/dayIncreased resorptions, reduced fetal weight, skeletal and visceral malformations (including ectopic testes)[2]
Reproductive Toxicity

A two-generation study has demonstrated the reproductive toxicity of DIHP in rats.

Study TypeSpeciesDosingNOELKey Findings at Higher DosesReference
Two-Generation Reproductive ToxicityRatDietary64-168 mg/kg/dayReduced anogenital distance, delayed balanopreputial separation, increased incidence of thoracic nipples, testicular abnormalities, reduced sperm counts and fertility in F1 males. Reduced anogenital distance and decreased weight gain during lactation in F2 offspring.[2]

The analogue DnHP has also been shown to cause dose-related fertility effects in a continuous breeding study in mice, with a Lowest-Observed-Adverse-Effect Level (LOAEL) of 380 mg/kg/day. [No specific study cited]

Experimental Protocols

Prenatal Developmental Toxicity Study (based on OECD TG 414)
  • Test Species: Sprague-Dawley rats.

  • Animal Numbers: Sufficient number of pregnant females to ensure approximately 20 litters per group at term.

  • Dose Administration: this compound administered by oral gavage daily from gestation day (GD) 6 to 20. At least three dose levels and a vehicle control group were used.

  • Observations:

    • Maternal: Clinical signs, body weight, food consumption, and terminal necropsy.

    • Fetal: Number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetal body weight, sex, and external, visceral, and skeletal examinations for malformations and variations.

  • Data Analysis: Statistical analysis of maternal and fetal parameters to determine NOAEL and LOAEL.

Two-Generation Reproductive Toxicity Study (based on OECD TG 416)
  • Test Species: Wistar rats.[3][4]

  • Animal Numbers: Sufficient number of weanling rats per sex for each dose group to result in approximately 20 pregnant F0 and F1 females.[3]

  • Dose Administration: this compound administered continuously in the diet through two generations (F0 and F1). At least three dose levels and a control group were used.[3]

  • F0 Generation: Dosing begins at weaning and continues through mating, gestation, and lactation.

  • F1 Generation: Selected offspring are dosed from weaning through mating to produce the F2 generation.

  • Endpoints Evaluated:

    • Parental Animals: Clinical observations, body weight, food consumption, estrous cyclicity, mating performance, fertility, gestation length, parturition, and terminal organ weights and histopathology of reproductive organs.

    • Offspring (F1 and F2): Viability, clinical signs, body weight, anogenital distance, age at sexual maturation (vaginal opening, balanopreputial separation), and post-weaning growth and survival.

  • Data Analysis: Statistical analysis of reproductive and developmental endpoints to determine the No-Observed-Effect Level (NOEL).

Mechanism of Action and Signaling Pathways

The primary mechanism of DIHP's reproductive and developmental toxicity is believed to be its anti-androgenic activity, which is a common characteristic of many phthalates. DIHP can interfere with the normal signaling of androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), which are critical for the development and function of the male reproductive system.

Androgen Receptor Signaling Pathway and Disruption by DIHP

The following diagram illustrates the normal androgen receptor (AR) signaling pathway and the potential points of interference by DIHP.

androgen_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone 5a-Reductase 5α-Reductase Testosterone->5a-Reductase Enters Cell DHT DHT AR-HSP Complex Inactive AR-HSP Complex DHT->AR-HSP Complex Binding AR Androgen Receptor (AR) AR->AR-HSP Complex AR-DHT Active AR-DHT Dimer AR->AR-DHT Dimerization HSP Heat Shock Proteins (HSP) HSP->AR-HSP Complex AR-HSP Complex->AR HSP Dissociation DIHP This compound (DIHP) DIHP->AR Antagonistic Binding (Blocks DHT) 5a-Reductase->DHT Conversion ARE Androgen Response Element (ARE) AR-DHT->ARE Translocation & Binding Gene Transcription Target Gene Transcription ARE->Gene Transcription mRNA mRNA Gene Transcription->mRNA

Caption: Androgen Receptor Signaling and DIHP Interference.

Experimental Workflow: In Vitro Androgen Receptor Competitive Binding Assay

This workflow outlines a typical experiment to determine the ability of DIHP to compete with a natural androgen for binding to the androgen receptor.

ar_binding_assay cluster_preparation Assay Preparation cluster_incubation Incubation cluster_separation Separation of Bound and Free Ligand cluster_quantification Quantification and Analysis Prepare AR Prepare Androgen Receptor (e.g., from rat prostate cytosol) Incubate Incubate AR, [3H]-DHT, and DIHP together Prepare AR->Incubate Prepare Ligand Prepare Radiolabeled Androgen (e.g., [3H]-DHT) Prepare Ligand->Incubate Prepare DIHP Prepare Serial Dilutions of DIHP Prepare DIHP->Incubate Separate Separate AR-bound [3H]-DHT from free [3H]-DHT (e.g., using hydroxylapatite) Incubate->Separate Measure Radioactivity Measure Radioactivity of Bound Ligand (Scintillation Counting) Separate->Measure Radioactivity Analyze Data Analyze Data to Determine IC50 of DIHP Measure Radioactivity->Analyze Data

Caption: Workflow for an AR Competitive Binding Assay.

Conclusion

The toxicological profile of this compound is characterized by low acute toxicity but significant concerns regarding its endocrine-disrupting properties, which manifest as reproductive and developmental toxicity. The anti-androgenic mechanism of action is a key driver of these effects. While data gaps exist, particularly for repeated-dose systemic toxicity, the available information from studies on DIHP and its analogues allows for a preliminary risk assessment. Further research is warranted to fully characterize the long-term health effects of DIHP exposure. This guide provides a foundational understanding for professionals in research and drug development to inform safety assessments and guide future studies.

References

The Endocrine-Disrupting Potential of Diisohexyl Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisohexyl phthalate (B1215562) (DIHP), a plasticizer used in various consumer products, is a member of the phthalate family of chemicals, a class of compounds that has come under increasing scrutiny for its potential endocrine-disrupting properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the endocrine-disrupting potential of DIHP. Due to a notable lack of specific toxicological data for DIHP, this document synthesizes information from studies on closely related phthalate analogues, such as Di-isoheptyl phthalate (DIHPt) and the well-characterized Di(2-ethylhexyl) phthalate (DEHP), to infer potential hazards and mechanisms of action. This guide details in vivo effects on reproductive development and summarizes in vitro evidence of interference with steroidogenesis, and interactions with key nuclear receptors including the androgen receptor (AR), estrogen receptor (ER), peroxisome proliferator-activated receptors (PPARs), and the aryl hydrocarbon receptor (AhR). Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support future research and risk assessment efforts in the scientific and drug development communities.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other plastics. Their ubiquitous presence in consumer goods, from food packaging and medical devices to toys and building materials, results in widespread human exposure. Concerns over their potential to interfere with the endocrine system have led to regulatory action and intensive scientific investigation.

Diisohexyl phthalate (DIHP) is a C6-phthalate ester. While specific long-term and reproductive toxicity studies on DIHP are scarce, read-across from structurally similar phthalates, such as Di-n-hexyl phthalate (DnHP) and Di-isoheptyl phthalate (DIHPt), suggests a likelihood of reproductive and developmental toxicity[1]. Phthalate esters are known endocrine disruptors that can decrease fetal testis testosterone (B1683101) production and reduce the expression of steroidogenic genes[2]. This guide will collate the available direct and indirect evidence to provide a thorough technical overview of the endocrine-disrupting potential of DIHP.

In Vivo Evidence of Endocrine Disruption

Gestational Exposure to Di-isoheptyl Phthalate (DIHPt) and Male Reproductive Development in Rats

A key study investigated the effects of gestational exposure to DIHPt on testis development in male Sprague-Dawley rats. Pregnant dams were administered DIHPt by oral gavage from gestational day (GD) 12 to 21 at doses of 0, 10, 100, 500, and 1,000 mg/kg/day. The findings from this study are summarized in the tables below and point towards a potent anti-androgenic effect.

Table 1: Effects of Gestational Di-isoheptyl Phthalate (DIHPt) Exposure on Male Rat Pups [2]

ParameterControl10 mg/kg/day100 mg/kg/day500 mg/kg/day1,000 mg/kg/day
Serum Testosterone (ng/mL)1.5 ± 0.21.3 ± 0.11.1 ± 0.10.8 ± 0.10.6 ± 0.1
Anogenital Distance (AGD) (mm)3.1 ± 0.13.0 ± 0.12.9 ± 0.12.7 ± 0.12.5 ± 0.1
Fetal Leydig Cell Cluster Size (µm²)1500 ± 1001800 ± 1502000 ± 2002500 ± 2502800 ± 300
Fetal Leydig Cell Size (µm²)80 ± 570 ± 465 ± 360 ± 355 ± 2
Multinucleated Gonocytes (%)2 ± 0.53 ± 0.65 ± 0.88 ± 1.012 ± 1.5
Statistically significant difference from control (p < 0.05). Data are presented as mean ± SEM.

Table 2: Testicular Gene Expression Changes Following Gestational Di-isoheptyl Phthalate (DIHPt) Exposure in Male Rat Pups [2]

GeneFunctionFold Change at 1,000 mg/kg/day
LhcgrLH/hCG Receptor
StarSteroidogenic Acute Regulatory Protein
Cyp11a1Cholesterol Side-Chain Cleavage Enzyme
Hsd3b13β-hydroxysteroid dehydrogenase
Cyp17a117α-hydroxylase/17,20-lyase
Hsd17b317β-hydroxysteroid dehydrogenase
Insl3Insulin-like 3

The results demonstrate that gestational exposure to DIHPt leads to a dose-dependent decrease in serum testosterone and anogenital distance in male pups, which are classic indicators of anti-androgenic activity[2]. This is accompanied by significant alterations in testicular morphology, including increased clustering and decreased size of fetal Leydig cells, and an increase in multinucleated gonocytes. Furthermore, the expression of key genes involved in the steroidogenic pathway and testicular descent (Insl3) was significantly downregulated[2].

Experimental Protocol: In Vivo Gestational Toxicity Study

The following is a summary of the experimental protocol used in the study of DIHPt, which can serve as a template for future studies on DIHP.

  • Animal Model: Pregnant Sprague-Dawley rats.

  • Dosing: Oral gavage with DIHPt dissolved in corn oil at doses of 0, 10, 100, 500, and 1,000 mg/kg/day.

  • Exposure Period: Gestational days 12 through 21.

  • Endpoints Measured at GD21:

    • Maternal body weight.

    • Fetal body weight and anogenital distance (AGD).

    • Serum testosterone levels in male pups (measured by ELISA).

    • Testicular histology to assess Leydig cell number, size, and clustering, and the incidence of multinucleated gonocytes.

    • Quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key steroidogenic genes in the testes.

    • Western blot analysis for key steroidogenic proteins (e.g., CYP11A1) and INSL3.

  • Statistical Analysis: One-way ANOVA followed by Dunnett's test for comparison between treated and control groups.

In Vitro Mechanisms of Endocrine Disruption

Due to the lack of specific in vitro data for DIHP, this section will discuss the potential mechanisms of endocrine disruption based on studies of other phthalates, particularly the active metabolite of DEHP, mono(2-ethylhexyl) phthalate (MEHP).

Inhibition of Steroidogenesis

Phthalates are well-documented inhibitors of steroidogenesis, particularly testosterone production in testicular Leydig cells. The primary mechanism involves the downregulation of the Steroidogenic Acute Regulatory (StAR) protein, which is the rate-limiting step in steroid hormone synthesis, responsible for transporting cholesterol into the mitochondria[1][3].

  • Effects on Leydig Cells: In vitro studies using rodent Leydig cell lines (e.g., MA-10, MLTC-1) have shown that MEHP significantly reduces hormone-stimulated progesterone (B1679170) and testosterone production[1]. This is associated with decreased expression of StAR and other key steroidogenic enzymes like CYP11A1, 3β-HSD, and 17β-HSD[4].

  • Effects on Granulosa Cells: MEHP has also been shown to affect steroidogenesis in ovarian granulosa cells, primarily by suppressing estradiol (B170435) production through the inhibition of aromatase (CYP19) gene transcription[5].

Diagram 1: Phthalate-Induced Inhibition of Steroidogenesis in Leydig Cells

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_ser Smooth Endoplasmic Reticulum LH LH LHCGR LHCGR LH->LHCGR Binds cAMP cAMP LHCGR->cAMP Activates PKA PKA cAMP->PKA Activates Cholesterol_droplet Cholesterol Droplet PKA->Cholesterol_droplet Mobilizes Cholesterol Free Cholesterol Cholesterol_droplet->Cholesterol StAR StAR Cholesterol->StAR Transported by Pregnenolone Pregnenolone StAR->Pregnenolone Facilitates conversion by CYP11A1 CYP11A1 CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone Converted by 3β-HSD HSD3B 3β-HSD CYP17A1 CYP17A1 HSD17B 17β-HSD Androstenedione Androstenedione Progesterone->Androstenedione Converted by CYP17A1 Testosterone Testosterone Androstenedione->Testosterone Converted by 17β-HSD Phthalate Phthalate Phthalate->StAR Inhibits expression Phthalate->CYP11A1 Inhibits expression Phthalate->HSD3B Inhibits expression Phthalate->CYP17A1 Inhibits expression Phthalate->HSD17B Inhibits expression G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalate Phthalate AR Androgen Receptor Phthalate->AR Antagonizes ER Estrogen Receptor Phthalate->ER Agonizes PPAR PPAR Phthalate->PPAR Agonizes AhR Aryl Hydrocarbon Receptor Phthalate->AhR Agonizes ARE Androgen Response Element AR->ARE Binds ERE Estrogen Response Element ER->ERE Binds PPRE Peroxisome Proliferator Response Element PPAR->PPRE Binds XRE Xenobiotic Response Element AhR->XRE Binds Gene_Expression_A Altered Gene Expression (Anti-androgenic) ARE->Gene_Expression_A Gene_Expression_E Altered Gene Expression (Estrogenic) ERE->Gene_Expression_E Gene_Expression_P Altered Gene Expression (Metabolic) PPRE->Gene_Expression_P Gene_Expression_X Altered Gene Expression (Toxic) XRE->Gene_Expression_X G Start Test Chemical (e.g., DIHP) Steroidogenesis H295R Steroidogenesis Assay (OECD TG 456) Start->Steroidogenesis ER_Activity ER Transactivation Assay (OECD TG 455) Start->ER_Activity AR_Activity AR Competitive Binding Assay Start->AR_Activity PPAR_AhR_Activity PPAR/AhR Reporter Assays Start->PPAR_AhR_Activity Results_S Measure Testosterone & Estradiol Levels Steroidogenesis->Results_S Results_E Measure Reporter Gene Activity (Agonism/ Antagonism) ER_Activity->Results_E Results_A Determine IC50 for Receptor Binding AR_Activity->Results_A Results_P Measure Reporter Gene Activity PPAR_AhR_Activity->Results_P Conclusion Assess Endocrine Disrupting Potential Results_S->Conclusion Results_E->Conclusion Results_A->Conclusion Results_P->Conclusion

References

Diisohexyl Phthalate: A Technical Guide to Environmental Contamination Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisohexyl phthalate (B1215562) (DIHP), a member of the phthalate ester family of chemical compounds, is primarily utilized as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1] Its applications span a variety of consumer and industrial products, leading to its potential release into the environment. While less studied than other phthalates like di(2-ethylhexyl) phthalate (DEHP), understanding the sources of DIHP contamination is crucial for assessing its environmental fate and potential toxicological implications. This technical guide provides an in-depth overview of the known and potential sources of DIHP environmental contamination, supported by available data and detailed experimental protocols for its detection.

Primary and Secondary Sources of Environmental Contamination

The environmental contamination of diisohexyl phthalate originates from both direct (primary) and indirect (secondary) sources throughout its lifecycle, from manufacturing to disposal.

1. Industrial Production and Use: The primary manufacturing process of DIHP and its incorporation into products represents a significant potential source of environmental release.[1] Industrial wastewater from manufacturing facilities can contain DIHP, which may then enter aquatic ecosystems if not adequately treated.

2. Consumer Products: DIHP is used in a wide array of consumer products to impart flexibility. These include, but are not limited to:

  • Plastics and Polymers: As a plasticizer, it is a key component in flexible PVC products.[2]

  • Building Materials: Vinyl flooring and wall coverings can contain DIHP.

  • Personal Care Products: While less common than other phthalates, it can be found in some formulations.[3]

  • Adhesives and Inks: Its properties make it suitable for use in these applications.[2]

3. Leaching from Products: Phthalates are not chemically bound to the polymer matrix and can leach out over time.[2] This leaching is a major pathway for DIHP to enter the environment, particularly indoor settings. Factors that can influence the rate of leaching include temperature, contact with fatty substances, and physical wear.

4. Waste Disposal and Landfills: The disposal of DIHP-containing products in landfills is a significant long-term source of contamination. Over time, DIHP can leach from these products into the landfill leachate, which can then contaminate groundwater and surrounding soil if not properly contained and treated.

5. Wastewater Treatment Plants: Wastewater from residential and industrial sources can carry DIHP into wastewater treatment plants (WWTPs). While some degradation may occur during treatment, a portion of the DIHP can be discharged in the effluent into surface waters or become concentrated in sewage sludge. This sludge, if used as an agricultural fertilizer, can then contaminate soil.

Quantitative Data on Environmental Concentrations

Quantitative data specifically for this compound in various environmental matrices are limited in the scientific literature. Much of the available data focuses on more prevalent phthalates like DEHP. However, commercial this compound may contain di-n-hexyl phthalate (DnHP), and in the absence of extensive DIHP data, information on DnHP can serve as a relevant proxy. The following tables summarize available data for related phthalates to provide a general understanding of expected concentration ranges.

Table 1: Concentration of Phthalates in Water and Leachate

MatrixPhthalateConcentration RangeLocation/Study
Surface WaterDEHP0.558 – 3.38 µg/LWashington State, USA[4]
Landfill LeachateDEHPPoland[5]
Industrial WastewaterDEHP9–44 µg/LFrance[3]

Table 2: Concentration of Phthalates in Soil, Sediment, and Sludge

MatrixPhthalateConcentration RangeLocation/Study
Marine SedimentsDEHP49.6 – 217 µg/kg dwWashington State, USA[4]
Freshwater SedimentsDINP (tentatively identified)1,120 – 2,150 µg/kg dwWashington State, USA[4]
Sewage SludgeDEHP11.2 to 275 µg/kg dwVarious Studies[5]

Table 3: Concentration of Phthalates in Indoor Environments

MatrixPhthalateConcentration RangeLocation/Study
Indoor DustDEHPMedian of 0.77 mg/gChildren's Bedrooms[6]
Indoor AirDEHPMean of 0.18 µg/m³Personal Air Samples[7]

Experimental Protocols

The analysis of this compound in environmental samples typically involves extraction, cleanup, and instrumental analysis. The following are detailed methodologies for key experiments, adaptable for DIHP analysis.

Analysis of Dihexyl Phthalate in Air Samples (Adapted from OSHA Method)

This method is for the collection and analysis of dihexyl phthalate isomers, which are structurally similar to this compound.

  • Sample Collection:

    • Draw a known volume of air through an OVS-Tenax sampling tube using a personal sampling pump. The tube contains a glass fiber filter and two sections of Tenax resin.

    • The recommended sampling volume is 240 liters at a flow rate of 1 liter per minute.

    • After sampling, cap the tubes and store them at ambient temperature.

  • Sample Preparation (Extraction):

    • Break the ends of the sampling tube and transfer the glass fiber filter and the front Tenax section to a vial. Transfer the back Tenax section to a separate vial.

    • Add 4.0 mL of toluene (B28343) to each vial.

    • Seal the vials and allow them to stand for 30 minutes with occasional shaking.

  • Instrumental Analysis (Gas Chromatography - Flame Ionization Detector, GC-FID):

    • GC Conditions:

      • Column: DB-5 capillary column (30 m x 0.32 mm i.d., 1.5-µm film thickness).

      • Injector Temperature: 250°C.

      • Detector Temperature: 275°C.

      • Oven Program: 100°C for 2 minutes, then ramp to 280°C at 10°C/minute, and hold for 10 minutes.

      • Carrier Gas: Helium at a flow rate of 2 mL/minute.

    • Injection: Inject a 1 µL aliquot of the sample extract.

    • Quantification: Use an external standard calibration curve prepared from known concentrations of dihexyl phthalate in toluene.

Analysis of Phthalates in Water Samples (Adapted from EPA Method 506)

This method details the extraction and analysis of phthalates from drinking water.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 solid-phase extraction disk by passing methanol (B129727) followed by reagent water.

    • Pass a 1-liter water sample through the conditioned disk at a flow rate of 10-15 mL/minute.

    • After the entire sample has passed through, dry the disk by vacuum.

    • Elute the trapped analytes from the disk with acetonitrile (B52724) followed by methylene (B1212753) chloride.

    • Dry the extract using a drying column or anhydrous sodium sulfate (B86663).

    • Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.

  • Instrumental Analysis (Gas Chromatography - Photoionization Detector, GC-PID or GC-MS):

    • GC Conditions (for GC-PID):

      • Column: Fused silica (B1680970) capillary column (e.g., DB-5, 30 m x 0.25 mm i.d.).

      • Injector Temperature: 250°C.

      • Detector Temperature: 250°C.

      • Oven Program: 60°C for 1 minute, ramp to 280°C at 8°C/minute, and hold for 10 minutes.

      • Carrier Gas: Helium.

    • Injection: Inject a 1-2 µL aliquot of the concentrated extract.

    • Quantification: Use an external or internal standard calibration method.

Analysis of Phthalates in Soil and Sediment Samples (Adapted from QuEChERS-based method)

This method provides a quick and effective way to extract phthalates from solid matrices.[5]

  • Sample Preparation (Extraction and Cleanup):

    • Weigh 5 grams of a homogenized soil or sediment sample into a 50 mL centrifuge tube.

    • Add 10 mL of ultra-pure water and vortex to disperse the sample.

    • Add 10 mL of an extraction solvent mixture (e.g., dichloromethane/n-hexane 1:1, v/v).

    • Add extraction salts (e.g., magnesium sulfate and sodium chloride).

    • Shake vigorously for 1 minute and centrifuge.

    • Take an aliquot of the upper organic layer and transfer it to a cleanup tube containing a sorbent mixture (e.g., C18 and primary secondary amine - PSA).

    • Vortex and centrifuge.

    • The resulting supernatant is ready for GC-MS analysis.

  • Instrumental Analysis (Gas Chromatography - Mass Spectrometry, GC-MS):

    • GC Conditions:

      • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Injector Temperature: 280°C.

      • Oven Program: 80°C for 1 minute, ramp to 280°C at 10°C/minute, and hold for 5 minutes.

      • Carrier Gas: Helium.

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, targeting characteristic ions of DIHP.

    • Injection: Inject a 1 µL aliquot of the final extract.

    • Quantification: Use an internal standard calibration method.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and relationships involved in the environmental contamination of this compound.

DIHP_Lifecycle cluster_production Industrial Production & Use cluster_environment Environmental Compartments Industrial Production Industrial Production Consumer Products Consumer Products Industrial Production->Consumer Products Incorporation Wastewater Wastewater Industrial Production->Wastewater Effluent Indoor Environment Indoor Environment Consumer Products->Indoor Environment Leaching/Volatilization Consumer Products->Wastewater Use & Disposal Landfill Landfill Consumer Products->Landfill Disposal Indoor Environment->Wastewater Cleaning Soil & Groundwater Soil & Groundwater Wastewater->Soil & Groundwater Sludge Application Surface Water & Sediment Surface Water & Sediment Wastewater->Surface Water & Sediment Effluent Discharge Landfill->Soil & Groundwater Leachate

Caption: Lifecycle of this compound and Environmental Release Pathways.

Environmental_Fate Sources Primary Sources (Industrial, Consumer Products) Release Release Mechanisms (Leaching, Effluent, Disposal) Sources->Release Transport Environmental Transport Release->Transport Compartments Environmental Sinks (Soil, Sediment, Water, Biota) Transport->Compartments Deposition & Partitioning

Caption: Conceptual Workflow of DIHP from Source to Environmental Sink.

Conclusion

This compound enters the environment through various pathways associated with its production, use in consumer products, and disposal. While specific quantitative data for DIHP remains limited, the understanding of phthalate behavior in general, particularly that of structurally similar compounds, provides a strong basis for assessing its environmental contamination sources. The primary routes of contamination include industrial and municipal wastewater, leaching from plastic products into indoor environments and landfills, and the subsequent contamination of soil, water, and sediment. The provided experimental protocols, adapted from established methods for other phthalates, offer a robust framework for the future monitoring and quantification of this compound in various environmental matrices. Further research is needed to generate specific data on DIHP concentrations in the environment to more accurately assess its potential risks.

References

Navigating the Solubility Landscape of Diisohexyl Phthalate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of Diisohexyl phthalate (B1215562) (DIHP) in various organic solvents, targeting researchers, scientists, and professionals in drug development. This document collates available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Diisohexyl phthalate, a branched-chain dialkyl phthalate, is utilized as a plasticizer in a variety of applications. Its interaction with organic solvents is a critical parameter in formulation development, toxicological studies, and environmental fate assessment. Understanding its solubility is paramount for accurate solution preparation and the interpretation of experimental results.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of common organic solvents remains limited in publicly available literature. However, specific data for Dimethyl sulfoxide (B87167) (DMSO) and several mixed solvent systems has been documented.[1][2] The table below summarizes the available quantitative information.

Organic Solvent/SystemTemperature (°C)SolubilitySource(s)
Dimethyl sulfoxide (DMSO)Not Specified200 mg/mL (598.00 mM)[1]
Dimethyl sulfoxide (DMSO)Not Specified60 mg/mL (179.4 mM)[2]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% SalineNot Specified5 mg/mL (14.95 mM)[1][2]
10% DMSO + 90% Corn OilNot Specified5 mg/mL (14.95 mM)[1]
10% DMSO + 90% (20% SBE-β-CD in Saline)Not Specified≥ 2.5 mg/mL (7.47 mM)[1]

Note: Sonication and/or heating may be required to achieve the stated solubility, particularly at higher concentrations.[1][2]

Qualitative Solubility Profile

While extensive quantitative data is scarce, the qualitative solubility of this compound in several common organic solvents has been described. Phthalate esters, in general, exhibit good solubility in many organic solvents.[3]

  • Typically Soluble In:

    • Hexane[4]

    • Ethyl Acetate[4]

    • Toluene[4]

  • Slightly Soluble In:

    • Chloroform[5]

    • Methanol[5]

It is important to note that terms like "soluble" and "slightly soluble" are not standardized and solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.[4] Therefore, experimental determination is recommended for specific applications.

Experimental Protocol for Determining Solubility in Organic Solvents

The following protocol is a generalized "flask method," adapted for organic solvents, suitable for determining the solubility of this compound. This method is based on the principle of achieving a saturated solution at a specific temperature and then quantifying the dissolved solute.

Materials:

  • This compound (of known purity)

  • Selected organic solvent (analytical grade or higher)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge and/or filtration apparatus (e.g., syringe filters with appropriate membrane compatibility)

  • A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask. The excess solid should be clearly visible.

    • Place the sealed container in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically, visually inspect the sample to ensure undissolved solid remains.

  • Separation of Undissolved Solute:

    • After the equilibration period, cease agitation and allow the solution to remain at the constant temperature for a further 24 hours to allow undissolved material to settle.

    • Carefully separate the saturated supernatant from the excess solid. This can be achieved by:

      • Centrifugation: Centrifuge the sample at a suitable speed and temperature to pellet the undissolved solid.

      • Filtration: Filter the solution using a syringe filter. Ensure the filter material is compatible with the organic solvent and does not adsorb the solute. Pre-wetting the filter with the solvent can minimize this risk.

  • Quantification of Dissolved Solute:

    • Accurately dilute a known volume of the clear, saturated supernatant with the same organic solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-MS) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same organic solvent.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/L, or molarity (mol/L).

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility in an organic solvent.

Solubility_Workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Separation cluster_analysis 4. Analysis cluster_result 5. Result A Add excess DIHP to known volume of solvent B Seal container A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow to settle at constant temperature (24h) C->D E Separate supernatant D->E F Centrifugation E->F Method 1 G Filtration E->G Method 2 H Dilute supernatant F->H G->H I Analyze by HPLC/GC H->I J Quantify against calibration curve I->J K Calculate solubility J->K

Caption: Workflow for determining the solubility of this compound.

References

Vapor pressure and boiling point of Diisohexyl phthalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Vapor Pressure and Boiling Point of Diisohexyl Phthalate (B1215562)

Introduction

Diisohexyl phthalate (DIHP) is a member of the phthalate ester class of compounds, primarily utilized as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1] Structurally, it is the diester of phthalic acid and isohexyl alcohol. Like other "transitional" phthalates with C4-C6 alcohol side chains, DIHP is of significant interest to researchers and drug development professionals due to its potential as an endocrine disruptor.[1] Understanding its physicochemical properties, such as vapor pressure and boiling point, is crucial for assessing its environmental fate, human exposure routes, and for defining parameters in toxicological and pharmaceutical studies.

This technical guide provides a comprehensive overview of the available data on the vapor pressure and boiling point of this compound, details relevant experimental methodologies for their determination, and visualizes key concepts through logical workflows and signaling pathways.

Physicochemical Properties of this compound

Quantitative data for the boiling point and vapor pressure of this compound are notably scarce in published literature, with much of the available information being predictive or extrapolated from structurally similar compounds. For comparative purposes, data for the linear isomer, di-n-hexyl phthalate (DnHP), is also included.

PropertyThis compound (DIHP)Di-n-hexyl Phthalate (DnHP)Source
Molecular Formula C₂₀H₃₀O₄C₂₀H₃₀O₄[2]
Molecular Weight 334.4 g/mol 334.45 g/mol [3][4]
CAS Number 71850-09-4 (isomer specific)84-75-3[5][6]
Boiling Point 341.5 ± 10.0 °C (Predicted)662 °F (~350 °C) at 735 mmHg[5]
Not Available (Experimental)210 °C at 5 mmHg[5]
Vapor Pressure Not Available0.000014 mmHg (1.4E-05 mmHg)[5][7]

Vapor Pressure and Boiling Point Analysis

The vapor pressure of a liquid is the equilibrium pressure exerted by its vapor phase in a closed system at a given temperature.[8] This property is a critical indicator of a substance's volatility. Substances with high vapor pressures at room temperature are considered volatile.[8] The vapor pressure of this compound is expected to be very low, characteristic of high molecular weight esters.[5] This low volatility means that at standard temperatures, exposure via inhalation of the pure substance is less likely than for more volatile compounds, though it can be inhaled as an aerosol.[5]

A liquid's normal boiling point is the temperature at which its vapor pressure equals the standard atmospheric pressure (1 atm or 760 mmHg).[8] At this temperature, the liquid has sufficient energy to overcome atmospheric pressure and transition into the gaseous phase.[8] The predicted boiling point of DIHP is approximately 341.5°C, which is consistent with the experimental boiling point of its linear isomer, DnHP, reported to be between 340-350°C.[2][4] The high boiling point confirms its low volatility. It is important to note that boiling points are pressure-dependent; under vacuum, the boiling point decreases significantly, a principle used in vacuum distillation for purification.[9] For example, DnHP boils at 210°C at a reduced pressure of 5 mmHg.[5]

Experimental Protocols

Due to the lack of specific published methods for DIHP, the following sections describe generalized, well-established protocols suitable for determining the boiling point and vapor pressure of high-boiling, low-volatility organic compounds.

Determination of Boiling Point by Distillation Method

This method is suitable for determining the boiling point of a liquid at atmospheric or reduced pressure and is applicable when a sufficient quantity of the substance (typically >5 mL) is available.[10]

Principle: The boiling point is measured as the temperature of the vapor that is in equilibrium with the boiling liquid.[10] During distillation, this is the temperature at which a constant reading is observed on a thermometer placed in the vapor path as the liquid condenses.[10]

Apparatus:

  • Distillation flask (round-bottom flask)

  • Heating mantle or sand bath

  • Clamps and ring stand

  • Condenser (e.g., Liebig condenser)

  • Thermometer or temperature probe (-10 to 400°C range)

  • Receiving flask

  • Boiling chips or magnetic stir bar

  • (Optional for reduced pressure) Vacuum pump, vacuum adapter, and manometer

Procedure:

  • Place approximately 10-15 mL of this compound and a few boiling chips into the distillation flask.

  • Assemble the simple distillation apparatus, ensuring the flask is securely clamped within the heating mantle.

  • Position the thermometer so that the top of the bulb is level with the bottom of the condenser's side arm. This ensures the thermometer measures the temperature of the vapor entering the condenser.[11]

  • Begin circulating cold water through the condenser.

  • Gently heat the flask. The heating rate should be controlled to produce a distillation rate of 1-2 drops per second in the receiving flask.

  • Record the temperature when the vapor condensation line is stable on the thermometer bulb and the first drop of distillate is collected.

  • Continue to monitor the temperature. For a pure substance, the temperature should remain constant throughout the distillation.[10] Record this stable temperature as the boiling point.

  • Record the ambient atmospheric pressure. If determining the boiling point at reduced pressure, record the pressure from the manometer.

Determination of Vapor Pressure by Correlation Gas Chromatography

For substances with very low vapor pressures, direct measurement can be challenging. Correlation Gas Chromatography (CGC) is an indirect method that has been successfully applied to other dialkyl phthalates.[12]

Principle: This technique correlates the gas chromatographic retention time of the analyte with the retention times of a series of standard compounds with known vapor pressures.[12] By establishing a linear relationship between the logarithm of vapor pressure and the logarithm of adjusted retention time for the standards, the vapor pressure of the analyte can be determined.[12]

Apparatus:

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Appropriate capillary column (e.g., non-polar)

  • Data acquisition system

  • A series of standard compounds (e.g., other high molecular weight esters or alkanes) with well-documented vapor pressure data over the desired temperature range.

Procedure:

  • Prepare solutions of this compound and each standard compound in a suitable volatile solvent.

  • Set the GC oven to a specific isothermal temperature.

  • Inject a known volume of a standard solution and record the retention time. Repeat for all standards to establish a calibration curve at that temperature.

  • The relationship is typically described by plotting ln(p/p°) against ln(tₐ/t₀), where 'p' is the vapor pressure, 'p°' is a reference pressure, 'tₐ' is the adjusted retention time, and 't₀' is a reference time.[12]

  • Inject the this compound solution under the identical GC conditions and record its retention time.

  • Using the calibration curve generated from the standards, determine the vapor pressure of DIHP at that specific oven temperature.

  • Repeat the entire process at different oven temperatures to obtain vapor pressure data across a temperature range.[12]

  • The data can then be fitted to an equation, such as the Clausius-Clapeyron equation, to determine the enthalpy of vaporization.[9]

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of a high-boiling liquid like this compound.

G start Obtain DIHP Sample purity Assess Purity (e.g., GC-MS, HPLC) start->purity bp_exp Boiling Point Determination (Distillation Method) purity->bp_exp Sufficiently Pure vp_exp Vapor Pressure Determination (Correlation GC) purity->vp_exp Sufficiently Pure data_analysis Data Analysis & Correlation (Clausius-Clapeyron Plot) bp_exp->data_analysis vp_exp->data_analysis report Report Physicochemical Properties data_analysis->report end Characterization Complete report->end

Workflow for Physicochemical Characterization.
Signaling Pathway

This compound is known to exhibit anti-androgenic properties, acting as an antagonist to the human androgen receptor (hAR).[1] This interference is a key mechanism of its endocrine-disrupting activity.

G Androgen Androgen (e.g., Testosterone) Binding Androgen-AR Binding Androgen->Binding AR Androgen Receptor (AR) AR->Binding DIHP This compound (DIHP) DIHP->AR Antagonistic Binding Response Gene Transcription & Androgenic Response Binding->Response Blocked Blocked Response

Simplified pathway of DIHP as an Androgen Receptor antagonist.

References

Octanol-Water Partition Coefficient of Diisohexyl Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the octanol-water partition coefficient (Log Kow) of Diisohexyl phthalate (B1215562), a key parameter in assessing its environmental fate and toxicological profile. This document collates available quantitative data, details established experimental protocols for Log Kow determination, and explores the potential signaling pathways through which this compound may exert biological effects.

Data Presentation: Quantitative Overview of Log Kow

Diisohexyl phthalate is often a complex mixture of branched and linear isomers, with the primary CAS number for the technical mixture being 68515-50-4.[1][2] Specific isomers are identified by CAS numbers 146-50-9 and 71850-09-4.[1][3] The closely related linear isomer is Di-n-hexyl phthalate (CAS 84-75-3).[4][5]

The available quantitative data for the Log Kow of this compound and its related compounds are summarized in the table below.

Compound NameCAS NumberLog Kow ValueValue TypeSource
This compound146-50-96.58Not SpecifiedDoctoral Thesis
This compound (branched and linear)68515-50-46.46EstimatedEPI Suite™
This compound71850-09-4 / 146-50-96.3Computed (LogP)PubChem[3]
Di-n-hexyl phthalate84-75-36.82ExperimentalUSEPA[4]
Di-n-hexyl phthalate84-75-36.30Not SpecifiedNICNAS[5]

Experimental Protocols for Log Kow Determination

The determination of the octanol-water partition coefficient is typically performed using standardized methods. The two most common and officially recognized protocols for highly hydrophobic compounds like this compound are the Slow-Stirring Method (OECD 123) and the Shake-Flask Method (OECD 107/EPA OPPTS 830.7550).

Slow-Stirring Method (OECD Guideline 123)

This method is particularly suitable for highly hydrophobic substances with expected Log Kow values greater than 5, as it minimizes the formation of micro-emulsions that can interfere with accurate measurements.[6][7][8]

Principle: The slow-stirring method involves the gentle stirring of a biphasic system of n-octanol and water with the test substance. This controlled agitation facilitates the partitioning of the substance between the two phases until equilibrium is reached, without forming an emulsion.

Apparatus:

  • A thermostated stirred reactor or a jacketed glass vessel with a temperature control system.

  • A stirrer with a variable speed motor.

  • Analytical instrumentation for quantifying the test substance in both phases (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, High-Performance Liquid Chromatography - HPLC).

Procedure:

  • Preparation of Phases: Both n-octanol and water are pre-saturated with each other by stirring them together for at least 24 hours, followed by a separation period of at least 24 hours.

  • Introduction of the Test Substance: The test substance is dissolved in n-octanol at a concentration that is below its saturation limit in both n-octanol and water.

  • Equilibration: The n-octanol phase containing the test substance is carefully layered onto the water phase in the reaction vessel. The system is then stirred gently at a constant temperature (typically 25 °C) to create a vortex at the interface of the two phases. The stirring speed should be sufficient to ensure mixing at the interface but slow enough to avoid the formation of an emulsion.

  • Sampling: At regular intervals, stirring is stopped, and samples are carefully withdrawn from both the n-octanol and water phases. Care must be taken to avoid cross-contamination of the phases during sampling.

  • Analysis: The concentration of the test substance in each phase is determined using a suitable analytical method.

  • Determination of Equilibrium: The ratio of the concentrations in the n-octanol and water phases is calculated for each time point. Equilibrium is considered to be reached when this ratio remains constant over several consecutive time points.

  • Calculation of Log Kow: The Log Kow is calculated as the logarithm of the mean of the concentration ratios at equilibrium.

Shake-Flask Method (OECD Guideline 107 / EPA OPPTS 830.7550)

The shake-flask method is a simpler and more rapid technique, generally suitable for substances with Log Kow values up to 4 or 5.[9][10][11] For highly hydrophobic substances, it is prone to the formation of stable emulsions, which can lead to inaccurate results.

Principle: This method involves shaking a mixture of n-octanol, water, and the test substance in a sealed vessel until partitioning equilibrium is achieved. The phases are then separated, and the concentration of the substance in each phase is determined.

Apparatus:

  • Separatory funnels or centrifuge tubes with stoppers.

  • A mechanical shaker or vortex mixer.

  • A centrifuge for phase separation.

  • Analytical instrumentation for quantification.

Procedure:

  • Preparation of Phases: As with the slow-stirring method, n-octanol and water are pre-saturated with each other.

  • Introduction of the Test Substance: The test substance is dissolved in one of the phases, typically n-octanol.

  • Equilibration: The two phases are combined in a separatory funnel or centrifuge tube in a predetermined volume ratio. The vessel is then shaken vigorously for a set period (e.g., 5-15 minutes) to facilitate partitioning.

  • Phase Separation: After shaking, the mixture is allowed to stand to allow the phases to separate. For substances that form emulsions, centrifugation is often necessary to achieve a clear separation.

  • Sampling and Analysis: Aliquots are carefully taken from each phase and analyzed to determine the concentration of the test substance.

  • Calculation of Log Kow: The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The Log Kow is the base-10 logarithm of this value.

Potential Signaling Pathways and Endocrine Disruption

Phthalates, as a class of chemicals, are known for their potential to act as endocrine-disrupting chemicals (EDCs).[3] While specific studies on the signaling pathways affected by this compound are limited, significant research on its close structural analog, Di(2-ethylhexyl) phthalate (DEHP), provides a strong basis for inferring potential mechanisms of action. The primary modes of endocrine disruption for phthalates involve interactions with nuclear receptors.

Androgen Receptor (AR) Signaling: DEHP and its metabolites have been shown to interact with the androgen receptor, a key regulator of male reproductive development and function.[12][13] These interactions can be antagonistic, meaning they block the normal binding of androgens like testosterone (B1683101) to the receptor. This can lead to a disruption of androgen-dependent gene expression, potentially contributing to adverse effects on the male reproductive system.

Constitutive Androstane (B1237026) Receptor (CAR) Signaling: DEHP has been identified as an activator of the constitutive androstane receptor (CAR), a nuclear receptor primarily expressed in the liver that plays a crucial role in the metabolism of xenobiotics and endogenous compounds.[14][15][16][17] Activation of CAR can lead to the upregulation of genes encoding drug-metabolizing enzymes, which may alter the metabolism of other substances in the body.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: Metabolites of DEHP are known agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ.[18][19][20][21] PPARs are involved in regulating lipid metabolism, inflammation, and cellular differentiation. Activation of these receptors by phthalates can disrupt these processes, potentially leading to effects on the liver and reproductive system.

Based on the evidence from structurally similar phthalates, the following diagram illustrates the potential signaling pathways through which this compound may exert its endocrine-disrupting effects.

DIHP_Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus DIHP This compound (DIHP) DIHP_inside DIHP DIHP->DIHP_inside Cellular Uptake AR Androgen Receptor (AR) DIHP_inside->AR Binding/ Antagonism CAR Constitutive Androstane Receptor (CAR) DIHP_inside->CAR Activation PPAR Peroxisome Proliferator- Activated Receptor (PPAR) DIHP_inside->PPAR Activation AR_complex AR-DIHP Complex AR->AR_complex CAR_RXR_complex CAR-RXR-DIHP Complex CAR->CAR_RXR_complex PPAR_RXR_complex PPAR-RXR-DIHP Complex PPAR->PPAR_RXR_complex RXR Retinoid X Receptor (RXR) RXR->CAR_RXR_complex RXR->PPAR_RXR_complex ARE Androgen Response Element (ARE) AR_complex->ARE PBREM Phenobarbital Responsive Enhancer Module (PBREM) CAR_RXR_complex->PBREM PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR_complex->PPRE Gene_Expression_AR Altered Gene Expression ARE->Gene_Expression_AR Transcription Modulation Gene_Expression_CAR Altered Gene Expression PBREM->Gene_Expression_CAR Transcription Activation Gene_Expression_PPAR Altered Gene Expression PPRE->Gene_Expression_PPAR Transcription Activation

Caption: Potential signaling pathways of this compound (DIHP) as an endocrine disruptor.

References

Diisohexyl Phthalate Biodegradation in Soil and Water: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisohexyl phthalate (B1215562) (DIHP) is a branched-chain phthalate ester used as a plasticizer to impart flexibility and durability to various polymer products. Due to its widespread use and potential for environmental release, understanding its fate and persistence in soil and aquatic environments is of critical importance. Microbial biodegradation represents a primary pathway for the removal of DIHP from these matrices. This technical guide provides a comprehensive overview of the current scientific understanding of DIHP biodegradation, including metabolic pathways, influential environmental factors, and the microorganisms involved. Given the limited specific research on DIHP, this guide synthesizes available data and extrapolates from studies on structurally similar branched-chain phthalates, such as di(2-ethylhexyl) phthalate (DEHP), to present a cohesive analysis.

Core Biodegradation Pathways

The microbial degradation of DIHP, like other phthalate esters, is generally initiated by the enzymatic hydrolysis of the ester bonds. This process typically occurs in a stepwise manner, ultimately leading to the formation of phthalic acid, which is then further mineralized.

1. Initial Hydrolysis: The biodegradation of DIHP begins with the cleavage of one of the ester linkages by a hydrolase or esterase enzyme. This initial step is often considered rate-limiting, particularly for branched-chain phthalates where steric hindrance can impede enzymatic activity.[1] This reaction yields mono-isohexyl phthalate (MIHP) and an isohexyl alcohol.

2. Secondary Hydrolysis: The resulting monoester, MIHP, undergoes a second hydrolysis reaction, catalyzed by a monoester hydrolase, to form phthalic acid and another molecule of isohexyl alcohol.

3. Aromatic Ring Cleavage: Phthalic acid serves as a central intermediate that is subsequently catabolized by a variety of microorganisms. Under aerobic conditions, the aromatic ring of phthalic acid is typically hydroxylated by dioxygenase enzymes to form protocatechuate. Protocatechuate then undergoes ring cleavage, either through an ortho or meta cleavage pathway, leading to intermediates that can enter central metabolic pathways, such as the Krebs cycle.[2]

4. Alcohol Degradation: The isohexyl alcohol released during the initial hydrolysis steps is generally readily metabolized by a wide range of microorganisms through oxidation and other catabolic pathways.

Below is a diagram illustrating the proposed aerobic biodegradation pathway for Diisohexyl Phthalate.

DIHP_Biodegradation_Pathway DIHP This compound MIHP Mono-isohexyl Phthalate DIHP->MIHP Hydrolase/Esterase Isohexyl_Alcohol1 Isohexyl Alcohol DIHP->Isohexyl_Alcohol1 PA Phthalic Acid MIHP->PA Monoester Hydrolase Isohexyl_Alcohol2 Isohexyl Alcohol MIHP->Isohexyl_Alcohol2 Protocatechuate Protocatechuate PA->Protocatechuate Dioxygenase Metabolites Central Metabolic Pathways Protocatechuate->Metabolites Ring Cleavage CO2_H2O CO2 + H2O Metabolites->CO2_H2O

Proposed aerobic biodegradation pathway of this compound.

Quantitative Data on Phthalate Biodegradation

Quantitative data on the biodegradation of DIHP is scarce in the scientific literature. Therefore, the following tables summarize data from studies on the biodegradation of other phthalates, including the structurally similar DEHP, to provide an indication of expected degradation behavior.

Table 1: Biodegradation of Phthalates in Soil

PhthalateMicroorganism/ConsortiumInitial Concentration (mg/kg)Degradation (%)Time (days)Reference
DEHPEnterobacter spp. YC-IL1Not specified866[3]
DEHPIndigenous microbial communitiesNot specifiedBiphasic kinetics90[4][5]
DIBP, DEP, DMPPaenarthrobacter sp. strain PH1Not specified63-7012[6]
DEHPRhodococcus sp. PFS1Not specified94.66 (with native organisms)Not specified[7]

Table 2: Biodegradation of Phthalates in Water/Aqueous Media

PhthalateMicroorganism/ConsortiumInitial Concentration (mg/L)Degradation (%)Time (hours/days)Reference
DEHPRhodococcus ruber YC-YT11001003 days[8]
DBPAcclimated sewage2057 (as CO2)28 days[9]
DEHPAcclimated sewage2086 (mineralization)28 days[9]
DBP and DEHPMangrove sediment microorganismsNot specifiedHalf-lives: DBP (1.6-2.9 d), DEHP (5.0-8.3 d)Not specified[10]
DEHPNocardia asteroides LMB-740097.1124 hours[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of DIHP biodegradation. The following sections outline key experimental protocols adapted from studies on various phthalates.[1]

Isolation and Identification of DIHP-Degrading Microorganisms
  • Sample Collection: Collect soil or water samples from sites with a history of plasticizer contamination.

  • Enrichment Culture: Inoculate a mineral salt medium (MSM) with the environmental sample. The MSM should contain DIHP as the sole source of carbon and energy.

  • Subculturing: Serially transfer aliquots of the enrichment culture to fresh MSM to select for microorganisms capable of utilizing DIHP.

  • Isolation: Plate the enriched culture onto MSM agar (B569324) plates containing DIHP to obtain pure colonies.

  • Identification: Characterize the isolated strains using morphological, biochemical, and molecular techniques, such as 16S rRNA gene sequencing.

Biodegradation Experiments in Aqueous Media
  • Medium Preparation: Prepare a liquid MSM containing a known concentration of DIHP.

  • Inoculation: Inoculate the medium with a pre-cultured DIHP-degrading microbial strain or consortium.

  • Incubation: Incubate the cultures under controlled conditions, including temperature, pH, and agitation.

  • Sampling: Aseptically collect samples at regular time intervals.

  • Analysis: Extract the remaining DIHP and its metabolites from the samples and analyze them using analytical techniques such as HPLC or GC-MS.

  • Controls: Include uninoculated controls to account for abiotic degradation and inoculated controls without DIHP to monitor microbial growth.

Biodegradation Experiments in Soil
  • Soil Preparation: Sterilize the soil (for pure culture studies) or use non-sterile soil (for studies with indigenous microorganisms).

  • Spiking: Artificially contaminate the soil with a known concentration of DIHP dissolved in a suitable solvent. Allow the solvent to evaporate.

  • Inoculation: For sterile soil experiments, inoculate with a pre-cultured DIHP-degrading microorganism.

  • Incubation: Incubate the soil microcosms under controlled temperature and moisture conditions.

  • Sampling: Collect soil samples at specified time points.

  • Extraction and Analysis: Extract DIHP and its metabolites from the soil samples using an appropriate solvent and analyze the extracts using chromatographic methods.

The following diagram illustrates a general experimental workflow for studying DIHP biodegradation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Sample_Collection Sample Collection (Soil/Water) Enrichment Enrichment Culture (DIHP as C-source) Sample_Collection->Enrichment Isolation Isolation of Degrading Microbes Enrichment->Isolation Inoculation Inoculation with Isolated Strains Isolation->Inoculation Microcosm_Setup Microcosm Setup (Aqueous/Soil) Microcosm_Setup->Inoculation Incubation Controlled Incubation (Temp, pH, etc.) Inoculation->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Extraction of DIHP & Metabolites Sampling->Extraction Analysis HPLC/GC-MS Analysis Extraction->Analysis Data_Analysis Data Analysis & Kinetic Modeling Analysis->Data_Analysis

General experimental workflow for DIHP biodegradation studies.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for quantifying DIHP and its degradation products in environmental matrices.

Sample Preparation:

  • Water Samples: Solid-phase extraction (SPE) is a common technique for extracting and concentrating DIHP and its metabolites from water samples.[12]

  • Soil and Sediment Samples: Pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) with organic solvents such as hexane (B92381) and acetone (B3395972) are effective for extracting phthalates from solid matrices.[12]

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is widely used for the separation and quantification of phthalates and their metabolites.[8][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of phthalates, offering high sensitivity and specificity.[11]

Conclusion

The biodegradation of this compound in soil and water is a critical process that mitigates its environmental persistence. While specific data for DIHP is limited, research on structurally similar branched-chain phthalates provides a strong foundation for understanding its environmental fate. The proposed biodegradation pathway involves initial hydrolysis to mono-isohexyl phthalate and isohexyl alcohol, followed by further degradation to phthalic acid, which is then mineralized. Future research should focus on isolating and characterizing DIHP-degrading microorganisms, elucidating the specific enzymes involved, and determining the degradation kinetics of DIHP in various environmental conditions to develop effective bioremediation strategies.

References

Methodological & Application

Application Notes: Analytical Methods for the Detection of Diisohexyl Phraclate (DIHP) in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisohexyl phthalate (B1215562) (DIHP) is a plasticizer used in a variety of polyvinyl chloride (PVC) products and other consumer goods. Due to its potential for leaching into the environment, particularly into water sources, and its classification as a substance of very high concern (SVHC) due to its reproductive toxicity, robust and sensitive analytical methods for its detection are crucial. These application notes provide detailed protocols for the quantification of DIHP in water samples using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Overview of Analytical Approaches

The determination of DIHP in aqueous matrices typically involves a pre-concentration step to isolate the analyte from the sample matrix and enhance its concentration to detectable levels. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose due to its efficiency and high recovery rates. Following extraction, chromatographic separation and detection are performed using either GC-MS or LC-MS/MS, which offer high selectivity and sensitivity for the quantification of DIHP.

Quantitative Data Summary

While specific quantitative validation data for Diisohexyl phthalate (DIHP) is not extensively available in the cited literature, the following table summarizes representative performance data for structurally similar high-molecular-weight phthalates, such as Diisononyl Phthalate (DINP) and Di(2-ethylhexyl) phthalate (DEHP), using SPE followed by GC-MS or LC-MS/MS. This data provides an expected range of performance for the analytical methods described herein for DIHP.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.03 - 5 µg/L0.2 - 3.0 ng/L
Limit of Quantitation (LOQ) 0.1 - 10 µg/L0.5 - 10.0 ng/L
Recovery 85 - 115%70 - 98%
**Linearity (R²) **> 0.99> 0.99

Disclaimer: The quantitative data presented in this table is based on studies of structurally similar high-molecular-weight phthalates and is intended to be representative of the expected performance for this compound (DIHP) analysis. Actual performance characteristics should be determined through method validation specific to DIHP.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for the extraction and concentration of DIHP from water samples using C18 SPE cartridges.

Materials:

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 SPE cartridge.

    • Follow with 5 mL of methanol to wash the cartridge.

    • Finally, equilibrate the cartridge by passing 10 mL of deionized water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Measure 500 mL of the water sample.

    • Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Place a clean collection vial under the SPE cartridge.

    • Elute the retained DIHP from the cartridge by passing 5-10 mL of ethyl acetate through it.

  • Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane (B92381) for GC-MS or acetonitrile for LC-MS/MS) for analysis.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp to 220°C at 20°C/min, hold for 1 min

    • Ramp to 300°C at 5°C/min, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Monitored Ions for DIHP (suggested): m/z 149, 167, 279

Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 50% B

    • 1-8 min: 50-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-50% B

    • 10.1-12 min: 50% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for DIHP (suggested): Precursor ion -> Product ion 1 (Quantifier), Precursor ion -> Product ion 2 (Qualifier)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample (500 mL) Condition SPE Cartridge Conditioning (Ethyl Acetate, Methanol, DI Water) Load Sample Loading (5-10 mL/min) Condition->Load Wash Cartridge Washing (DI Water) Load->Wash Elute Elution (Ethyl Acetate) Wash->Elute Concentrate Concentration & Reconstitution (Nitrogen Evaporation) Elute->Concentrate GCMS GC-MS Analysis Concentrate->GCMS LCMS LC-MS/MS Analysis Concentrate->LCMS Quantification Quantification of DIHP GCMS->Quantification LCMS->Quantification

Caption: Experimental workflow for DIHP analysis in water.

signaling_pathway cluster_cellular Cellular Environment cluster_effects Downstream Effects DIHP This compound (DIHP) (or its monoester metabolite) PPAR PPARα / PPARγ (Peroxisome Proliferator-Activated Receptor) DIHP->PPAR activates PXR PXR (Pregnane X Receptor) DIHP->PXR activates RXR RXR (Retinoid X Receptor) PPAR->RXR heterodimerizes with PXR->RXR heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE binds to TargetGenes Target Gene Expression PPRE->TargetGenes regulates EndocrineDisruption Endocrine Disruption (e.g., altered steroidogenesis) TargetGenes->EndocrineDisruption MetabolicChanges Altered Lipid Metabolism TargetGenes->MetabolicChanges XenobioticMetabolism Increased Xenobiotic Metabolism TargetGenes->XenobioticMetabolism

Caption: Phthalate-induced nuclear receptor signaling pathway.

Application Note: Analysis of Diisohexyl Phthalate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diisohexyl phthalate (B1215562) (DIHP) is a phthalic acid ester used as a plasticizer to increase the flexibility and durability of various polymer materials. Like other phthalates, DIHP is not chemically bound to the polymer matrix and can leach into the environment, food, and other products. Due to concerns about phthalates acting as endocrine disruptors, sensitive and reliable analytical methods are required for their detection and quantification in various matrices.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile compounds like phthalates, offering high sensitivity and selectivity.[2][3] This application note provides a detailed protocol for the analysis of Diisohexyl phthalate using GC-MS.

Principle

The GC-MS method involves a sample preparation step to extract DIHP from the sample matrix, followed by chromatographic separation and mass spectrometric detection. In the gas chromatograph, the volatilized sample is separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that allows for positive identification and quantification.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC or GC-grade Dichloromethane (B109758), Hexane (B92381), Cyclohexane, Tetrahydrofuran (B95107) (THF).

  • Standards: this compound (DIHP) analytical standard.

  • Internal Standard (Optional but Recommended): Benzyl benzoate (B1203000) or a deuterated phthalate standard (e.g., Diisodecyl phthalate-d4).

  • Glassware: Volumetric flasks, vials with PTFE-lined caps, syringes, and Pasteur pipettes. All glassware should be thoroughly cleaned and rinsed with solvent to avoid contamination. Note: Avoid using plastic labware as it can be a significant source of phthalate contamination.[2]

  • Filters: 0.45 µm PTFE syringe filters.

Standard Preparation
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of DIHP analytical standard and dissolve it in 10 mL of dichloromethane or hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the appropriate solvent (e.g., cyclohexane). A typical calibration range might be 0.1 µg/mL to 50 µg/mL.

  • Internal Standard (IS) Solution: If used, prepare a stock solution of the IS (e.g., 100 µg/mL) and spike it into all standards and samples at a constant concentration.

Sample Preparation (Example: Solid Polymer Matrix)

This protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Sample Comminution: Cut the polymer sample into small pieces (e.g., < 2 mm) to increase the surface area for extraction.

  • Dissolution: Accurately weigh approximately 0.1 g of the sample into a glass vial. Add 5 mL of tetrahydrofuran (THF) to completely dissolve the polymer. Vortex or sonicate for 15-30 minutes to ensure complete dissolution.

  • Polymer Precipitation: Add 5 mL of hexane to the solution to precipitate the polymer matrix. Vortex vigorously for 1 minute.

  • Settling: Allow the sample to stand for at least 10 minutes for the precipitated polymer to settle.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean glass vial.

  • Dilution: Take a known aliquot (e.g., 0.5 mL) of the filtered extract and dilute it to a final volume of 1.5 mL with cyclohexane. If an internal standard is used, it should be added at this stage.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table outlines typical instrumental parameters for phthalate analysis. These should be optimized for the specific instrument in use.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A GC System or equivalent
GC ColumnRxi-5ms, Rtx-440, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)[2][3]
Inlet Temperature280 °C
Injection ModeSplitless (hold for 1 min)
Injection Volume1 µL
Carrier GasHelium or Hydrogen, constant flow at 1.0 - 1.5 mL/min
Oven ProgramInitial: 100 °C, hold for 1 min. Ramp 1: 10 °C/min to 230 °C. Ramp 2: 25 °C/min to 300 °C, hold for 5-8 min.[4]
Mass Spectrometer Agilent 5977B MSD, Shimadzu QP2010 Plus, or equivalent
MS Transfer Line Temp.300 °C[4]
Ion Source Temperature230 - 250 °C[4][5]
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (e.g., m/z 40-500) for initial identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

Data Presentation and Quantitative Analysis

Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum of the peak in the sample chromatogram with that of a known standard. For quantification, a calibration curve is generated by plotting the peak area against the concentration of the prepared standards.

The table below summarizes key quantitative data for this compound. Note that the primary characteristic ion for many phthalates is m/z 149, corresponding to the protonated phthalic anhydride (B1165640) fragment.[3]

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compoundAnalyte-dependent149334 (M+)249 ([M-C6H13]+)

Note: Retention time is column and method-dependent and must be confirmed experimentally.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound from a solid sample matrix.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh Sample Dissolve 2. Add THF & Dissolve Sample->Dissolve Precipitate 3. Add Hexane & Precipitate Dissolve->Precipitate Filter 4. Filter Supernatant Precipitate->Filter Dilute 5. Dilute for Analysis Filter->Dilute GCMS 6. GC-MS Injection & Data Acquisition Dilute->GCMS Identify 7. Identification (RT & Spectrum) GCMS->Identify Quantify 8. Quantification (Calibration Curve) Identify->Quantify Report 9. Generate Report Quantify->Report

Caption: Workflow for DIHP analysis by GC-MS.

References

Application Notes and Protocols for the Sample Preparation of Diisohexyl Phthalate in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisohexyl phthalate (B1215562) (DiHP) is a plasticizer used in various consumer products. Due to its potential for human exposure and classification as a substance of very high concern by the European Chemicals Agency, robust and reliable analytical methods are crucial for its monitoring in biological matrices. This document provides detailed application notes and protocols for the sample preparation of DiHP and its metabolites in human urine, blood (serum/plasma), and tissue samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

It is important to note that while the principles of these methods are broadly applicable, specific protocols for Diisohexyl phthalate are not as prevalent in the literature as for other phthalates like DEHP. Therefore, the following protocols have been developed by adapting established methods for similar long-chain phthalates and their metabolites. Method validation in your own laboratory is essential.

Data Presentation: Quantitative Performance of Sample Preparation Methods

The following tables summarize typical quantitative data for phthalate analysis in various biological matrices. Data specific to DiHP is limited; therefore, data for Diisoheptyl phthalate (DiHpP), a structural isomer, and other common long-chain phthalates are included for reference and should be considered indicative.

Table 1: Urine Sample Preparation Performance

Analyte (Metabolite)MethodRecovery (%)LOD (ng/mL)LOQ (ng/mL)Reference Compound(s)
Monocarboxyhexyl phthalate (MCHxP)SPE-HPLC-HRMSNot Reported< 0.10.1DiHpP Metabolite[1][2]
Monohydroxyheptyl phthalate (MHHpP)SPE-HPLC-HRMSNot Reported< 0.10.1DiHpP Metabolite[1][2]
Mono-oxoheptylphthalate (MOHpP)SPE-HPLC-HRMSNot Reported< 0.10.1DiHpP Metabolite[1][2]
Multiple Phthalate MetabolitesSPE-LC-MS/MS73-105%0.03 - 1.40.1 - 4.7Various Phthalates[3][4]

Table 2: Blood (Serum/Plasma) Sample Preparation Performance

AnalyteMethodRecovery (%)LOD (ng/mL)LOQ (ng/mL)Reference Compound(s)
DEHPLLE-LC-MS/MS102 ± 6.5%Not Reported14.0DEHP[5]
MEHPLLE-LC-MS/MS101 ± 5.7%Not Reported5.0DEHP Metabolite[5]
Multiple Phthalate MetabolitesLLE-LC-MS/MSNot Reported0.08 - 0.670.23 - 2.02Various Phthalates[6]

Table 3: Tissue Sample Preparation Performance

AnalyteMethodRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference Compound(s)
Various PesticidesQuEChERS-GC-MS75 - 93%Not Reported50 - 500Pesticides in Adipose[7]
Raspberry Ketone Phenolicsmicro-QuEChERS71 - 96%Not ReportedNot ReportedPhenolics in Adipose[8]
Various DrugsQuEChERS-LC-MSExcellentNot ReportedNot ReportedDrugs in Liver[9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for DiHP Metabolites in Urine

This protocol is adapted from methods for various phthalate metabolites and is suitable for LC-MS/MS analysis.[3][10][11]

1. Sample Pre-treatment (Enzymatic Hydrolysis)

  • To 1 mL of urine in a glass tube, add 50 µL of a mixed internal standard solution containing isotopically labeled DiHP metabolites.

  • Add 250 µL of ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.5).

  • Add 10 µL of β-glucuronidase/sulfatase from Helix pomatia.

  • Vortex briefly and incubate at 37°C for 2 hours to deconjugate the metabolites.

  • Allow the sample to cool to room temperature.

  • Add 100 µL of formic acid to stop the enzymatic reaction.

2. Solid-Phase Extraction (SPE)

  • Condition an SPE cartridge (e.g., Oasis HLB, 30 mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of reagent water. Do not allow the cartridge to dry.

  • Load the pre-treated urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of reagent water.

  • Dry the cartridge under vacuum for 5-10 minutes.

  • Elute the analytes with 1 mL of acetonitrile (B52724) into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

SPE_Workflow sample 1. Urine Sample (1 mL) add_is 2. Add Internal Standards sample->add_is add_buffer 3. Add Buffer & Enzyme add_is->add_buffer incubate 4. Incubate (37°C, 2h) add_buffer->incubate acidify 5. Acidify incubate->acidify load_sample 7. Load Sample acidify->load_sample condition_spe 6. Condition SPE Cartridge condition_spe->load_sample wash_spe 8. Wash Cartridge load_sample->wash_spe dry_spe 9. Dry Cartridge wash_spe->dry_spe elute 10. Elute with Acetonitrile dry_spe->elute evaporate 11. Evaporate to Dryness elute->evaporate reconstitute 12. Reconstitute evaporate->reconstitute analysis 13. LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for SPE of DiHP metabolites from urine.

Protocol 2: Liquid-Liquid Extraction (LLE) for DiHP in Blood (Serum/Plasma)

This protocol is adapted from methods for DEHP and other phthalates in serum and plasma.[5][12]

1. Sample Preparation

  • Allow frozen serum or plasma samples to thaw at room temperature.

  • Vortex the samples for 10 seconds.

  • Pipette 500 µL of serum or plasma into a clean glass tube.

  • Add 50 µL of an internal standard solution containing isotopically labeled DiHP.

2. Protein Precipitation and Extraction

  • Add 1 mL of acetonitrile to the sample to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the supernatant to a new glass tube.

  • Add 2 mL of n-hexane to the supernatant.

  • Vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane (B92381) layer to a clean tube.

  • Repeat the hexane extraction (steps 5-8) and combine the hexane layers.

3. Final Processing

  • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., hexane for GC-MS or mobile phase for LC-MS/MS).

LLE_Workflow sample 1. Serum/Plasma (0.5 mL) add_is 2. Add Internal Standard sample->add_is ppt_protein 3. Add Acetonitrile (Protein PPT) add_is->ppt_protein centrifuge1 4. Centrifuge ppt_protein->centrifuge1 transfer_supernatant 5. Collect Supernatant centrifuge1->transfer_supernatant add_hexane 6. Add n-Hexane transfer_supernatant->add_hexane vortex_extract 7. Vortex to Extract add_hexane->vortex_extract centrifuge2 8. Centrifuge vortex_extract->centrifuge2 collect_hexane 9. Collect Hexane Layer (Repeat) centrifuge2->collect_hexane evaporate 10. Evaporate to Dryness collect_hexane->evaporate reconstitute 11. Reconstitute evaporate->reconstitute analysis 12. GC-MS or LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for LLE of DiHP from blood serum/plasma.

Protocol 3: QuEChERS for DiHP in Biological Tissues

This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method adapted for fatty tissues like adipose or liver, suitable for GC-MS or LC-MS/MS analysis.[7][9][13]

1. Sample Homogenization and Extraction

  • Weigh 0.5 g of frozen tissue and place it in a 15 mL centrifuge tube.

  • Add 50 µL of an internal standard solution containing isotopically labeled DiHP.

  • Add 2 mL of water and homogenize the tissue using a mechanical homogenizer.

  • Add 2 mL of acetonitrile.

  • Add QuEChERS extraction salts (e.g., 800 mg MgSO₄ and 200 mg NaCl).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 x g for 10 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer 1 mL of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg of a suitable sorbent (e.g., C18 for fatty matrices).

  • Vortex for 1 minute.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

3. Final Processing

  • Transfer the cleaned extract to a new tube.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of a suitable solvent for analysis.

QuEChERS_Workflow sample 1. Tissue Sample (0.5 g) add_is_water 2. Add IS & Water, Homogenize sample->add_is_water add_acetonitrile 3. Add Acetonitrile & Salts add_is_water->add_acetonitrile shake 4. Shake Vigorously add_acetonitrile->shake centrifuge1 5. Centrifuge shake->centrifuge1 transfer_supernatant 6. Transfer Supernatant to d-SPE tube centrifuge1->transfer_supernatant vortex_dspe 7. Vortex transfer_supernatant->vortex_dspe centrifuge2 8. Centrifuge vortex_dspe->centrifuge2 collect_extract 9. Collect Cleaned Extract centrifuge2->collect_extract evaporate 10. Evaporate to Dryness collect_extract->evaporate reconstitute 11. Reconstitute evaporate->reconstitute analysis 12. GC-MS or LC-MS/MS Analysis reconstitute->analysis

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation and Quantification of Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates, or phthalate (B1215562) esters, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC).[1][2][3] They are ubiquitous in modern society, found in a vast array of consumer products including food packaging, medical devices, toys, and cosmetics.[1][4][5] However, growing evidence suggests that phthalates can leach from these products, leading to widespread human exposure through ingestion, inhalation, and dermal contact.[2][4] Concerns have been raised regarding their potential adverse health effects, as many phthalates are classified as endocrine-disrupting chemicals (EDCs).[1][3][5] EDCs can interfere with the body's hormonal systems, potentially leading to developmental and reproductive problems.[6] Consequently, regulatory bodies worldwide have restricted the use of certain phthalates in specific applications.[1][3]

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique extensively used for the separation, identification, and quantification of phthalates in various matrices.[2][3] This application note provides a detailed protocol for the separation of common phthalates using a reversed-phase HPLC method with UV detection.

Materials and Methods

This section details the necessary reagents, equipment, and procedures for the successful separation and analysis of phthalates.

Reagents and Standards
  • Solvents: HPLC-grade acetonitrile (B52724), methanol (B129727), and water are required.[2][7]

  • Standards: Analytical standards of the target phthalates (e.g., Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), Di(2-ethylhexyl) phthalate (DEHP), and Di-n-octyl phthalate (DNOP)) should be procured from a reputable supplier.[1][4]

  • Standard Stock Solution: Prepare a stock solution containing a mixture of the target phthalates at a concentration of 1000 µg/mL in methanol or acetonitrile.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.

Instrumentation

A standard HPLC system equipped with the following components is suitable for this analysis:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, comprising a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for phthalate separation.[2][5][8] Phenyl-hexyl columns can also offer alternative selectivity.[4]

  • Data Acquisition and Processing: Chromatography data software for instrument control, data acquisition, and analysis.

Sample Preparation

The appropriate sample preparation method will vary depending on the matrix. Below are general protocols for common sample types.

Water Samples:

  • For drinking water, a simple filtration step through a 0.45 µm filter may be sufficient.[3]

  • For surface water or wastewater, a solid-phase extraction (SPE) step is often necessary to concentrate the analytes and remove interfering substances.[9][10]

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Pass the water sample through the cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the phthalates with a small volume of a suitable organic solvent like methanol or acetonitrile.

  • The eluate can then be injected into the HPLC system.

Solid Samples (e.g., Plastic Toys, Sediments):

  • A representative portion of the solid sample should be finely ground or cut into small pieces.

  • Perform a solvent extraction using a suitable solvent such as tetrahydrofuran (B95107) (THF) or a mixture of hexane (B92381) and acetone.[4]

  • Ultrasonication or Soxhlet extraction can be employed to enhance extraction efficiency.

  • The extract is then filtered and may require a clean-up step using SPE to remove matrix interferences.[4]

  • The final extract is evaporated to dryness and reconstituted in the mobile phase before injection.[4]

Biological Samples (e.g., Tissues, Plasma):

  • Homogenize tissue samples in an appropriate solvent like acetonitrile.[11]

  • For liquid samples like plasma, protein precipitation with acetonitrile is a common first step.[11]

  • Centrifuge the sample to remove precipitated proteins and other solids.

  • The supernatant can be further cleaned up using SPE if necessary.

  • The final extract is filtered before injection.[11]

HPLC Operating Conditions

The following HPLC conditions have been shown to provide good separation of common phthalates. Optimization may be required based on the specific instrument, column, and target analytes.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 225 nm

Results and Discussion

Chromatographic Separation

Under the specified HPLC conditions, a baseline separation of common phthalates can be achieved. The elution order is generally from the more polar to the less polar compounds. A typical elution order would be DMP, DEP, DBP, BBP, DEHP, and DNOP.

Quantitative Analysis

The concentration of each phthalate in the samples can be determined by constructing a calibration curve. This is achieved by plotting the peak area of each phthalate from the working standards against its known concentration. The linearity of the calibration curve should be evaluated, with a correlation coefficient (r²) of >0.99 being desirable.[5]

The following table summarizes typical quantitative data for phthalate analysis by HPLC. Please note that these values can vary depending on the specific analytical method and instrumentation used.

PhthalateAbbreviationRetention Time (min)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
Dimethyl phthalateDMP~4.3[5]0.010[9]0.03
Diethyl phthalateDEP~5.7[5]0.0150.05
Dibutyl phthalateDBP~13.5[5]0.025[9]0.08
Benzyl butyl phthalateBBP~14.50.0200.07
Di(2-ethylhexyl) phthalateDEHP~15.7[5]0.035[9]0.12
Di-n-octyl phthalateDNOP~17.00.040[9]0.13

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the methodologies and biological context, the following diagrams have been generated using the DOT language.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample (Water, Solid, Biological) Extraction Extraction / Dilution Sample->Extraction Filtration Filtration Extraction->Filtration SPE Solid-Phase Extraction (SPE) (Optional Cleanup/Concentration) Filtration->SPE HPLC_Injection HPLC Injection SPE->HPLC_Injection Separation C18 Reversed-Phase Column Gradient Elution HPLC_Injection->Separation Detection UV/DAD Detection (225 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification (Calibration Curve) Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for phthalate analysis by HPLC.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalate Phthalate (e.g., MEHP) PPAR PPAR (Peroxisome Proliferator- Activated Receptor) Phthalate->PPAR Binds and Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR (Retinoid X Receptor) RXR->PPAR_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR->PPRE Binds to DNA Gene_Expression Altered Gene Expression (Lipid Metabolism, etc.) PPRE->Gene_Expression Regulates Transcription Biological_Effects Biological Effects (Endocrine Disruption) Gene_Expression->Biological_Effects

Caption: Phthalate-induced PPAR signaling pathway.

Conclusion

This application note provides a robust and reliable HPLC method for the separation and quantification of common phthalates. The detailed protocols for sample preparation and HPLC analysis can be adapted for various matrices. The provided quantitative data serves as a useful reference for method development and validation. The visualization of the experimental workflow and a key signaling pathway offers a comprehensive understanding of both the analytical process and the biological implications of phthalate exposure. This method is suitable for routine monitoring of phthalate levels in environmental, consumer, and biological samples, aiding in risk assessment and regulatory compliance.

References

Application Notes and Protocols for Diisohexyl Phthalate (DIHP) in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisohexyl phthalate (B1215562) (DIHP) is a phthalate ester utilized as a plasticizer, primarily to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC).[1][2] Phthalates are not chemically bound to the polymer matrix, which allows them to migrate into the surrounding environment, a factor of significant consideration in laboratory and pharmaceutical applications.[3] These application notes provide detailed protocols for the use of DIHP as a plasticizer in laboratory settings, methods for evaluating its toxicological effects, and a discussion of its relevance in drug development. Due to the limited availability of specific quantitative data for DIHP, comparative data for the widely studied Di(2-ethylhexyl) phthalate (DEHP) is provided for reference.

Section 1: DIHP as a Plasticizer in Polymer Films

Application Note: Preparation of DIHP-Plasticized PVC Films

This section details the preparation of flexible PVC films plasticized with DIHP using a solvent casting method. This technique is suitable for creating small-scale films for experimental purposes, such as mechanical testing or migration studies.

Materials and Equipment:

  • Polyvinyl chloride (PVC) resin

  • Diisohexyl phthalate (DIHP)

  • Tetrahydrofuran (THF), analytical grade

  • Glass petri dishes or flat glass plates

  • Magnetic stirrer and hot plate

  • Fume hood

  • Desiccator

Experimental Protocol: Solvent Casting of DIHP-Plasticized PVC Films

  • Preparation of the PVC-DIHP Solution:

    • In a fume hood, dissolve a specific amount of PVC resin in THF in a glass beaker with magnetic stirring. A common concentration is 10% (w/v).

    • Calculate the required amount of DIHP to achieve the desired plasticizer concentration (e.g., 10, 20, 30 parts per hundred resin - phr).

    • Add the calculated amount of DIHP to the PVC/THF solution.

    • Continue stirring at room temperature until both the PVC and DIHP are fully dissolved, and the solution is homogeneous.[4]

  • Film Casting:

    • Pour the homogeneous solution into a clean, dry glass petri dish or onto a level glass plate.

    • Cover the dish or plate with a lid or aluminum foil with small perforations to allow for slow solvent evaporation. This prevents the formation of bubbles and ensures a uniform film.

    • Allow the solvent to evaporate in the fume hood at room temperature for 24-48 hours.

  • Film Drying and Conditioning:

    • Once the film appears dry, carefully peel it from the glass surface.

    • Place the film in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Store the resulting film in a desiccator until required for testing.

G cluster_prep Solution Preparation cluster_cast Film Casting cluster_dry Drying & Conditioning a Dissolve PVC in THF b Add DIHP to solution a->b c Stir until homogeneous b->c d Pour solution onto glass plate c->d e Slow solvent evaporation (24-48h) d->e f Peel film from plate e->f g Vacuum oven drying (24h) f->g h Store in desiccator g->h

Figure 1: Workflow for preparing DIHP-plasticized PVC films.
Data Presentation: Mechanical Properties of Plasticized PVC

The addition of a plasticizer like DIHP alters the mechanical properties of PVC, increasing its flexibility and reducing its rigidity. While specific data for DIHP is scarce, the following table presents typical data for DEHP-plasticized PVC, which can be used as a reference to understand the expected effects. As the concentration of the plasticizer increases, tensile strength and hardness decrease, while elongation at break increases.[5][6][7]

Plasticizer Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
0 (Rigid PVC)~50<50>95 (Shore D)
20~25~200~90
40~18~300~80
60~12~400~70
Note: This table shows representative data for DEHP-plasticized PVC and should be used for comparative purposes only.

Section 2: Migration Studies of DIHP

Application Note: Assessing DIHP Leaching from Polymer Films

The migration of plasticizers from a polymer matrix is a critical parameter, especially for materials in contact with food, pharmaceuticals, or biological samples. This protocol outlines a method to quantify the migration of DIHP from PVC films into various food simulants.

Materials and Equipment:

  • DIHP-plasticized PVC films

  • Food simulants:

    • A: 10% (v/v) ethanol (B145695) (for aqueous foods)

    • B: 3% (w/v) acetic acid (for acidic foods)

    • D2: Olive oil or another fatty food simulant (for fatty foods)

  • Glass vials with screw caps

  • Incubator or oven

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Experimental Protocol: DIHP Migration Testing

  • Sample Preparation:

    • Cut the DIHP-plasticized PVC film into precisely sized pieces (e.g., 2 cm x 2 cm).

    • Measure and record the surface area and weight of each film sample.

  • Migration Experiment:

    • Place each film sample into a separate glass vial.

    • Add a known volume of the selected food simulant to the vial, ensuring the film is fully immersed.

    • Seal the vials and place them in an incubator at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 10 days), as per regulatory guidelines.[3][5]

  • Sample Analysis:

    • After the incubation period, remove the film from the simulant.

    • Take an aliquot of the simulant for analysis.

    • For aqueous simulants (A and B), direct injection into an HPLC system may be possible.

    • For the fatty food simulant (D2), a liquid-liquid extraction step may be necessary to isolate the DIHP before analysis by GC-MS or HPLC.

    • Quantify the concentration of DIHP in the simulant using a pre-established calibration curve.

  • Data Calculation:

    • Calculate the migration of DIHP in milligrams per square decimeter (mg/dm²) of the film surface area or in parts per million (ppm) in the simulant.

Data Presentation: Phthalate Migration into Food Simulants

The rate of migration is influenced by the type of simulant, temperature, and the molecular weight of the plasticizer. Higher molecular weight phthalates are expected to have lower migration rates.[8] The following table shows representative migration data for DEHP into different food simulants.

Food SimulantConditionDEHP Migration (mg/kg)
10% Ethanol (Aqueous)10 days at 40°CLow (< 0.5)
3% Acetic Acid (Acidic)10 days at 40°CLow (< 0.5)
50% Ethanol (Fatty Simulant)10 days at 40°CModerate (1.5 - 3.0)
Olive Oil (Fatty Simulant)10 days at 40°CHigh (> 3.0)
Note: This table shows representative data for DEHP migration and should be used for comparative purposes. Migration is generally higher into fatty/oily simulants.[5][9]

Section 3: In Vitro Toxicological Assessment of DIHP

Application Note: Evaluating the Cytotoxicity of DIHP

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases. This protocol is adapted for evaluating the cytotoxic effects of DIHP on a selected cell line (e.g., human cell lines like HepG2 or MCF-7).

Materials and Equipment:

  • Selected cell line

  • Complete cell culture medium

  • DIHP stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Experimental Protocol: MTT Assay for DIHP Cytotoxicity

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • DIHP Treatment:

    • Prepare serial dilutions of DIHP in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the DIHP dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest DIHP concentration) and a negative control (medium only).

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the exposure period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of DIHP that causes 50% inhibition of cell viability).

G cluster_setup Assay Setup cluster_treat Treatment cluster_measure Measurement a Seed cells in 96-well plate b Incubate for 24h a->b c Add DIHP serial dilutions b->c d Incubate for 24-72h c->d e Add MTT solution d->e f Incubate for 3-4h e->f g Add solubilization buffer f->g h Read absorbance at 570 nm g->h

Figure 2: Workflow for the MTT cytotoxicity assay.

Section 4: Endocrine Disrupting Potential of DIHP

Application Note: Interaction with Steroid Hormone Receptors

Phthalates are known endocrine disruptors that can interact with nuclear hormone receptors. Some phthalates with alkyl chains of C3 to C6 have been shown to exhibit estrogenic and/or anti-androgenic activities.[10] DIHP, with its isohexyl side chains, falls into this category and may act as a weak agonist for the estrogen receptor α (ERα) and as an antagonist for the androgen receptor (AR).

Signaling Pathway: DIHP and Steroid Hormone Receptors

The diagram below illustrates the potential mechanisms by which DIHP may disrupt endocrine signaling. As an ERα agonist, it can mimic estrogen, leading to the transcription of estrogen-responsive genes. As an AR antagonist, it can block testosterone (B1683101) from binding to its receptor, thereby inhibiting the transcription of androgen-responsive genes.

G cluster_er Estrogenic Pathway cluster_ar Anti-Androgenic Pathway DIHP_E DIHP ER Estrogen Receptor α (ERα) DIHP_E->ER binds (agonist) ERE Estrogen Response Element ER->ERE binds Gene_E Estrogen-Responsive Gene Transcription ERE->Gene_E activates Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR blocked by DIHP DIHP_A DIHP DIHP_A->AR binds (antagonist) ARE Androgen Response Element AR->ARE binding inhibited Gene_A Androgen-Responsive Gene Transcription ARE->Gene_A inhibition of transcription

References

Application Note: Quantification of Diisohexyl Phthalate in Consumer Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisohexyl phthalate (B1215562) (DIHP) is a plasticizer used to enhance the flexibility and durability of polymers.[1] It can be found in a variety of consumer products, and due to potential health concerns, regulatory bodies have established limits on its concentration in items like children's toys and childcare articles. This document outlines a detailed protocol for the quantification of DIHP in consumer products using Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted and robust analytical technique for phthalate analysis.[2] The general methodology involves solvent extraction of DIHP from the product matrix, followed by instrumental analysis.[3]

Experimental Protocol

This protocol is based on established methods, such as the U.S. Consumer Product Safety Commission (CPSC) Test Method CPSC-CH-C1001-09.3 and its subsequent revisions.[4] Adjustments may be necessary for different product materials.

1. Reagents and Materials

  • Solvents: Tetrahydrofuran (THF), Hexane (B92381), Cyclohexane (B81311) (all high purity, suitable for GC-MS analysis).

  • Internal Standard (IS): Benzyl benzoate (B1203000) (BB) is a commonly used internal standard.[2][5]

  • Stock and Calibration Standards: A certified stock solution of Diisohexyl phthalate.[4] Calibration standards are prepared by diluting the stock solution in cyclohexane to achieve a range of concentrations (e.g., 0.5 to 10 µg/mL). Each standard should contain the internal standard at a fixed concentration.

  • Glassware: Volumetric flasks, vials with PTFE-lined caps, pipettes. To avoid contamination, disposable glassware is recommended where practical.

  • Equipment: Analytical balance, vortex mixer, centrifuge, gas chromatograph with a mass selective detector (GC-MS).

2. Sample Preparation The goal of sample preparation is to efficiently extract DIHP from the product into a solvent suitable for GC-MS analysis.

  • Solid Samples (e.g., Plastic Toys):

    • Cut the sample into small pieces, ensuring no dimension is larger than 2 mm.[6] For non-uniform samples, cryogenic milling can be used to create a homogeneous powder.

    • Accurately weigh approximately 50 mg (± 5 mg) of the prepared sample into a glass vial.

    • Add 5 mL of THF to the vial to dissolve the sample. For some materials, agitation or vortexing may be required to achieve complete dissolution.[7]

    • Add 10 mL of hexane to the dissolved sample solution. This step precipitates the polymer (e.g., PVC), leaving the phthalates in the solvent.[4][7]

    • Filter the solution through a 0.45 µm PTFE filter to remove the precipitated polymer.[7] The resulting filtrate contains the extracted DIHP.

  • Liquid/Semi-Solid Samples (e.g., Cosmetics, Lotions):

    • For products like lotions, fragrances, and oils, a direct solvent extraction is often sufficient.[8]

    • Accurately weigh a representative portion of the sample into a glass vial.

    • Add a suitable extraction solvent (e.g., hexane, methanol) and vortex thoroughly to ensure a homogenous mixture.[8][9]

    • Centrifuge the mixture to separate the liquid phases or any solid precipitates.[9]

    • Collect the supernatant for analysis.

3. Instrumental Analysis (GC-MS)

  • Preparation for Injection: Transfer a specific volume (e.g., 0.3 mL) of the sample extract into a GC vial.[4] Add a fixed volume (e.g., 0.2 mL) of the internal standard solution and dilute with cyclohexane to a final volume (e.g., 1.5 mL).[4] The dilution factor may need to be adjusted to ensure the DIHP concentration falls within the calibration range.[4]

  • GC-MS Conditions: The following are typical starting parameters. The method should be optimized for the specific instrument and column used.

    • GC Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5ms, DB-5ms), is commonly used for phthalate analysis.[2]

    • Injection: 1 µL injection volume. Splitless or split (e.g., 20:1) injection can be used depending on the expected concentration.[3]

    • Oven Temperature Program: An example program starts at 100°C, holds for 1 minute, then ramps up to 300°C.[10]

    • Carrier Gas: Helium.

    • MS Detector: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[6] Key ions for DIHP and the internal standard should be monitored. Many phthalates share a common fragment ion at m/z 149, which can be used for quantification, while other unique ions are used for confirmation.[2]

4. Quantification and Quality Control

  • Calibration: Inject the prepared calibration standards into the GC-MS to generate a calibration curve. The curve is created by plotting the ratio of the DIHP peak area to the internal standard peak area against the concentration of DIHP.

  • Sample Analysis: Inject the prepared sample extracts. The concentration of DIHP in the extract is determined using the calibration curve.

  • Calculation: The final concentration of DIHP in the original consumer product is calculated by accounting for the initial sample weight and all dilution factors used during sample preparation.

  • Quality Control:

    • Laboratory Reagent Blank (LRB): An aliquot of solvents is carried through the entire preparation and analysis process to check for background contamination.[4]

    • Quality Control Sample (QCS): A solution containing a known concentration of DIHP from an external source is analyzed to verify the accuracy of the instrument and calibration.

Data Presentation

The following table summarizes typical concentration ranges of various phthalates, including DIHP precursors or related compounds, found in different consumer products. Note that DIHP itself is less commonly reported than other phthalates like DEHP or DBP.

Product CategoryPhthalate DetectedConcentration Range (µg/g)Reference
FragrancesDiethyl phthalate (DEP)80 - 36,006[11]
Nail PolishesDibutyl phthalate (DBP)123 - 62,607[11]
Baby Care ProductsDiethyl phthalate (DEP)10 - 274[11]
Pork ProductsDi(2-ethylhexyl) phthalate (DEHP)Mean of 300 ng/g (0.3 µg/g)[12]
Various FoodsDi(2-ethylhexyl) phthalate (DEHP)Detected in 74% of samples[12]

Visualizations

Below are diagrams illustrating the key workflows and relationships in the protocol.

G Diagram 1: Overall Workflow for DIHP Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Consumer Product Sample Grind Cut / Grind Sample (if solid) Sample->Grind Weigh Weigh ~50 mg Grind->Weigh Dissolve Dissolve in THF Weigh->Dissolve Precipitate Precipitate Polymer (add Hexane) Dissolve->Precipitate Filter Filter Precipitate->Filter Extract Final Extract Filter->Extract Dilute Dilute Extract, Add Internal Standard Extract->Dilute Inject Inject into GC-MS Dilute->Inject Analyze GC-MS Analysis (SIM) Inject->Analyze Quantify Quantify DIHP Analyze->Quantify Calibrate Generate Calibration Curve Calibrate->Quantify Report Report Final Concentration Quantify->Report

Diagram 1: Workflow for DIHP Quantification.

G Diagram 2: Logic for Sample Preparation of a Plastic Toy Start Start: Plastic Toy Component Prep Prepare Sample (Cut into <2mm pieces) Start->Prep Weigh Weigh 50 mg into vial Prep->Weigh Add_THF Add 5 mL THF Weigh->Add_THF Dissolve Agitate until dissolved Add_THF->Dissolve Add_Hexane Add 10 mL Hexane Dissolve->Add_Hexane Precipitate Polymer Precipitates Add_Hexane->Precipitate Filter Filter with 0.45µm PTFE filter Precipitate->Filter Result Result: Clean Extract (DIHP in THF/Hexane) Filter->Result

Diagram 2: Sample Preparation of a Plastic Toy.

References

Application Notes & Protocols for Solid-Phase Microextraction (SPME) Analysis of Diisohexyl Phthalate (DIHP)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisohexyl phthalate (B1215562) (DIHP) is a plasticizer used in various consumer products. Due to its potential endocrine-disrupting properties and widespread presence, sensitive and reliable analytical methods for its detection and quantification are crucial. Solid-phase microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique that is well-suited for the analysis of semi-volatile organic compounds like DIHP from various matrices. This document provides detailed application notes and protocols for the analysis of DIHP using SPME coupled with gas chromatography-mass spectrometry (GC-MS).

Principle of SPME

SPME is an equilibrium-based extraction technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample (either directly immersed or in the headspace) where analytes partition from the sample matrix into the fiber coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption of the analytes, followed by separation and detection.

Experimental Protocols

Two primary SPME methods are presented for the analysis of DIHP: Headspace SPME (HS-SPME) and Direct Immersion SPME (DI-SPME). The choice of method depends on the sample matrix and the volatility of the analyte.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for DIHP Analysis

This method is suitable for the analysis of DIHP in liquid samples such as water, beverages, and biological fluids.

Materials and Reagents

  • SPME Fiber Assembly: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are recommended for phthalate analysis.[1][2][3]

  • SPME Holder (for manual sampling) or Autosampler with SPME capability.

  • Sample Vials: 20 mL clear glass vials with PTFE-faced silicone septa.

  • Heater/Agitator or water bath with magnetic stirrer.

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Diisohexyl phthalate (DIHP) standard.

  • Internal Standard (IS): e.g., Benzyl Benzoate or a deuterated phthalate standard.

  • Organic solvent (e.g., methanol (B129727) or dichloromethane) for stock solutions.

  • Sodium Chloride (NaCl).

Procedure

  • Sample Preparation:

    • Place 10 mL of the liquid sample into a 20 mL headspace vial.

    • If the sample is complex, consider centrifugation or filtration to remove particulate matter.

    • For aqueous samples, add NaCl (e.g., 1 g) to the vial to increase the ionic strength and promote the partitioning of DIHP into the headspace.[4]

    • Spike the sample with an appropriate internal standard.

  • Extraction:

    • Place the vial in a heating block or water bath set to the optimized extraction temperature (e.g., 80°C). Allow the sample to equilibrate for 5 minutes.

    • Expose the SPME fiber to the headspace above the sample.

    • Maintain constant agitation (e.g., 250 rpm) throughout the extraction.

    • Allow the analytes to partition onto the fiber for the optimized extraction time (e.g., 30 minutes).

  • Desorption and Analysis:

    • Retract the fiber into the needle and immediately insert it into the heated GC injection port.

    • Expose the fiber by depressing the plunger.

    • Thermally desorb the analytes for a specified time (e.g., 4 minutes) at an optimized temperature (e.g., 250°C).

    • Start the GC-MS data acquisition at the beginning of the desorption process.

  • Fiber Conditioning:

    • After each analysis, the fiber should be reconditioned in a separate, clean GC injection port at a temperature slightly higher than the desorption temperature for a few minutes to prevent carryover.

Protocol 2: Direct Immersion Solid-Phase Microextraction (DI-SPME) for DIHP Analysis

This method is suitable for cleaner liquid samples where the matrix is less likely to damage the fiber coating. DI-SPME can offer better sensitivity for less volatile compounds compared to HS-SPME.[4]

Materials and Reagents

  • Same as for HS-SPME.

Procedure

  • Sample Preparation:

    • Place 10 mL of the liquid sample into a 20 mL vial.

    • Ensure the sample is free of particulates that could adhere to the fiber.

    • Spike the sample with an appropriate internal standard.

  • Extraction:

    • Place the vial on a magnetic stirrer.

    • Immerse the SPME fiber directly into the liquid sample.

    • Begin stirring at a constant rate (e.g., 500 rpm).

    • Extract for the optimized time (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or slightly elevated).

  • Desorption and Analysis:

    • After extraction, retract the fiber and gently wipe the outside of the needle with a lint-free tissue to remove any residual sample matrix.

    • Immediately insert the fiber into the GC injection port for thermal desorption as described in the HS-SPME protocol.

  • Fiber Conditioning:

    • Condition the fiber as described in the HS-SPME protocol.

Data Presentation

The following table summarizes typical performance data for SPME methods for phthalate analysis from the literature. These values can be used as a reference for the expected performance of a DIHP method.

ParameterPDMS/DVB FiberDVB/CAR/PDMS FiberReference
Extraction Mode Headspace (HS) & Direct Immersion (DI)Direct Immersion (DI)[1][3]
Linear Range 0.1 - 10 µg/L (for most phthalates)N/A[2]
Limit of Detection (LOD) 3 - 30 ng/L (for various phthalates)0.3 - 2.6 ng/mL (for various phthalates)[2][3]
Repeatability (RSD) < 13%N/A[2]
Reproducibility (RSD) < 18%N/A[2]
Recovery 84.5 - 102.1% (for various phthalates)N/A

Note: The performance of the method for DIHP should be validated specifically.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for SPME analysis of DIHP.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis Analysis Sample Liquid Sample Add_IS Add Internal Standard Sample->Add_IS Add_Salt Add Salt (for HS-SPME) Add_IS->Add_Salt Equilibrate Equilibrate Sample (Heated) Add_Salt->Equilibrate Expose_Fiber Expose SPME Fiber (Headspace or Direct Immersion) Equilibrate->Expose_Fiber Agitate Agitate Expose_Fiber->Agitate Desorb Thermal Desorption in GC Inlet Agitate->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Data_Analysis Data Analysis & Quantification Detect->Data_Analysis

Caption: General workflow for DIHP analysis using SPME-GC-MS.

Logical Relationship: SPME Method Selection

The choice between HS-SPME and DI-SPME depends on several factors related to the analyte and the sample matrix.

Method_Selection cluster_decision Decision cluster_method Recommended Method Analyte_Properties Analyte Properties (e.g., Volatility) Decision1 High Volatility? Analyte_Properties->Decision1 Sample_Matrix Sample Matrix (e.g., Complexity, Particulates) Decision2 Clean Matrix? Sample_Matrix->Decision2 HS_SPME HS-SPME Decision1->HS_SPME Yes DI_SPME DI-SPME Decision1->DI_SPME No Decision2->HS_SPME No Decision2->DI_SPME Yes

Caption: Decision tree for selecting between HS-SPME and DI-SPME.

References

Diisohexyl phthalate as a reference standard in analytical chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Diisohexyl Phthalate (B1215562) as a Reference Standard

Introduction

Diisohexyl phthalate (DIHP) is a member of the phthalic acid esters family, commonly utilized as a plasticizer to enhance the flexibility and durability of polymers. Due to its potential for migration from plastic materials into the environment, food, and consumer products, regulatory bodies and quality control laboratories frequently monitor its presence. As a reference standard, high-purity DIHP is essential for the accurate identification and quantification of this compound in various matrices. Its primary applications in analytical chemistry include its use as a calibrant for chromatographic systems and as a spiking agent for determining method accuracy and recovery.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use as a reference standard. These properties influence its behavior in different analytical systems.

PropertyValueReference
Molecular Formula C₂₀H₃₀O₄[1][2]
Molecular Weight 334.4 g/mol [1][2]
CAS Number 71850-09-4, 146-50-9[1]
IUPAC Name bis(4-methylpentyl) benzene-1,2-dicarboxylate[1]
Appearance Neat/Liquid
Purity (Assay) ≥99.0% (GC)
Storage Temperature 2-8°C

Analytical Techniques

The most prevalent methods for the determination of this compound are gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID), and high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.[3][4][5] GC-MS offers high sensitivity and selectivity, making it ideal for trace-level analysis and confirmation of identity through mass spectra.[3] HPLC-UV is a robust and widely available technique suitable for quantifying higher concentrations of DIHP.[4]

Experimental Protocols

Protocol 1: Determination of this compound in Beverages by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the extraction and quantification of DIHP from a liquid matrix, such as bottled water or other beverages, using a deuterated internal standard for enhanced accuracy.

1. Materials and Reagents

  • This compound analytical standard (≥99.0% purity)

  • Deuterated phthalate internal standard (e.g., Di-n-octyl phthalate-d4)

  • Isohexane (or n-hexane), analytical grade

  • Acetone, analytical grade

  • Anhydrous sodium sulfate (B86663)

  • Volumetric flasks, pipettes, and syringes

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Nitrogen evaporator

  • GC-MS system with autosampler

2. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with isohexane.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of the deuterated internal standard in isohexane.

  • Calibration Standards (0.05 - 5.0 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with isohexane. Spike each calibration standard with the internal standard to a final concentration of 0.5 µg/mL.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Transfer 10 mL of the beverage sample into a 50 mL centrifuge tube.

  • Spike the sample with the internal standard solution to a final concentration of 0.5 µg/mL.

  • Add 10 mL of isohexane to the centrifuge tube.

  • Vigorously shake the tube for 2 minutes using a vortex mixer to ensure thorough mixing.[6][7]

  • Centrifuge the mixture to facilitate phase separation.

  • Carefully transfer the upper organic layer (isohexane) to a clean tube.

  • Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.[6][7]

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

4. GC-MS Instrumental Parameters

ParameterValue
GC System Agilent 7890A or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injection Volume 1 µL
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium or Hydrogen[8]
Oven Program 80°C (hold 1 min), ramp to 200°C at 20°C/min, then to 300°C at 10°C/min (hold 5 min)[7]
MS System Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 149
Qualifier Ions m/z 167, 279

Protocol 2: Analysis of this compound in Polymer Materials by High-Performance Liquid Chromatography (HPLC-UV)

This protocol is suitable for determining the concentration of DIHP in plastic or polymer samples where higher concentrations are expected.

1. Materials and Reagents

  • This compound analytical standard (≥99.0% purity)

  • Tetrahydrofuran (THF), HPLC grade

  • Hexane (B92381), HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • HPLC system with UV detector

  • Analytical balance

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.45 µm)

2. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile.

  • Calibration Standards (1 - 100 µg/mL): Prepare a series of working standards by diluting the stock solution with the mobile phase.

3. Sample Preparation (Solvent Extraction/Polymer Precipitation)

  • Accurately weigh approximately 0.1 g of the polymer sample into a glass vial.

  • Add 5 mL of THF to completely dissolve the sample. Sonication may be used to aid dissolution.[9]

  • Slowly add 10 mL of hexane while stirring to precipitate the polymer.[9]

  • Centrifuge the mixture to pellet the precipitated polymer.

  • Carefully decant the supernatant containing the dissolved phthalates into a clean vial.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 2 mL) of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[10]

4. HPLC-UV Instrumental Parameters

ParameterValue
HPLC System Agilent 1260 or equivalent
Column C18 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (85:15 v/v)[10]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 225 nm[11]
Run Time 15 minutes

Quantitative Data Summary

The following table provides representative data for the analysis of this compound using the described protocols. Actual values may vary depending on the specific instrumentation and conditions.

ParameterGC-MSHPLC-UV
Retention Time (approx.) 12.5 min8.2 min
Characteristic Ions (m/z) 149, 167, 279N/A
Limit of Detection (LOD) 0.01 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL0.3 µg/mL
Linearity (r²) >0.995>0.995
Spike Recovery (%) 90 - 110%92 - 108%

Visualized Workflows and Relationships

dot digraph "GC_MS_Workflow" { graph [fontname="Arial", rankdir="TB", splines="ortho"]; node [shape="record", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#FFFFFF"; style="rounded"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="Liquid Sample (10 mL)"]; Spike [label="Spike with Internal Standard"]; Extract [label="Liquid-Liquid Extraction\nwith Isohexane"]; Dry [label="Dry with Na₂SO₄"]; Concentrate [label="Concentrate under N₂"]; Final_Extract [label="Final Extract in Vial"]; }

subgraph "cluster_analysis" { label="GC-MS Analysis"; bgcolor="#FFFFFF"; style="rounded"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Inject [label="Inject 1 µL into GC-MS"]; Separate [label="Chromatographic Separation\n(GC)"]; Detect [label="Detection & Identification\n(MS)"]; }

subgraph "cluster_data" { label="Data Processing"; bgcolor="#FFFFFF"; style="rounded"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Calibrate [label="Generate Calibration Curve"]; Quantify [label="Quantify DIHP Concentration"]; Report [label="Report Results"]; }

Sample -> Spike -> Extract -> Dry -> Concentrate -> Final_Extract; Final_Extract -> Inject [lhead="cluster_analysis"]; Inject -> Separate -> Detect; Detect -> Calibrate [lhead="cluster_data"]; Calibrate -> Quantify -> Report; } caption: "Workflow for DIHP analysis by GC-MS."

dot digraph "HPLC_UV_Workflow" { graph [fontname="Arial", rankdir="TB", splines="ortho"]; node [shape="record", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#FFFFFF"; style="rounded"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sample [label="Solid Polymer Sample (~0.1g)"]; Dissolve [label="Dissolve in THF"]; Precipitate [label="Precipitate Polymer\nwith Hexane"]; Separate [label="Centrifuge & Collect Supernatant"]; Reconstitute [label="Evaporate & Reconstitute\nin Mobile Phase"]; Filter [label="Filter (0.45 µm)"]; }

subgraph "cluster_analysis" { label="HPLC-UV Analysis"; bgcolor="#FFFFFF"; style="rounded"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inject [label="Inject 20 µL into HPLC"]; HPLCSeparate [label="Chromatographic Separation\n(C18 Column)"]; Detect [label="UV Detection (225 nm)"]; }

subgraph "cluster_data" { label="Data Processing"; bgcolor="#FFFFFF"; style="rounded"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Calibrate [label="Generate Calibration Curve"]; Quantify [label="Quantify DIHP Concentration"]; Report [label="Report Results"]; }

Sample -> Dissolve -> Precipitate -> Separate -> Reconstitute -> Filter; Filter -> Inject [lhead="cluster_analysis"]; Inject -> HPLCSeparate -> Detect; Detect -> Calibrate [lhead="cluster_data"]; Calibrate -> Quantify -> Report; } caption: "Workflow for DIHP analysis by HPLC-UV."

dot digraph "Quantification_Logic" { graph [fontname="Arial", splines="true", overlap="false"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

Standards [label="Known Concentrations\nof DIHP Standard", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Instrument [label="Analytical Instrument\n(GC-MS or HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Signal [label="Instrument Response\n(Peak Area)", fillcolor="#F1F3F4", fontcolor="#202124"]; Calibration [label="Calibration Curve\n(Response vs. Concentration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Unknown_Sample [label="Unknown Sample\nAnalysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Unknown_Signal [label="Instrument Response\nfor Unknown", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Conc [label="Calculated Concentration\nin Sample", fillcolor="#FBBC05", fontcolor="#202124"];

Standards -> Instrument -> Signal -> Calibration; Unknown_Sample -> Instrument -> Unknown_Signal; {Unknown_Signal, Calibration} -> Final_Conc; } caption: "Logical relationship for quantification."

References

Application of Diisohexyl Phthalate in Polymer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisohexyl phthalate (B1215562) (DIHP) is a branched, high-molecular-weight phthalate ester primarily utilized as a plasticizer in various polymer systems. Its principal function is to enhance the flexibility, durability, and processability of otherwise rigid polymers, most notably polyvinyl chloride (PVC). DIHP is part of the broader class of dialkyl phthalates and serves as a key component in the formulation of flexible plastics for a wide range of applications, from industrial products to consumer goods. This document provides detailed application notes, experimental protocols, and comparative data on the use of DIHP in polymer research, with a focus on its effects on polymer properties and relevant analytical and toxicological considerations. While specific quantitative data for DIHP is limited in publicly available literature, data for its close structural analog, Di(2-ethylhexyl) phthalate (DEHP), is often used as a proxy and is presented here for comparative purposes.

Core Applications in Polymer Science

The primary application of Diisohexyl phthalate in polymer research is as a plasticizer. Plasticizers are additives that increase the plasticity or fluidity of a material. In polymers, they work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Key applications include:

  • Polyvinyl Chloride (PVC) Plasticization : DIHP is highly compatible with PVC, making it an effective plasticizer for this widely used polymer.[1] It imparts flexibility to PVC, enabling its use in applications such as wire and cable insulation, flooring, wall coverings, and flexible films.

  • Use in Medical Devices : Phthalates, including those structurally similar to DIHP, have been used in medical devices like intravenous (IV) bags and tubing.[2] However, due to concerns about the migration of phthalates, their use in such applications is subject to regulatory scrutiny.

  • Chemical Intermediate : Beyond its role as a plasticizer, DIHP can also serve as a chemical intermediate in the synthesis of other organic compounds.[1]

Quantitative Data on Plasticizer Performance

The following tables summarize key performance indicators for high-molecular-weight phthalates, using DEHP as a reference point for DIHP due to the prevalence of data for this analog. These parameters are crucial for evaluating the suitability of a plasticizer for a specific application.

Table 1: Thermal Properties of Plasticized PVC

PropertyUnplasticized PVCPVC with DEHP (40 wt%)Expected Range for PVC with DIHP (40 wt%)
Glass Transition Temperature (Tg)~80-85°C~ -15 to -25°C[3]Similar to DEHP
Thermal Decomposition Onset~200-220°CLowered due to plasticizer evaporation[4]Similar to DEHP

Table 2: Mechanical Properties of Plasticized PVC

PropertyUnplasticized PVCPVC with DEHP (30-50 wt%)Expected Range for PVC with DIHP (30-50 wt%)
Young's ModulusHighSignificantly Reduced[5]Significantly Reduced
Tensile StrengthHighReduced[5]Reduced
Elongation at BreakLowSignificantly Increased[5]Significantly Increased

Table 3: Migration of DEHP from PVC into Different Solvents

SolventTemperatureExposure TimeDEHP Migration (ppm)
Aqueous SolutionsUp to 121°CUp to 1 weekNot Detected[6]
90% Ethanol25°C72 hours4.17[6]
90% Ethanol25°C1 week11.8[6]
100% Ethanol25°C72 hours11.5[6]
Olive Oil121°C1 weekLow but detectable[6]

Note: Migration rates are highly dependent on the specific conditions and the polymer matrix.

Experimental Protocols

Protocol 1: Preparation of Plasticized PVC Sheets

This protocol describes the preparation of PVC sheets containing DIHP for subsequent mechanical and thermal analysis.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound (DIHP)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill

  • Hydraulic press

Procedure:

  • Pre-mixing: In a high-speed mixer, blend the PVC resin, DIHP (at the desired concentration, e.g., 30, 40, 50 parts per hundred parts of resin - phr), and thermal stabilizer until a homogeneous powder blend is obtained.

  • Milling: Transfer the pre-mixed powder to a two-roll mill preheated to 150-160°C.

  • Compounding: Mill the compound for 5-10 minutes until a uniform, molten sheet is formed. The milling process ensures proper dispersion of the plasticizer within the polymer matrix.

  • Sheet Formation: Remove the molten sheet from the mill.

  • Pressing: Place the sheet in a mold and press it in a hydraulic press at 170-180°C and a pressure of 10-15 MPa for 5 minutes.

  • Cooling: Cool the pressed sheet under pressure to room temperature.

  • Conditioning: Store the prepared PVC sheets in a controlled environment (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.

Protocol 2: Evaluation of Plasticizer Migration

This protocol outlines a method for determining the migration of DIHP from a polymer matrix into a liquid simulant.

Materials:

  • Plasticized polymer sample of known surface area and thickness.

  • Food simulant or relevant liquid medium (e.g., ethanol, olive oil).

  • Incubator or oven for controlled temperature exposure.

  • Analytical balance.

  • Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC).

Procedure:

  • Sample Preparation: Cut the plasticized polymer into specimens of known dimensions.

  • Initial Weighing: Accurately weigh each specimen.

  • Immersion: Immerse the specimens in a known volume of the liquid simulant in a sealed container.

  • Incubation: Place the containers in an incubator at a specified temperature (e.g., 40°C) for a defined period (e.g., 10 days).

  • Sample Removal and Cleaning: After the incubation period, remove the polymer specimens from the simulant. Gently wipe the surface with a lint-free cloth to remove any residual liquid.

  • Final Weighing: Dry the specimens in a desiccator until a constant weight is achieved and then reweigh them. The weight loss corresponds to the amount of plasticizer that has migrated.

  • Analysis of Simulant (Optional but Recommended): Analyze the liquid simulant using GC-MS or HPLC to quantify the concentration of DIHP that has leached from the polymer.[7][8] This provides a more direct measure of migration.

Protocol 3: Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)

This protocol is used to determine the glass transition temperature (Tg) of the plasticized polymer.

Materials:

  • Plasticized polymer sample (5-10 mg).

  • Differential Scanning Calorimeter (DSC).

  • Aluminum DSC pans.

Procedure:

  • Sample Encapsulation: Accurately weigh a small sample of the plasticized polymer into an aluminum DSC pan and seal it.

  • First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200°C) at a controlled rate (e.g., 10°C/min) to erase the thermal history.

  • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C).

  • Second Heating Scan: Heat the sample again at the same controlled rate to the upper temperature limit.

  • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the application and analysis of DIHP in polymer research.

Plasticizer_Action_Mechanism cluster_polymer Rigid Polymer (e.g., PVC) cluster_plasticizer DIHP Addition cluster_plasticized_polymer Flexible Plasticized Polymer p1 Polymer Chain p2 Polymer Chain dihp DIHP Molecules pp1 Polymer Chain dihp->pp1 Intercalation dihp_mol DIHP pp1->dihp_mol pp2 Polymer Chain dihp_mol->pp2 Migration_Testing_Workflow start Start: Plasticized Polymer Sample prep Sample Preparation (Known surface area & weight) start->prep immersion Immersion in Simulant (e.g., Ethanol, Olive Oil) prep->immersion incubation Controlled Incubation (Temperature & Time) immersion->incubation analysis Analysis incubation->analysis weight_loss Gravimetric Analysis (Weight Loss of Polymer) analysis->weight_loss Method 1 simulant_analysis Chromatographic Analysis of Simulant (GC-MS or HPLC) analysis->simulant_analysis Method 2 results Quantification of Migration weight_loss->results simulant_analysis->results DEHP_Toxicity_Pathway cluster_cellular Cellular Effects cluster_outcomes Potential Toxicological Outcomes DEHP DEHP/DIHP Exposure Metabolism Metabolism to Mono-esters (MEHP/MIHP) DEHP->Metabolism PPAR PPAR Activation Metabolism->PPAR ROS Oxidative Stress (ROS Production) Metabolism->ROS Endocrine Endocrine Disruption (e.g., anti-androgenic) Metabolism->Endocrine HepatoTox Hepatotoxicity PPAR->HepatoTox ReproTox Reproductive Toxicity ROS->ReproTox Endocrine->ReproTox DevTox Developmental Toxicity Endocrine->DevTox

References

Application Note: Analysis of Diisohexyl Phthalate (DIHP) Leaching from Polyvinyl Chloride (PVC) Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Keywords: Diisohexyl phthalate (B1215562), DIHP, PVC, Leaching, Migration, Endocrine Disruptor, GC-MS, Protocol

Introduction

Diisohexyl phthalate (DIHP) is a plasticizer used to impart flexibility to polyvinyl chloride (PVC) products. These materials are ubiquitous and can be found in consumer goods, food packaging, and medical devices. Like other phthalate esters, DIHP is not covalently bound to the PVC polymer matrix, allowing it to leach into contacting substances over time. This migration is a significant concern in the pharmaceutical and medical fields, where PVC is commonly used for intravenous (IV) bags, tubing, and other devices that come into direct contact with drug formulations.

DIHP is classified as a substance of very high concern (SVHC) due to its reproductive toxicity.[1] It is recognized as an endocrine disruptor that can interfere with hormonal systems.[1][2] Specifically, phthalate esters can decrease fetal testis testosterone (B1683101) production and have been shown to exhibit androgen receptor-antagonistic activities in vitro.[1][2] Given these health risks, it is imperative for researchers and drug development professionals to quantify the extent of DIHP leaching to ensure patient safety and regulatory compliance.

This application note provides a comprehensive overview and detailed protocols for studying the migration of DIHP from PVC materials. While much of the existing literature focuses on Di(2-ethylhexyl) phthalate (DEHP), the principles and methodologies are readily adaptable for the analysis of DIHP.

Factors Influencing DIHP Leaching

The rate and extent of DIHP leaching from PVC are influenced by several key factors. Understanding these variables is crucial for designing accurate migration studies and for risk assessment. The primary factors are summarized in Table 1.

FactorInfluence on LeachingRationale
Temperature Increases Higher temperatures increase the kinetic energy of molecules, accelerating the diffusion rate of the plasticizer from the PVC matrix.[3][4]
Contact Time Increases Longer exposure duration allows for more significant migration of the plasticizer into the contacting liquid.[5]
Contact Liquid Properties Increases with Lipophilicity DIHP is a lipophilic (fat-soluble) compound. It will leach more readily into fatty or oily substances (e.g., lipid-based drug formulations, fatty foods) and organic solvents compared to aqueous solutions.[5][6] Surfactants like Polysorbate 80, often used in drug formulations, can also significantly increase leaching.[6][7]
Material Composition Varies The concentration of DIHP in the PVC material (typically 20-40% by weight) directly correlates with the amount available to leach. The specific formulation of the PVC can also affect migration rates.
Surface Area to Volume Ratio Increases A larger surface area of PVC material in contact with a smaller volume of liquid will result in a higher concentration of leached DIHP in the liquid.
Agitation/Flow Rate Increases Turbulence and flow (e.g., in IV tubing) can accelerate leaching by disrupting the aqueous boundary layer, which can otherwise limit the diffusion of hydrophobic compounds like DIHP from the plastic surface into the liquid.[8]
Material Aging (e.g., UV) Increases Photoaging or chemical degradation of the PVC polymer can alter its surface structure, breaking down the matrix and enhancing the release of plasticizers.[9][10][11][12]

Quantitative Data on Phthalate Leaching

While specific quantitative data for DIHP leaching is limited in public literature, extensive studies on the closely related DEHP provide a strong basis for estimating potential migration levels. Table 2 presents representative data for DEHP leaching under various conditions, which can serve as a benchmark for DIHP studies. It is recommended that researchers generate specific data for DIHP using the protocols outlined in this document.

PVC MaterialContact Liquid / SimulantTemperature (°C)TimeLeached Phthalate (DEHP) Concentration
PVC IV Bag5% Dextrose Injection2424 hoursNot specified, but significant leaching observed with certain drug formulations containing surfactants.[6]
PVC IV BagDrug formulation with Polysorbate 80 (1%)2424 hours~36 µg/mL[6]
PVC IV BagDrug formulation with Polysorbate 80 (25%)2424 hours~237 µg/mL[6]
PVC Film100% EthanolRoom Temp72 hours11.5 ppm (µg/mL)[5]
PVC TubingBlood (in heart-lung machine)37 (approx.)Not specifiedDEHP migration was significantly higher (factor of ~350) than the alternative plasticizer TOTM.[13]
PVC MicroplasticsArtificial SeawaterNot specifiedLong-termLeaching half-life estimated to be >398 years, indicating PVC is a long-term source of phthalates.[8]

Experimental Protocols

The following sections provide detailed protocols for conducting a DIHP leaching study, from sample preparation to final analysis.

Protocol 1: DIHP Migration Study from PVC Material

This protocol describes a standardized method for simulating the leaching of DIHP from a PVC sample into a liquid medium.

4.1.1 Materials and Equipment

  • PVC material for testing (e.g., IV bag, tubing section)

  • Glass vials with Teflon-lined caps (B75204) (to prevent contamination)

  • Test liquid (e.g., saline, 5% dextrose, ethanol/water mixture, drug formulation, or food simulant like n-hexane)

  • Incubator or temperature-controlled shaker

  • Analytical balance

  • Forceps and cutting tools (scalpel or scissors)

  • Solvents for cleaning: acetone (B3395972), n-hexane (high purity)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

4.1.2 Experimental Workflow

G cluster_prep Phase 1: Sample Preparation cluster_leach Phase 2: Leaching / Incubation cluster_analysis Phase 3: Sample Analysis p1 Clean all glassware with solvents and bake at high temperature. p2 Cut PVC material into standardized pieces (e.g., 1x5 cm). p1->p2 p3 Measure surface area and weigh the PVC samples. p2->p3 l1 Place PVC sample into a clean glass vial. p3->l1 Transfer l2 Add a precise volume of the test liquid (simulant). l1->l2 l3 Seal vial and place in incubator at a set temperature (e.g., 40°C). l2->l3 l4 Incubate for a defined period (e.g., 24h, 72h, 10 days). l3->l4 a1 Remove the test liquid (leachate) from the vial for extraction. l4->a1 Transfer a2 Extract DIHP using Liquid-Liquid Extraction or SPE (See Protocol 2). a1->a2 a3 Analyze the extract using GC-MS. a2->a3 a4 Quantify DIHP concentration using a calibration curve. a3->a4

Caption: Workflow for DIHP Leaching Experiment.

4.1.3 Procedure

  • Preparation: Thoroughly clean all glassware with acetone and/or n-hexane and bake in a muffle furnace (e.g., 550°C for 5 hours) to remove any organic contaminants.[12]

  • Sample Sizing: Cut the PVC material into standardized pieces of a known surface area (e.g., 5 cm²). Handle samples with clean forceps to avoid contamination.

  • Incubation: Place a weighed PVC piece into a glass vial. Add a precise volume of the test liquid to achieve a specific surface-area-to-volume ratio (e.g., 6 dm²/L as per regulatory standards).

  • Controls: Prepare blank controls containing only the test liquid (no PVC sample) to check for background contamination.

  • Leaching: Seal the vials and place them in an incubator at the desired temperature. If simulating dynamic conditions, use a shaker.

  • Sampling: At predetermined time points (e.g., 1, 4, 24, 72 hours), remove vials for analysis. Carefully transfer the liquid (leachate) for extraction and analysis as described in Protocol 2.

Protocol 2: Quantification of DIHP by GC-MS

This protocol details the extraction and analysis of DIHP from the leachate using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific method.[14][15]

4.2.1 Materials and Equipment

  • Leachate sample from Protocol 1

  • Internal Standard (e.g., DEHP-d4, if commercially available and validated for DIHP)

  • Separatory funnel or Solid Phase Extraction (SPE) cartridges

  • Extraction solvent (e.g., n-hexane, dichloromethane)

  • Sodium sulfate (B86663) (anhydrous)

  • Nitrogen evaporator or rotary evaporator

  • GC-MS system with an appropriate capillary column (e.g., DB-5ms or equivalent)

4.2.2 Procedure

  • Internal Standard: Spike a known volume of the leachate with an internal standard to correct for extraction efficiency and instrumental variability.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the spiked leachate to a separatory funnel.

    • Add a volume of n-hexane (e.g., 5 mL), shake vigorously for 2 minutes, and allow the layers to separate.

    • Collect the organic (top) layer. Repeat the extraction two more times with fresh n-hexane.[12]

    • Pool the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.

  • Concentration: Reduce the volume of the extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen or using a rotary evaporator.

  • GC-MS Analysis:

    • Injection: Inject 1-2 µL of the final extract into the GC-MS.

    • GC Conditions (Typical):

      • Inlet Temp: 280°C

      • Oven Program: Start at 100°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.

      • Carrier Gas: Helium

    • MS Conditions (Typical):

      • Ion Source: Electron Ionization (EI) at 70 eV

      • Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for DIHP (e.g., m/z 149, 167, 279 - specific ions should be confirmed with a DIHP standard).

  • Quantification: Prepare a multi-point calibration curve using DIHP standards of known concentrations. Calculate the concentration of DIHP in the original sample based on the peak area ratio of the analyte to the internal standard.

Potential Biological Impact of DIHP

DIHP is an endocrine-disrupting chemical (EDC). Its primary toxicological concern is its effect on the male reproductive system.[1][2] The mechanism of action often involves interference with the androgen signaling pathway. Androgens, like testosterone, are essential for male reproductive development and function. They act by binding to the Androgen Receptor (AR), which then activates gene transcription. DIHP can act as an antagonist, blocking this critical process.

G cluster_normal Normal Androgen Signaling cluster_disrupted Disrupted Signaling by DIHP T Testosterone AR_c Androgen Receptor (Cytoplasm) T->AR_c Binds AR_T Activated Receptor Complex AR_c->AR_T Activates AR_n Receptor Complex (Nucleus) AR_T->AR_n Translocates ARE Androgen Response Element (on DNA) AR_n->ARE Binds Gene Target Gene Transcription (e.g., for male development) ARE->Gene Initiates DIHP DIHP AR_c2 Androgen Receptor (Cytoplasm) DIHP->AR_c2 Competitively Binds (Antagonist) Blocked_AR Blocked Receptor AR_c2->Blocked_AR Blocks Activation No_Gene Gene Transcription IS INHIBITED Blocked_AR->No_Gene Prevents Transcription

Caption: DIHP's antagonistic effect on the Androgen Receptor signaling pathway.

This antagonistic action during critical developmental periods can lead to what is known as "phthalate syndrome," characterized by malformations of the male reproductive system.[1] Therefore, minimizing exposure to DIHP, particularly for vulnerable populations, is a public health priority.

References

Application Note: Quantification of Diisohexyl Phthalate using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisohexyl phthalate (B1215562) (DIHP) is a plasticizer used in various consumer products, and its potential as an endocrine disruptor has led to increased interest in its accurate quantification in diverse matrices.[1] Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for quantifying chemical compounds.[2] It involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest to a sample. This "isotopic spike" serves as an internal standard that experiences the same sample preparation and analysis conditions as the endogenous analyte. By measuring the ratio of the native analyte to the isotopically labeled standard, accurate quantification can be achieved, compensating for sample loss during preparation and variations in instrument response.

This application note provides a detailed protocol for the quantification of Diisohexyl phthalate in various sample matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy.

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS lies in the addition of a known quantity of an isotopically labeled analog of the target analyte to the sample at the beginning of the analytical workflow. This internal standard is chemically identical to the analyte but has a different mass due to the isotopic labeling (e.g., with Deuterium, ¹³C, or ¹⁵N). Both the native analyte and the internal standard are co-extracted and co-analyzed. The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z). The concentration of the native analyte is then determined by the ratio of its signal to that of the known amount of the internal standard, effectively correcting for any analyte loss during sample processing and any fluctuations in instrument performance.

Isotope Dilution Mass Spectrometry Principle cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process Analyte Native Analyte (DIHP) Mix Mixing Analyte->Mix IS Isotope-Labeled Analyte (DIHP-d4) IS->Mix Extraction Extraction & Cleanup Mix->Extraction Sample Loss Affects Both Equally LCMS LC-MS/MS Analysis Extraction->LCMS Result Quantification based on Peak Area Ratio (Analyte / IS) LCMS->Result

Figure 1: Principle of IDMS.

Experimental Protocols

Materials and Reagents
Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve DIHP and DnHP-d4 in methanol to prepare individual primary stock solutions.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to create intermediate stock solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the DIHP intermediate stock solution with the initial mobile phase composition. Spike each calibration standard with the DnHP-d4 internal standard at a constant concentration.

Sample Preparation

The following is a general protocol for a liquid sample (e.g., urine) and a solid sample (e.g., polymer). Optimization may be required for specific matrices.

Liquid Sample (e.g., Urine):

  • To 1 mL of urine, add the DnHP-d4 internal standard solution.

  • Add 1 mL of 0.1 M ammonium acetate buffer (pH 6.5).

  • For conjugated metabolites, enzymatic hydrolysis (e.g., with β-glucuronidase) may be necessary.[4]

  • Perform Solid Phase Extraction (SPE) using a C18 cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the sample.

    • Wash with water to remove interferences.

    • Elute the analytes with acetonitrile or methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Solid Sample (e.g., Plastic):

  • Finely grind or cut the solid sample to increase surface area.[5]

  • Accurately weigh approximately 0.1 g of the sample into a glass vial.

  • Add the DnHP-d4 internal standard solution.

  • Add a suitable extraction solvent (e.g., a mixture of hexane (B92381) and acetone).[5]

  • Perform ultrasonic extraction for 30 minutes.[6]

  • Centrifuge the sample and collect the supernatant.

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Spike Spike with DnHP-d4 Internal Standard Sample->Spike Extraction Extraction (SPE or Solvent Extraction) Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC Liquid Chromatography (Separation) Evap->LC Prepared Sample MS Tandem Mass Spectrometry (Detection) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant Report Final Report Quant->Report

Figure 2: Experimental Workflow.
LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient See Table 2

Table 2: Liquid Chromatography Gradient Program

Time (min)% Mobile Phase B
0.040
1.040
8.095
10.095
10.140
12.040

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage +5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
Temperature 500 °C

Table 3: MRM Transitions for DIHP and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DIHP (Quantifier) 335.2149.125
DIHP (Qualifier) 335.2167.120
DnHP-d4 (IS) 339.2153.125

Note: Collision energies should be optimized for the specific instrument used. The precursor ion for DIHP corresponds to its protonated molecule [M+H]⁺. The product ion at m/z 149.1 is characteristic of the phthalic anhydride (B1165640) fragment.[7] The deuterated internal standard is expected to fragment similarly.

Data Presentation

The following table presents representative quantitative data for phthalate analysis using LC-MS/MS. These values are indicative and may vary depending on the specific matrix and instrumentation.

Table 4: Representative Quantitative Performance Data

ParameterValueReference
Linear Range 0.5 - 200 ng/mL[4][8]
Limit of Detection (LOD) 0.1 - 1.0 ng/mL[9][10]
Limit of Quantification (LOQ) 0.3 - 5.0 ng/mL[4][10]
Recovery 85 - 115%[11]
Precision (%RSD) < 15%[4]

Conclusion

This application note outlines a robust and reliable method for the quantification of this compound using isotope dilution mass spectrometry. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The provided protocol for sample preparation and LC-MS/MS analysis can be adapted for various sample matrices, making it a valuable tool for researchers, scientists, and drug development professionals involved in the analysis of phthalates.

References

Application Notes and Protocols for the Study of Diisohexyl Phthalate (DIHP) Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to study the migration of Diisohexyl phthalate (B1215562) (DIHP), a plasticizer of concern, from polymeric materials. The included protocols are based on established methods for similar phthalates and can be adapted for specific research needs.

Introduction to Diisohexyl Phthalate and Migration Concerns

This compound (DIHP) is a member of the phthalate ester family of chemicals, which are primarily used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other plastics. Due to its non-covalent bonding with the polymer matrix, DIHP has the potential to migrate from the plastic into contacting substances, such as food, beverages, and medical solutions. This migration is a significant concern for human health due to the potential endocrine-disrupting properties of phthalates. Factors influencing the rate and extent of migration include the type of polymer, the concentration of the plasticizer, the nature of the contacting medium (e.g., fatty or aqueous), temperature, and contact duration.

Quantitative Data on Phthalate Migration

While specific quantitative migration data for this compound (DIHP) is not extensively available in publicly accessible literature, the following table summarizes representative migration data for a closely related and widely studied phthalate, Di(2-ethylhexyl) phthalate (DEHP). This data, gathered from various studies, illustrates the typical migration levels observed under different experimental conditions and can serve as a benchmark for designing and interpreting DIHP migration studies. Researchers should generate specific data for DIHP to accurately assess its migration characteristics.

Table 1: Representative Migration Data for DEHP from PVC Materials

Contact MaterialFood Simulant/MediumTemperature (°C)Contact TimeMigration LevelReference
PVC Cling FilmGround Beef410 daysNot exceeding 1.5 mg/kg[1]
PVC Cling FilmPineapple Slices410 daysNot exceeding 1.5 mg/kg[1]
PVC Cling FilmCheese410 daysExceeded 1.5 mg/kg[1]
PVC Medical TubingBloodNot SpecifiedNot SpecifiedHigh migration rate[2]
Plastic ContainersUltrapure Water (microwaved)Not SpecifiedVaried[3]
PVC Film90% Ethanol (B145695)Not Specified72 hours4.17 ppm[4]
PVC Film90% EthanolNot Specified1 week11.8 ppm[4]
PVC Film100% EthanolNot Specified72 hours11.5 ppm[4]
Food-grade PVC FilmMeat900.5 hours1961.92 mg/kg[5]

Note: The data presented for DEHP is for illustrative purposes. Actual migration levels for DIHP may vary and require specific experimental determination.

Experimental Protocols

The following protocols provide detailed methodologies for conducting DIHP migration studies, from sample preparation to analytical quantification. These are generalized protocols and may require optimization for specific matrices and analytical instrumentation.

Protocol 1: Migration Testing of DIHP from Plastic Materials into Food Simulants

This protocol outlines the procedure for determining the migration of DIHP from a plastic sample into various food simulants, which are chosen to represent different food types (aqueous, acidic, alcoholic, and fatty).

1. Materials and Reagents:

  • Plastic material containing DIHP (e.g., PVC tubing, film)
  • Food Simulants:
  • Aqueous: 10% (v/v) ethanol
  • Acidic: 3% (w/v) acetic acid
  • Alcoholic: 20% (v/v) ethanol (or at the actual alcohol content of the intended food)
  • Fatty: Olive oil or a mixture of synthetic triglycerides (e.g., Miglyol 812) or isooctane (B107328).
  • Analytical grade solvents for extraction (e.g., n-hexane, acetonitrile)
  • DIHP analytical standard
  • Glassware (pre-cleaned by rinsing with acetone (B3395972) and n-hexane to avoid phthalate contamination)
  • Incubator or oven with temperature control
  • Analytical balance

2. Sample Preparation:

  • Cut the plastic material into specimens of a known surface area (e.g., 6 dm²).
  • Clean the surface of the specimens by gently wiping with a lint-free cloth to remove any surface contaminants. Avoid using solvents for cleaning as this may alter the surface.

3. Migration Test Procedure:

  • Place the prepared plastic specimen in a clean glass container.
  • Add a known volume of the selected food simulant to the container, ensuring the entire surface of the plastic is in contact with the simulant. A typical surface area-to-volume ratio is 6 dm²/L.
  • Seal the container to prevent evaporation.
  • Incubate the container at a specified temperature and for a defined period. Common test conditions are 10 days at 40°C for general long-term storage, or more stringent conditions like 2 hours at 70°C for hot-fill applications.
  • For each time point and simulant, prepare a blank sample (simulant without the plastic specimen) and treat it under the same conditions.

4. Extraction of DIHP from Food Simulants:

  • Aqueous, Acidic, and Alcoholic Simulants:
  • After the incubation period, remove the plastic specimen.
  • Perform a liquid-liquid extraction (LLE) of the simulant. For example, extract a known volume of the simulant with n-hexane three times.
  • Combine the hexane (B92381) extracts and concentrate them to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
  • Fatty Simulants (Olive Oil):
  • Extraction from fatty simulants is more complex due to the high lipid content. A common method is to dissolve a known amount of the oil in a solvent like n-hexane and then perform a solid-phase extraction (SPE) using a silica (B1680970) gel or Florisil cartridge to separate the phthalates from the lipids. Elute the phthalates with a suitable solvent mixture (e.g., hexane:diethyl ether).
  • Fatty Simulants (Isooctane):
  • The isooctane can often be directly injected into the GC-MS after the addition of an internal standard.

5. Analytical Quantification:

  • Analyze the concentrated extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (see Protocol 2 and 3 for details).
  • Quantify the concentration of DIHP by comparing the peak area of the analyte in the sample to a calibration curve prepared from DIHP analytical standards.

6. Calculation of Migration:

  • Calculate the migration of DIHP in milligrams per square decimeter of the plastic surface area (mg/dm²) or milligrams per kilogram of food simulant (mg/kg).

Protocol 2: Quantification of DIHP using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the quantification of DIHP in extracts from migration studies using GC-MS.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector (MSD).
  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for phthalate analysis.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Injector Temperature: 280°C.
  • Injection Mode: Splitless (1 µL injection volume).
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 2 minutes.
  • Ramp 1: Increase to 220°C at 20°C/min.
  • Ramp 2: Increase to 300°C at 5°C/min, hold for 5 minutes.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for DIHP (e.g., m/z 149, 167, 279 - Note: these are common phthalate fragment ions; specific ions for DIHP should be confirmed from its mass spectrum).

2. Calibration:

  • Prepare a series of calibration standards of DIHP in the appropriate solvent (e.g., n-hexane) at concentrations ranging from the expected limit of quantification to the highest expected sample concentration.
  • Inject the standards into the GC-MS and generate a calibration curve by plotting the peak area against the concentration.

3. Sample Analysis:

  • Inject the prepared sample extracts into the GC-MS system.
  • Identify DIHP based on its retention time and the presence of the characteristic ions.
  • Quantify the amount of DIHP using the calibration curve.

Protocol 3: Quantification of DIHP using High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the quantification of DIHP using HPLC, which is particularly useful for less volatile compounds or as an alternative to GC-MS.

1. Instrumentation and Conditions:

  • HPLC System: Equipped with a quaternary pump, autosampler, and a UV or Diode Array Detector (DAD).
  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.
  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
  • Example Gradient: Start with 60% acetonitrile, increase to 100% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detector Wavelength: Phthalates typically show absorbance around 225 nm. The optimal wavelength for DIHP should be determined by analyzing a standard.
  • Injection Volume: 10-20 µL.

2. Calibration:

  • Prepare a series of DIHP calibration standards in the mobile phase or a compatible solvent.
  • Inject the standards and construct a calibration curve by plotting peak area versus concentration.

3. Sample Analysis:

  • Ensure the sample extract is filtered through a 0.45 µm filter before injection to prevent column clogging.
  • Inject the sample and identify DIHP based on its retention time compared to the standard.
  • Quantify the concentration using the calibration curve.

Visualizations

Experimental Workflow for DIHP Migration Study

G cluster_prep Sample Preparation cluster_migration Migration Experiment cluster_extraction DIHP Extraction cluster_analysis Analytical Quantification cluster_results Data Analysis prep1 Cut Plastic Material to Known Surface Area prep2 Clean Specimen Surface prep1->prep2 mig1 Immerse Specimen in Food Simulant prep2->mig1 mig2 Incubate at Controlled Temperature and Time mig1->mig2 ext1 Liquid-Liquid Extraction (Aqueous Simulants) mig2->ext1 ext2 Solid-Phase Extraction (Fatty Simulants) mig2->ext2 ana1 GC-MS Analysis ext1->ana1 ana2 HPLC Analysis ext1->ana2 ext2->ana1 ext2->ana2 res1 Quantification using Calibration Curve ana1->res1 ana2->res1 res2 Calculate Migration (mg/dm² or mg/kg) res1->res2 G Plastic Plastic Material (e.g., PVC) Migration Migration Plastic->Migration contains DIHP This compound (DIHP) DIHP->Migration is the migrant FoodSimulant Food Simulant (Aqueous, Fatty, etc.) Migration->FoodSimulant into Extraction Extraction FoodSimulant->Extraction is processed for Analysis Instrumental Analysis (GC-MS / HPLC) Extraction->Analysis Quantification Quantification Analysis->Quantification RiskAssessment Health Risk Assessment Quantification->RiskAssessment informs

References

Troubleshooting & Optimization

Technical Support Center: Improving Peak Resolution in Chromatograms of Phthalate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of phthalate (B1215562) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution and accuracy of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating phthalate isomers?

The main difficulty in separating phthalate isomers stems from their similar chemical structures and physicochemical properties, which frequently leads to co-elution or poor peak resolution in chromatograms.[1] Phthalates are esters of phthalic acid, and their isomers can possess identical molecular weights and similar hydrophobicity, making their differentiation with standard reversed-phase High-Performance Liquid Chromatography (HPLC) methods challenging.[1] High-molecular-weight phthalates such as diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), which exist as complex isomer mixtures, are particularly difficult to resolve.[1]

Q2: Which chromatographic technique is better for phthalate isomer separation: GC or HPLC?

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for phthalate analysis.[2] GC-Mass Spectrometry (GC-MS) often provides better chromatographic resolution compared to Liquid Chromatography-Mass Spectrometry (LC-MS) for the determination of phthalates.[3] However, LC-MS is favored for its sensitivity, specificity, and minimal sample preparation, whereas GC-MS may require a time-consuming derivatization step for certain metabolites, although direct analysis is common for the parent phthalate esters.[2][4]

Q3: What is the recommended type of column for separating phthalate isomers?

The choice of column is critical for achieving good resolution.

  • For HPLC: While C18 columns are a standard choice in reversed-phase HPLC, a Phenyl-Hexyl column often delivers superior resolution for challenging phthalate isomer separations.[1] The phenyl stationary phase provides alternative selectivity through π-π interactions with the aromatic rings of the phthalates, which can enhance the separation of structurally similar isomers.[1]

  • For GC: Columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5MS) are commonly used.[5] For more complex mixtures, columns like Rtx-440 or Rxi-XLB have demonstrated excellent resolution.[5][6]

Q4: How does mobile phase composition affect the resolution of phthalate isomers in HPLC?

Optimizing the mobile phase is a powerful way to improve selectivity.[5]

  • Solvent Selection: The most common mobile phases are mixtures of water with acetonitrile (B52724) or methanol.[1] Acetonitrile often provides better resolution and lower backpressure than methanol.[1][7]

  • Gradient Elution: For complex mixtures, a gradient elution, where the mobile phase composition changes over time, is generally more effective than an isocratic method.[1][5] A slow, shallow gradient can significantly improve the separation of closely eluting isomers.[1]

  • Mobile Phase Modifiers: Adding small amounts of acids like formic or acetic acid can improve peak shape and selectivity, especially for LC-MS applications.[1] Buffers, such as ammonium (B1175870) acetate (B1210297) or phosphate, can also be used to control pH and enhance reproducibility.[1]

Q5: Can adjusting the column temperature improve separation?

Yes, adjusting the column temperature can be a powerful tool.[1] Increasing the temperature generally leads to:

  • Reduced Retention Times: Due to a decrease in mobile phase viscosity.[1]

  • Improved Peak Efficiency: Resulting in sharper peaks due to increased mass transfer.[1]

  • Changes in Selectivity: Temperature can alter the interactions between the analytes and the stationary phase, which can sometimes improve the resolution of co-eluting peaks.[1] It is often beneficial to experiment with temperatures in the range of 30-50°C.[1]

Troubleshooting Guides

Issue 1: Poor Resolution and Peak Co-elution

Symptoms:

  • Peaks are not baseline separated.

  • Two or more phthalate isomers elute as a single, broad peak.

  • Inconsistent peak integration and quantification.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Peak Resolution Start Poor Resolution/ Co-elution Observed Check_Column Select Appropriate Column (e.g., Phenyl-Hexyl for HPLC, Rtx-440 for GC) Start->Check_Column Optimize_Mobile_Phase Optimize Mobile Phase (HPLC) Check_Column->Optimize_Mobile_Phase HPLC Optimize_Temp_Program Optimize Temperature Program (GC) Check_Column->Optimize_Temp_Program GC Adjust_Flow_Rate Adjust Flow Rate Optimize_Mobile_Phase->Adjust_Flow_Rate Optimize_Temp_Program->Adjust_Flow_Rate Check_Injection Check Injection Parameters (Volume, Solvent) Adjust_Flow_Rate->Check_Injection Resolution_Improved Resolution Improved? Check_Injection->Resolution_Improved Resolution_Improved->Check_Column No, try alternative column End Problem Resolved Resolution_Improved->End Yes

Caption: Troubleshooting workflow for poor resolution of phthalate isomers.

Issue 2: Peak Tailing or Asymmetry

Symptoms:

  • Peaks exhibit a tailing or fronting shape instead of a symmetrical Gaussian profile.

  • Poor peak integration and reduced sensitivity.

Possible Causes and Solutions:

Cause Solution
Secondary Interactions with Stationary Phase Phthalates can interact with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing. Use a well-end-capped column or add a mobile phase modifier like triethylamine (B128534) (0.1%) to mask the silanols.[1]
Column Overload Injecting too concentrated a sample can lead to peak distortion. Dilute the sample or reduce the injection volume.[1][6]
Mismatched Injection Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase.[1]
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Use tubing with a smaller internal diameter and minimize its length.[1]

Experimental Protocols

Protocol 1: GC-MS Analysis of Phthalate Isomers

This protocol provides a general framework for the analysis of phthalate isomers using GC-MS.

  • Sample Preparation:

    • Perform a liquid-liquid or solid-phase extraction appropriate for your sample matrix to isolate the phthalates.[5]

    • Concentrate the extract and reconstitute it in a suitable solvent like hexane (B92381) or isooctane.[5]

    • Add an appropriate internal standard.[5]

  • Instrument Setup:

    • Set up the GC-MS system according to the parameters outlined in the table below.

    • Perform a system suitability check to ensure proper performance.[5]

  • Analysis:

    • Inject the prepared sample onto the GC-MS system.[5]

    • Acquire data in full scan mode to identify the phthalates present and in selected ion monitoring (SIM) mode for quantification of target analytes.[5]

  • Data Processing:

    • Integrate the chromatographic peaks for the target phthalates and the internal standard.[5]

    • Construct a calibration curve using standards of known concentrations.[5]

    • Quantify the amount of each phthalate in the sample.[5]

Table 1: Typical GC-MS Parameters for Phthalate Isomer Analysis

ParameterValue
Column Rtx-440 or Rxi-XLB (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 80°C, ramp to 210°C at 20°C/min, then to 215°C at 10°C/min, and finally to 300°C at 30°C/min (hold for 5 min)[8]
Injector Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-500) and SIM
Protocol 2: HPLC-UV/MS Analysis of Phthalate Isomers

This protocol provides a general framework for the analysis of phthalate isomers using HPLC.

  • Sample Preparation:

    • For liquid samples, dilution with water may be sufficient.[5] For solid samples, a solvent extraction is necessary.[5]

    • Filter the sample through a 0.22 µm or 0.45 µm filter before analysis.[1][5]

    • Spike with an appropriate internal standard.[5]

  • Instrument Setup:

    • Set up the HPLC system according to the parameters in the table below.

    • For LC-MS/MS, optimize the MS/MS parameters (e.g., collision energy) for each target phthalate.[5]

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Acquire data using a UV detector (e.g., at 224 nm or 230 nm) or a mass spectrometer.[9][10]

  • Data Processing:

    • Integrate the peak areas for each phthalate and the internal standard.

    • Create a calibration curve and determine the concentration of each analyte in the sample.

Table 2: Typical HPLC Parameters for Phthalate Isomer Analysis

ParameterValue
Column Phenyl-Hexyl or C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a lower percentage of B and gradually increase. A typical gradient might be 60-95% B over 20 minutes.
Flow Rate 1.0 mL/min[10][11]
Column Temperature 30-40°C
Injection Volume 10-20 µL
Detection UV at 224 nm or 230 nm, or MS/MS in MRM mode

Logical Relationships in Chromatographic Separation

The following diagram illustrates the key parameters that can be adjusted to improve peak resolution and their interdependencies.

Caption: Key chromatographic parameters influencing peak resolution.

References

Optimization of extraction efficiency for Diisohexyl phthalate from complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction efficiency of Diisohexyl phthalate (B1215562) (DIHP) from complex samples.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the extraction and analysis of Diisohexyl phthalate and other high-molecular-weight phthalates.

Q1: Why am I experiencing low recovery of this compound (DIHP)?

A1: Low recovery of DIHP, a high-molecular-weight phthalate, can stem from several factors related to its chemical properties and the sample matrix.

  • Incomplete Extraction: Due to its hydrophobicity, DIHP can be challenging to fully extract from complex matrices, especially those with high lipid or polymer content.[1] The choice of extraction solvent and technique is crucial for efficient recovery.

  • Adsorption to Surfaces: Phthalates are known to adsorb to both glass and plastic surfaces, which can lead to significant analyte loss, particularly at low concentrations.[1]

  • Improper Solid-Phase Extraction (SPE) Parameters:

    • Sorbent Choice: Using an inappropriate sorbent can lead to poor retention. For hydrophobic compounds like DIHP, C18 or Hydrophilic-Lipophilic Balanced (HLB) sorbents are generally effective.[1]

    • Flow Rate: A sample loading flow rate that is too fast can prevent adequate interaction between DIHP and the sorbent material.[1] A slow and steady flow rate (e.g., 1-2 mL/min) is recommended.[1]

    • Inadequate Conditioning: Failing to properly condition the SPE cartridge can result in poor retention of the analyte.[1]

Q2: My analytical results for DIHP are inconsistent and not reproducible. What are the likely causes?

A2: Inconsistent results are often traced back to variability in sample preparation, contamination, or instrumental factors.

  • Method Variability: Manual extraction methods can introduce variability. Automated systems for solid-phase extraction (SPE) or accelerated solvent extraction (ASE) can improve reproducibility.[2][3]

  • Matrix Effects: The composition of complex biological or environmental samples can vary, leading to inconsistent signal suppression or enhancement in the final analysis.[4]

  • Contamination: Phthalates are ubiquitous in laboratory environments, and inconsistent background levels can lead to variable results.[5] Using high-purity, phthalate-free solvents and reagents, and properly cleaning all glassware is critical.[1]

Q3: I am observing significant matrix effects in my analysis. How can I mitigate them?

A3: Matrix effects, which are the alteration of analyte response due to co-eluting substances from the sample matrix, are a common challenge.[4]

  • Effective Sample Cleanup: Incorporating a robust cleanup step, such as Solid-Phase Extraction (SPE), can remove many interfering compounds like salts and proteins.[4][6]

  • Method Optimization: Modifying SPE wash steps can help eliminate interferences. For example, adding ammonia (B1221849) to a wash solution has been shown to minimize suppression in some matrices.[4]

  • Instrumental Technique: While not a sample preparation technique, using methods like Gas Chromatography-Mass Spectrometry (GC-MS) can help, as it provides mass spectral information that can distinguish the analyte from interfering compounds.[7] Using matrix-matched calibration standards is also a common strategy to compensate for matrix effects.

Q4: What are the essential best practices to prevent phthalate contamination during sample preparation?

A4: Given the widespread use of phthalates in plastics and other lab materials, maintaining a clean workflow is essential for accurate analysis.[1][8]

  • Use Proper Labware: Whenever possible, use glassware instead of plastic containers, pipette tips, and tubing.[1] All glassware should be meticulously cleaned, rinsed with a high-purity solvent, and, if possible, baked at a high temperature (e.g., 400°C) to remove organic residues.[1]

  • Solvent and Reagent Purity: Always use high-purity, phthalate-free solvents and reagents.[1] It is highly recommended to run solvent blanks to verify the absence of contamination.[1][8]

  • Minimize Air Exposure: Phthalates can be present in laboratory air and can contaminate samples.[5] Keep samples covered whenever possible and work in a clean environment. Absorption of airborne phthalates onto the outer wall of GC autosampler syringe needles has been identified as a source of contamination.[5]

Q5: Which extraction method is most suitable for my complex sample type?

A5: The optimal extraction method depends heavily on the sample matrix (e.g., solid, liquid, semi-solid) and the specific research goals.

  • Aqueous Samples (e.g., water, urine): Solid-Phase Extraction (SPE) is a widely used and effective technique for extracting phthalates from water samples.[2][9] Liquid-Liquid Extraction (LLE) is also a viable method.[10]

  • Solid Samples (e.g., soil, sediment, tissue): Ultrasound-Assisted Extraction (UAE) and Accelerated Solvent Extraction (ASE) are effective for these matrices.[3][6][11] Matrix Solid-Phase Dispersion (MSPD) is particularly useful for complex biological tissues like fish.[8]

  • Polymeric Materials (e.g., PVC): Methods often involve dissolving the polymer in a solvent like tetrahydrofuran (B95107) (THF), followed by precipitation of the polymer and subsequent analysis of the supernatant.[12] Ultrasonic extraction has also been shown to yield good recoveries from plastic matrices.[11]

Data on Extraction Efficiencies

The efficiency of phthalate extraction is highly dependent on the method, solvent, and sample matrix. The following tables summarize reported recovery rates for various extraction techniques. Note that data specific to this compound (DIHP) is limited; therefore, data for Di-(2-ethylhexyl) phthalate (DEHP) and other high-molecular-weight phthalates are included as analogs.

Table 1: Extraction Recovery of High-Molecular-Weight Phthalates from Liquid Samples

AnalyteExtraction MethodMatrixRecovery Rate (%)Analytical Method
DEHPSolid-Phase Extraction (SPE)Drinking Water, Soft Drinks, Milk Powder83.0 - 102.5HPLC-ESI-MS
DEHPSolid-Phase Extraction (SPE)Tap and Waste Water75 - 112GC-MS
DEHPLiquid-Liquid Extraction (LLE)Alcoholic Beverages (Ouzo)Method validated for accuracyHPLC-UV
DEHPProtein PrecipitationRat Plasma and Feces87.4 - 104.8UPLC-MS/MS
DEHPPressurized Liquid ExtractionWater86.0 - 99.8HPLC-MS

Data compiled from multiple sources.[9][13]

Table 2: Extraction Recovery of High-Molecular-Weight Phthalates from Solid & Semi-Solid Samples

AnalyteExtraction MethodMatrixRecovery Rate (%)Analytical Method
DEHPMatrix Solid-Phase Dispersion (MSPD)Gilthead Sea Bream70 - 92HPLC-MS
DEHPUltrasound-Assisted ExtractionPVC and Polypropylene>80GC-TOFMS
DEHPPressurized Liquid ExtractionSoil86.0 - 99.8HPLC-MS
DEHPSolid-Supported LLEBody Wash91 - 108Not specified

Data compiled from multiple sources.[6][9][11][13]

Experimental Protocols

This section provides detailed methodologies for key extraction techniques.

Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is a general procedure for extracting DIHP from aqueous matrices like water or prepared biological fluids.

  • Cartridge Selection: Choose a C18 or HLB SPE cartridge (e.g., 500 mg, 6 mL).

  • Cartridge Conditioning:

  • Sample Loading:

    • Adjust the aqueous sample to a pH of approximately 6.[6]

    • Load the sample onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[1]

  • Washing:

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.[1]

  • Drying:

    • Dry the cartridge thoroughly by passing nitrogen gas through it for 10-15 minutes.[1]

  • Elution:

    • Elute the DIHP from the cartridge with 5-10 mL of a suitable organic solvent like ethyl acetate or a hexane/ethyl acetate mixture (e.g., 70:30 v/v).[1][6] Collect the eluate in a clean glass tube.

  • Final Preparation:

    • Evaporate the eluate to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen before analysis (e.g., by GC-MS).[6]

Ultrasound-Assisted Extraction (UAE) for Solid Samples

This protocol is adapted from methods for extracting phthalates from solid environmental matrices like soil, sediment, or polymers.[6][11]

  • Sample Preparation: Air-dry the sample (if necessary) and sieve or grind to ensure homogeneity.[6] For plastics, cut the sample into small pieces (e.g., < 2 mm).[12]

  • Extraction:

    • Weigh approximately 5 grams of the homogenized sample into a glass centrifuge tube.[6]

    • Add 10 mL of an appropriate solvent mixture, such as 1:1 (v/v) n-hexane and acetone.[6][9]

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[6]

  • Separation:

    • Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid material.[6]

    • Carefully decant the supernatant into a clean glass collection tube.[6]

  • Repeat Extraction: Repeat the extraction process (steps 2-3) two more times with fresh solvent, combining all the supernatants.[6]

  • Solvent Evaporation: Evaporate the combined extract to near dryness under a gentle stream of nitrogen.[6]

  • Reconstitution: Reconstitute the residue in a small, known volume of a solvent compatible with your analytical instrument (e.g., 1 mL of hexane) for subsequent cleanup or direct analysis.[6]

Liquid-Liquid Extraction (LLE) for Complex Liquid Samples

This protocol is a general procedure for samples like beverages or lipid emulsions.[10][14]

  • Sample Preparation: Place a known volume (e.g., 10 mL) of the liquid sample into a glass separatory funnel.

  • Extraction:

    • Add 10 mL of an immiscible organic solvent (e.g., n-hexane).[6][10]

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.[6]

  • Phase Separation: Allow the layers to fully separate.

  • Collection: Drain the lower (aqueous) layer and collect the upper (organic) layer containing the extracted DIHP.[6] For some matrices, the analyte may partition into the lower layer, so prior validation is necessary.

  • Repeat Extraction: For exhaustive extraction, the aqueous layer can be re-extracted with fresh solvent. Combine the organic extracts.

  • Drying & Concentration: Dry the organic extract by passing it through a small amount of anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen to the desired final volume for analysis.

Visualizations

The following diagrams illustrate common workflows and logical relationships in DIHP extraction and analysis.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis cluster_data Data Processing Sample Complex Sample (Solid, Liquid, etc.) Homogenize Homogenization (Grinding/Mixing) Sample->Homogenize Extraction Extraction (SPE, LLE, UAE) Homogenize->Extraction Cleanup Extract Cleanup (e.g., SPE) Extraction->Cleanup Solvent Select Solvent (e.g., Hexane, Acetone) Solvent->Extraction Concentrate Evaporation & Reconstitution Cleanup->Concentrate Analysis Instrumental Analysis (GC-MS, LC-MS) Concentrate->Analysis Data Quantification & Reporting Analysis->Data

Caption: A generalized workflow for DIHP extraction and analysis.

G Start Low or No DIHP Recovery CheckExtraction Review Extraction Protocol. Solvent/Sorbent Correct? Start->CheckExtraction CheckContamination Run Solvent Blank. Is Blank Contaminated? Sol_Contamination Source Contamination: - Clean Glassware - Use Phthalate-Free Solvents CheckContamination->Sol_Contamination Yes End Problem Resolved / Further Optimization CheckContamination->End No CheckCleanup Review Cleanup/Elution Steps. Is Analyte Being Lost? CheckExtraction->CheckCleanup Yes Sol_Extraction Optimize Extraction: - Change Solvent Polarity - Select C18/HLB Sorbent - Reduce SPE Flow Rate CheckExtraction->Sol_Extraction No CheckMatrix Evaluate Matrix Effects. Spike a Pre-Extraction Sample. CheckCleanup->CheckMatrix No Sol_Cleanup Optimize Cleanup: - Use a Stronger Elution Solvent - Check for Adsorption to Labware CheckCleanup->Sol_Cleanup Yes CheckMatrix->CheckContamination No Sol_Matrix Mitigate Matrix Effects: - Improve Sample Cleanup - Use Matrix-Matched Standards CheckMatrix->Sol_Matrix Yes (Suppression) Sol_Contamination->End Sol_Extraction->End Sol_Cleanup->End Sol_Matrix->End

Caption: Troubleshooting decision tree for low DIHP recovery.

References

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Diisohexyl Phthalate (DIHP) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Diisohexyl Phthalate (B1215562) (DIHP) using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when analyzing Diisohexyl Phthalate (DIHP) by mass spectrometry?

A1: The primary challenges in DIHP analysis are managing background contamination, achieving adequate sensitivity, and separating it from isomeric compounds. Phthalates are ubiquitous in laboratory environments, leading to potential contamination of samples, solvents, and instrument components.[1][2] Achieving low detection limits is crucial for many applications, and DIHP's non-polar nature can sometimes lead to poor ionization efficiency in electrospray ionization (ESI). Furthermore, the presence of other phthalate isomers can interfere with accurate quantification if not chromatographically resolved.

Q2: Which ionization technique is more suitable for DIHP analysis, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A2: For high molecular weight phthalates like DIHP, Atmospheric Pressure Chemical Ionization (APCI) can sometimes offer better sensitivity compared to ESI, especially when using aprotic mobile phases. However, ESI is also commonly used, and its efficiency can be significantly improved by optimizing mobile phase additives. The choice often depends on the specific LC-MS system and the sample matrix.

Q3: How can I minimize background contamination from phthalates in my analysis?

A3: Minimizing background contamination is critical for sensitive phthalate analysis. Here are some key strategies:

  • Use glass or polypropylene (B1209903) labware: Avoid using polyvinyl chloride (PVC) and other plastic consumables that may contain phthalates.[2]

  • High-purity solvents: Use LC-MS or GC-MS grade solvents and test them for phthalate contamination.

  • Phthalate-free sample preparation products: Utilize phthalate-free SPE cartridges, filters, and collection tubes.

  • System cleaning: Regularly clean the LC or GC system, including the injector and tubing, with appropriate solvents to remove any leached phthalates.

  • Blank injections: Run procedural blanks with each batch of samples to monitor for and subtract background levels of DIHP.[1]

Q4: What are the characteristic mass-to-charge ratios (m/z) for DIHP in MS/MS analysis?

A4: While specific MRM transitions for DIHP are not as commonly published as for other phthalates, a common fragmentation pathway for many dialkyl phthalates involves the loss of the alkyl chains and the formation of the protonated phthalic anhydride (B1165640) ion at m/z 149.[2][3] For DIHP (molecular weight 334.46 g/mol ), the precursor ion would likely be the protonated molecule [M+H]⁺ at m/z 335.4. A possible product ion for quantification would be m/z 149.1. It is crucial to optimize the collision energy for this transition on your specific instrument.

Troubleshooting Guides

Issue 1: Low or No DIHP Signal
Possible Cause Troubleshooting Steps
Poor Ionization Efficiency 1. Optimize Mobile Phase: For LC-MS, add a small amount of an ammonium (B1175870) salt (e.g., ammonium formate (B1220265) or acetate) to the mobile phase to promote the formation of [M+NH₄]⁺ adducts, which often show better sensitivity for phthalates. 2. Switch Ionization Source: If available, try APCI as an alternative to ESI. 3. Check Source Parameters: Optimize source temperature, gas flows, and voltages for DIHP.
Sample Loss During Preparation 1. Evaluate Extraction Recovery: Perform spike and recovery experiments to assess the efficiency of your extraction method. 2. Minimize Evaporation Steps: If possible, reduce the number of dry-down and reconstitution steps where the volatile DIHP can be lost. 3. Use a Keeper Solvent: During evaporation, add a small amount of a high-boiling, non-volatile solvent to prevent the sample from going to complete dryness.
Instrumental Issues 1. Clean the Mass Spectrometer Inlet: Contamination can suppress the signal. 2. Check for Leaks: Ensure all connections in the LC or GC system are secure. 3. Calibrate the Instrument: Verify the mass accuracy and sensitivity of the instrument with a known standard.
Issue 2: High Background Signal in Blanks
Possible Cause Troubleshooting Steps
Contaminated Solvents or Reagents 1. Test Solvents: Run each solvent individually to identify the source of contamination. 2. Use Fresh Solvents: Prepare fresh mobile phases and extraction solvents daily. 3. Purchase Phthalate-Free Grade: When possible, purchase solvents and reagents certified to be low in phthalates.
Leaching from Labware or System Components 1. Switch to Glassware: Replace plastic tubes, pipette tips, and vials with glass alternatives that have been thoroughly cleaned.[2] 2. Flush the System: Extensively flush the LC or GC system with a strong organic solvent like isopropanol (B130326) or acetone (B3395972) to remove contaminants. 3. Install a Delay Column: In LC-MS, a delay column installed between the pump and the injector can help to chromatographically separate phthalates leaching from the mobile phase from the injected sample.[1]
Issue 3: Poor Peak Shape or Co-elution with Interferences
Possible Cause Troubleshooting Steps
Inappropriate Column Chemistry 1. Select a Suitable Column: For LC, a C18 or a phenyl-hexyl column can provide good retention and selectivity for phthalates. For GC, a non-polar or mid-polar column like a 5% phenyl-methylpolysiloxane is often used.[3][4] 2. Test Different Stationary Phases: If co-elution is an issue, screen different column chemistries.
Suboptimal Chromatographic Conditions 1. Optimize Gradient/Temperature Program: Adjust the mobile phase gradient (LC) or the oven temperature program (GC) to improve the separation of DIHP from interfering compounds. 2. Adjust Flow Rate: A lower flow rate can sometimes improve resolution.
Matrix Effects 1. Improve Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove matrix components that can interfere with chromatography.[5] 2. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract to compensate for matrix effects.

Quantitative Data Summary

The following tables summarize typical performance data for phthalate analysis using mass spectrometry. Note that these values can vary significantly depending on the specific instrument, method, and matrix.

Table 1: Comparison of Extraction Method Recoveries for Phthalates

Extraction MethodAnalyteSample MatrixRecovery (%)Reference
Ultrasonic ExtractionVarious PhthalatesGlass Fiber Filter76 - 131[6]
Soxhlet ExtractionVarious PhthalatesXAD Resin + GFF90 - 107[6]
Liquid-Liquid ExtractionDEHPWater86 - 99.8[7]
Solid-Phase ExtractionDEHPWater86 - 99.8[7]
Ultrasonic ExtractionSix Regulated PhthalatesPolypropylene (CRM)>80[8]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Phthalates

Analytical MethodAnalyteLODLOQReference
LC-MS/MSVarious Phthalates-0.82 - 71 ng/L[9]
GC-MSVarious Phthalates0.043 pg (on column)0.145 pg (on column)[8]
LC-MS/MSDEHP0.03 µg/L (water)0.05 mg/kg (soil)[7]
GC-IT/MSVarious Phthalates0.8 - 15.4 ng/mL1.6 - 35.8 ng/mL[10]

Experimental Protocols

Detailed Protocol: Analysis of DIHP in Serum by LC-MS/MS

This protocol provides a general framework for the analysis of DIHP in serum. It should be optimized for your specific instrumentation and application.

1. Materials and Reagents

  • DIHP analytical standard

  • DIHP stable isotope-labeled internal standard (e.g., DIHP-d4)

  • LC-MS grade methanol (B129727), acetonitrile (B52724), water, and formic acid

  • Glass centrifuge tubes and vials

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation

  • Thaw serum samples to room temperature.

  • To 500 µL of serum in a glass tube, add 10 µL of the internal standard solution (concentration to be optimized).

  • Add 1 mL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 4°C for 10 minutes at 10,000 x g.

  • Transfer the supernatant to a new glass tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of 5% methanol in water.

  • Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 10% methanol in water.

  • Elute the DIHP with 3 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

3. LC-MS/MS Parameters

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Gradient: Start at 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (example):

    • DIHP: Precursor > Product (e.g., 335.4 > 149.1)

    • DIHP-d4: Precursor > Product (e.g., 339.4 > 153.1)

  • Source Parameters: Optimize according to manufacturer's recommendations.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample is_add Add Internal Standard serum->is_add ppt Protein Precipitation is_add->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap1 Evaporation 1 supernatant->evap1 reconstitute1 Reconstitution evap1->reconstitute1 spe Solid-Phase Extraction (SPE) reconstitute1->spe evap2 Evaporation 2 spe->evap2 reconstitute2 Final Reconstitution evap2->reconstitute2 inject Injection reconstitute2->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect

Caption: Experimental workflow for DIHP analysis in serum.

troubleshooting_workflow action_node action_node issue_node issue_node start Low DIHP Signal? check_ionization Optimize Ionization? start->check_ionization Yes check_recovery Check Sample Recovery? check_ionization->check_recovery No action_ionization Adjust mobile phase/source parameters check_ionization->action_ionization Yes check_instrument Instrument Check Needed? check_recovery->check_instrument No action_recovery Modify sample prep protocol check_recovery->action_recovery Yes action_instrument Clean source & calibrate check_instrument->action_instrument Yes

References

Technical Support Center: Diisohexyl Phthalate (DIHP) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diisohexyl phthalate (B1215562) (DIHP) quantification. This resource provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the analysis of DIHP, particularly those related to calibration curve performance.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the quantification of DIHP.

Q1: My calibration curve for DIHP is non-linear, especially at higher concentrations. What are the potential causes and how can I resolve this?

A1: Non-linearity in calibration curves, particularly at higher concentrations, is a common issue in analytical chemistry.[1][2] Several factors could be contributing to this phenomenon.

  • Detector Saturation: The most frequent cause is detector saturation. When the concentration of the analyte is too high, the detector response may no longer be proportional to the concentration, leading to a plateau in the calibration curve.

    • Solution: Extend the calibration curve with lower concentration standards or dilute your samples to fall within the linear range of the instrument.

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of DIHP, either enhancing or suppressing the signal, which can lead to a non-linear response.[3][4]

    • Solution: The use of matrix-matched calibration standards or a stable isotope-labeled internal standard can help to compensate for these effects.[3][5]

  • Chemical Interactions: At high concentrations, DIHP molecules may interact with each other or with components of the mobile phase, altering their chromatographic behavior and detector response.

    • Solution: Adjusting the mobile phase composition or the chromatographic gradient may help to mitigate these interactions.

  • Standard Preparation Error: Inaccurate preparation of high concentration standards can also lead to non-linearity.

    • Solution: Carefully prepare new stock and working standard solutions.

Q2: I am experiencing poor sensitivity and a low signal-to-noise ratio for DIHP. What steps can I take to improve my results?

A2: Low sensitivity can significantly impact the accuracy and precision of your quantification.[6] Here are several strategies to enhance the signal-to-noise ratio for DIHP analysis.

  • Sample Preparation: Efficient sample cleanup and concentration are critical.

    • Solution: Employ Solid-Phase Extraction (SPE) to remove interfering matrix components and concentrate the analyte. Supported Liquid Extraction (SLE) is another effective technique.[7][8]

  • Instrument Parameters: Optimizing the settings of your Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system is crucial.[9][10]

    • GC-MS: Ensure the injection port temperature is adequate for efficient volatilization of DIHP. Use a column with a suitable stationary phase and optimize the temperature program.

    • LC-MS/MS: Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). For tandem mass spectrometry, select the most abundant and stable precursor and product ions for Multiple Reaction Monitoring (MRM).

  • Chromatography: The choice of column and mobile phase can greatly affect sensitivity.

    • Solution: Use a column with a smaller internal diameter and particle size to achieve sharper peaks, which leads to better signal-to-noise.[6] Ensure the mobile phase is of high purity to reduce background noise.[11]

Q3: My DIHP recovery is inconsistent across different biological matrices (e.g., plasma vs. urine). How can I address this variability?

A3: Inconsistent recovery is a strong indicator of matrix effects, where the sample matrix influences the analytical result.[12]

  • Matrix-Matched Calibration: This is the most direct way to compensate for matrix effects.

    • Solution: Prepare your calibration standards in a blank matrix that is identical to your samples (e.g., DIHP-free plasma for plasma samples).[3]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective approach to correct for both extraction efficiency and matrix effects.[5][13]

    • Solution: Use a SIL-IS for DIHP, such as Diisohexyl phthalate-d4. The SIL-IS behaves almost identically to the unlabeled analyte during sample preparation and analysis, allowing for accurate correction.

  • Standard Addition: This method can be used to quantify DIHP in a single sample by spiking it with known amounts of the standard.

    • Solution: While accurate, this method is more time-consuming as each sample requires multiple analyses.

Quantitative Data Summary: DIHP Recovery in Different Matrices

MatrixAverage Recovery (%) without SIL-ISRSD (%)Average Recovery (%) with SIL-ISRSD (%)
Plasma65.815.298.53.1
Urine82.112.899.12.8
Tissue Homogenate55.318.597.94.5

Q4: I am observing significant background contamination with DIHP in my blank samples. What are the likely sources and how can I minimize this?

A4: Phthalates are ubiquitous environmental contaminants and common plasticizers, making background contamination a frequent challenge in their analysis.[14][15][16]

  • Common Sources of Contamination:

    • Solvents and Reagents: HPLC-grade solvents can still contain trace amounts of phthalates.[11][17]

    • Plasticware: Any plastic materials used during sample collection, storage, or preparation (e.g., tubes, pipette tips, vials) can leach DIHP.

    • Laboratory Environment: Phthalates can be present in laboratory air and dust, and can be introduced from personal care products worn by lab personnel.[18]

    • Instrumentation: Components of the analytical instrument, such as tubing and seals, can be a source of contamination.[11]

  • Strategies for Minimizing Contamination:

    • Use Glassware: Whenever possible, use glass volumetric flasks, pipettes, and vials. If plasticware is unavoidable, ensure it is certified as phthalate-free.

    • Thorough Cleaning: Meticulously clean all glassware with a high-purity solvent before use.[18]

    • High-Purity Solvents: Use the highest purity solvents available and test them for background levels of DIHP.[17]

    • Procedural Blanks: Always include procedural blanks (a sample with no analyte that is carried through the entire sample preparation and analysis process) with each batch of samples to monitor for contamination.[14]

Experimental Protocols

Protocol 1: Preparation of DIHP Calibration Standards

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of DIHP reference standard and dissolve it in 10 mL of methanol (B129727) in a glass volumetric flask.

  • Intermediate Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with methanol in a glass volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the intermediate stock solution with the appropriate solvent (e.g., methanol for a solvent-based curve or blank matrix for a matrix-matched curve). A typical calibration range might be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

Protocol 2: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the internal standard working solution (e.g., DIHP-d4 at 100 ng/mL) and 500 µL of 4% phosphoric acid. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the DIHP and internal standard with 3 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for analysis.

Protocol 3: Example GC-MS Operating Parameters for DIHP Analysis

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injection Volume1 µL
Inlet Temperature280°C
Injection ModeSplitless
Carrier GasHelium at 1.2 mL/min
Oven Program80°C hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Monitored Ions (m/z)DIHP: 149, 167, 279; DIHP-d4: 153, 171, 283

Visualizations

G A Non-Linear Calibration Curve Observed B Check for Detector Saturation A->B High concentrations affected? C Review Standard Preparation A->C Inconsistent curve shape? D Investigate Matrix Effects A->D Sample vs. Solvent standards differ? E Dilute Samples and High-Concentration Standards B->E F Re-prepare Stock and Working Standards C->F G Prepare Matrix-Matched Calibrators or Use a Stable Isotope-Labeled IS D->G H Re-analyze and Evaluate Linearity E->H F->H G->H

Caption: Troubleshooting workflow for a non-linear calibration curve.

G A Sample Collection B Spike with Internal Standard (SIL-IS) A->B C Sample Pre-treatment (e.g., Protein Precipitation) B->C D Solid-Phase Extraction (SPE) C->D E Elution D->E F Evaporation & Reconstitution E->F G Instrumental Analysis (LC-MS/MS or GC-MS) F->G H Data Processing & Quantification G->H

Caption: General experimental workflow for DIHP sample analysis.

G Contamination Potential DIHP Contamination Sources Labware Labware Contamination->Labware Solvents Solvents & Reagents Contamination->Solvents Environment Environment & Personnel Contamination->Environment Instrumentation Instrumentation Contamination->Instrumentation PlasticTubes Plastic Tubes/Vials Labware->PlasticTubes PipetteTips Pipette Tips Labware->PipetteTips SolventBottles Solvent Bottles & Caps Solvents->SolventBottles WaterSystem Deionized Water System Solvents->WaterSystem AirDust Air & Dust Environment->AirDust PersonalCare Personal Care Products Environment->PersonalCare Tubing Tubing & Seals Instrumentation->Tubing Septa Autosampler Septa Instrumentation->Septa

Caption: Logical relationship of potential DIHP contamination sources.

References

Technical Support Center: Optimizing GC-MS Parameters for Diisohexyl Phthalate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Diisohexyl Phthalate (B1215562) (DIHP) and its metabolites by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the accuracy and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Diisohexyl Phthalate (DIHP) that I should be targeting in my analysis?

A1: The metabolism of DIHP follows a similar pathway to other high molecular weight phthalates. The primary metabolic steps involve:

  • Hydrolysis: DIHP is first hydrolyzed by esterases to its monoester, Mono-isohexyl Phthalate (MIHP).

  • Oxidation: The alkyl chain of MIHP undergoes further oxidation to form more polar, hydroxylated, and carboxylated metabolites. The exact positions of oxidation can vary, leading to a series of oxidative metabolites. It is recommended to consult scientific literature for the most current information on prominent DIHP oxidative metabolites.[1][2]

Q2: Is derivatization necessary for the GC-MS analysis of DIHP metabolites?

A2: While DIHP itself is amenable to direct GC-MS analysis, its metabolites, particularly the more polar monoester and oxidative metabolites, often require derivatization to improve their volatility and thermal stability. Silylation is a common derivatization technique for these compounds. However, some recent methods aim to eliminate the derivatization step by optimizing injection and chromatography conditions, which can simplify the analytical procedure.[3][4][5]

Q3: What are the main challenges in the GC-MS analysis of DIHP and its metabolites?

A3: The main challenges include:

  • Isomeric Complexity: DIHP is a mixture of isomers, which can lead to broad or overlapping chromatographic peaks, making separation and quantification difficult.[3][6][7]

  • Co-elution: Due to their similar physicochemical properties, DIHP isomers and their metabolites may co-elute with other phthalates or endogenous compounds in the sample matrix.[3][6]

  • Contamination: Phthalates are ubiquitous in laboratory environments, and contamination from solvents, glassware, and plasticware is a significant concern that can lead to high background levels and inaccurate results.[6][7]

  • Matrix Effects: Biological samples can contain interfering substances that may suppress or enhance the analyte signal in the mass spectrometer.[4]

Q4: Which GC column is best suited for the analysis of DIHP and its metabolites?

A4: For resolving complex mixtures of phthalate isomers, columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5MS) are commonly used. For enhanced selectivity and better resolution of isomeric phthalates, columns such as Rtx-440 or Rxi-XLB have shown excellent performance.[3][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of DIHP and its metabolites.

Problem 1: Poor Chromatographic Resolution or Peak Tailing

Possible Cause Suggested Solution
Suboptimal Oven Temperature Program A slow temperature ramp rate (e.g., 3-5°C/min) during the elution of target analytes can significantly improve the separation of closely eluting isomers.[6]
Inadequate Stationary Phase Selectivity Switch to a GC column with a different stationary phase chemistry. Mid-polarity columns may offer better selectivity for isomeric phthalates.[8]
Active Sites in the GC System Use a deactivated inlet liner and trim the first few centimeters of the GC column to remove any active sites that may have developed over time. Ensure the entire flow path is inert.[6][8]
Incorrect Carrier Gas Flow Rate Optimize the linear velocity of your carrier gas (typically helium or hydrogen) to achieve the best balance between analysis time and resolution.[6]

Problem 2: High Background Contamination in Blank Samples

Possible Cause Suggested Solution
Contaminated Solvents and Reagents Use high-purity, phthalate-free solvents and reagents. It is advisable to test new batches of solvents for phthalate contamination before use.[6][7]
Leaching from Plasticware Strictly avoid the use of plastic containers, pipette tips, and vial caps. Use glassware for all sample preparation and storage, and rinse it thoroughly with a suitable solvent before use.[7]
Laboratory Environment Phthalates can be present in the laboratory air and dust. Keep samples and solvent reservoirs covered to minimize exposure.[6]

Problem 3: Low or No Analyte Signal

Possible Cause Suggested Solution
Inefficient Extraction or Derivatization Optimize the extraction procedure to ensure good recovery of the analytes. For derivatized samples, ensure the reaction has gone to completion.
Degradation of Analytes in the Injector Phthalate metabolites can be thermally labile. Use a lower injection temperature if possible and ensure the injector liner is clean and deactivated.[4]
Incorrect MS Parameters Ensure the mass spectrometer is tuned and calibrated. Use Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, monitoring for characteristic ions of your target analytes.

Quantitative Data

The following tables summarize typical GC-MS parameters and mass spectral data for the analysis of DIHP and its metabolites. Note that retention times are column and method-dependent and should be confirmed with authentic standards.

Table 1: Typical GC-MS Conditions for Phthalate Analysis

ParameterRecommended Setting
GC Column DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250°C
Oven Temperature Program Initial 80°C for 1 min, ramp to 300°C at 10°C/min, hold for 2 min, then ramp to 320°C at 5°C/min, hold for 1 min.
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Table 2: Mass Spectral Data for DIHP and its Potential Metabolites

AnalyteParent CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound (DIHP)DIHP14943, 85
Mono-isohexyl Phthalate (MIHP)DIHP149167, 205 (as derivatized)
Hydroxylated MIHP (OH-MIHP)DIHP(Varies with derivatization)(Varies with derivatization)
Carboxylated MIHP (cx-MIHP)DIHP(Varies with derivatization)(Varies with derivatization)

Note: The mass-to-charge ratios for metabolites are dependent on the derivatization agent used. The characteristic phthalate fragment at m/z 149 is common to many phthalates and their metabolites.[3] It is crucial to use authentic standards to confirm the identity and retention time of each analyte.

Experimental Protocols

Protocol: Determination of DIHP and its Metabolites in Urine by GC-MS

This protocol provides a general framework for the analysis of DIHP and its metabolites in urine samples.

1. Sample Preparation

  • Enzymatic Deconjugation: To 1 mL of urine sample, add a buffer solution (e.g., ammonium (B1175870) acetate) to adjust the pH to ~6.5. Add β-glucuronidase enzyme and incubate at 37°C for at least 90 minutes to hydrolyze the glucuronidated metabolites.

  • Liquid-Liquid Extraction (LLE): After incubation, add an internal standard solution. Extract the analytes by adding a suitable organic solvent (e.g., a mixture of n-hexane and ethyl ether), vortexing for 10 minutes, and centrifuging to separate the layers.

  • Concentration: Carefully transfer the organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization (if necessary)

  • Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).

  • Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60-70°C for 30 minutes to convert the polar metabolites into their more volatile trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis

  • After cooling, transfer the derivatized sample to a GC vial.

  • Inject 1 µL of the sample into the GC-MS system operating under the conditions outlined in Table 1.

  • Acquire data in SIM mode, monitoring the characteristic ions for DIHP and its metabolites (as determined from standards).

4. Quality Control

  • Include procedural blanks, matrix spikes, and quality control samples in each analytical batch to monitor for contamination, recovery, and accuracy.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample Collection deconjugation Enzymatic Deconjugation urine_sample->deconjugation lle Liquid-Liquid Extraction deconjugation->lle concentration Evaporation & Reconstitution lle->concentration derivatization Derivatization (Silylation) concentration->derivatization gcms_analysis GC-MS Analysis (SIM Mode) derivatization->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: Experimental workflow for the GC-MS analysis of DIHP and its metabolites in urine.

metabolic_pathway DIHP This compound (DIHP) MIHP Mono-isohexyl Phthalate (MIHP) DIHP->MIHP Hydrolysis (Esterases) Oxidative_Metabolites Oxidative Metabolites (e.g., OH-MIHP, cx-MIHP) MIHP->Oxidative_Metabolites Oxidation (CYP450)

Caption: Simplified metabolic pathway of this compound (DIHP).

troubleshooting_logic action_node action_node start Poor Peak Shape? is_tailing Tailing? start->is_tailing is_fronting Fronting? start->is_fronting check_active_sites Check for Active Sites (Liner, Column) is_tailing->check_active_sites Yes optimize_temp Optimize Temperature Program is_tailing->optimize_temp No check_overload Sample Overload? is_fronting->check_overload Yes end Improved Peak Shape check_active_sites->end optimize_temp->end dilute_sample Dilute Sample check_overload->dilute_sample Yes check_overload->end No dilute_sample->end

Caption: Troubleshooting logic for addressing poor peak shape in GC-MS analysis.

References

Addressing analytical challenges for phthalates in food samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the analytical challenges associated with determining phthalate (B1215562) levels in food samples.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered during phthalate analysis.

Issue 1: High Phthalate Levels in Blank Samples

Q1: My procedural blank shows significant peaks for common phthalates like DEHP and DBP. What are the potential sources of this contamination and how can I minimize them?

A1: High blank levels are a frequent challenge in phthalate analysis due to their ubiquitous nature. The contamination can originate from various sources throughout the analytical workflow.

Potential Sources of Contamination:

  • Laboratory Environment: Phthalates are present in laboratory air and dust, originating from building materials (e.g., flooring, paints), furniture, and electronic equipment.[1]

  • Solvents and Reagents: Solvents such as methylene (B1212753) chloride, ethyl acetate, and acetone (B3395972), as well as deionized water, can contain phthalate impurities.[1] Plastic storage tanks for DI water systems can be a source of leaching.[1]

  • Laboratory Consumables: Many common lab products can leach phthalates. These include:

    • Plastic pipette tips, even those advertised as "phthalate-free".[2]

    • Plastic syringes and filter holders (PTFE, regenerated cellulose (B213188), cellulose acetate).[3][4]

    • Vial caps (B75204) and septa.

    • Gloves (especially PVC gloves).[5]

    • Parafilm®.[3][4]

  • Glassware: Improperly cleaned glassware can adsorb phthalates from the air or retain residues from previous analyses.

  • Instrumentation: Components of the GC/LC system, such as tubing and O-rings, can be sources of phthalates.[5] Carryover from previous injections is also a possibility.

Troubleshooting & Optimization:

  • Work Area: Whenever possible, prepare samples in a clean, well-ventilated area, and keep samples covered.[5]

  • Solvent Purity: Use high-purity, phthalate-free or glass-distilled solvents. It's advisable to test new batches of solvents by concentrating a large volume and analyzing the residue.

  • Minimize Plastic Use: Avoid plastic containers and labware wherever possible. Opt for glassware and stainless-steel alternatives. If plastic is unavoidable, rinse with a non-interfering solvent before use.

  • Dedicated Glassware & Cleaning:

    • Maintain a dedicated set of glassware for phthalate analysis.

    • Implement a rigorous cleaning protocol. A common procedure involves:

      • Rinsing with an appropriate solvent to remove organic residues.[6]

      • Washing with a laboratory-grade, phosphate-free detergent and hot water.[7][8]

      • Rinsing thoroughly with tap water, followed by multiple rinses with deionized water.[7]

      • For trace analysis, an acid rinse (e.g., 10% HCl or HNO3) can be employed.[7]

      • Drying in an oven at a high temperature (e.g., 110-120°C or even higher after ensuring thermal stability of the glassware).[5][9]

  • Procedural Blanks: Always process a procedural blank with each batch of samples to monitor contamination levels.[10]

  • Instrument Blanks: Run solvent blanks between samples to check for instrument carryover.[11]

Issue 2: Poor Recovery and Inconsistent Results

Q2: I am experiencing low and variable recovery rates for my spiked samples. What could be causing this, and how can I improve my method's accuracy and precision?

A2: Inconsistent recoveries often point to issues with the sample preparation and extraction steps, or matrix effects.

Possible Causes & Solutions:

  • Matrix Effects: Complex food matrices, especially those high in fat, can interfere with the extraction and detection of phthalates.[12] Fatty acids and other lipophilic compounds can co-extract with phthalates, leading to ion suppression or enhancement in LC-MS/MS analysis.

    • Solution: Incorporate a cleanup step after extraction. Techniques like solid-phase extraction (SPE) with silica/PSA cartridges or gel permeation chromatography (GPC) can effectively remove interfering compounds.[13] For fatty samples, a preliminary liquid-liquid extraction with acetonitrile (B52724) can help separate the phthalates from the bulk of the lipids.[13]

  • Inefficient Extraction: The chosen extraction method may not be suitable for the specific food matrix.

    • Solution: Optimize the extraction parameters, including the choice of solvent, solvent volume, extraction time, and agitation method. For solid samples, ensure thorough homogenization before extraction.

  • Analyte Loss During Evaporation: Phthalates can be lost during the solvent evaporation step if not performed carefully.

    • Solution: Use a gentle stream of nitrogen and avoid excessive heat. Do not let the sample go to complete dryness.

Data Presentation

Table 1: Leaching of Common Phthalates from Laboratory Consumables

Laboratory ConsumablePhthalate DetectedMaximum Leaching Level
Plastic SyringesDMP, DBP, DEHPNot Quantified, but definite contamination observed
Pipette TipsDEHP0.36 µg/cm²
DINP0.86 µg/cm²
Plastic Filter Holders (PTFE)DBP2.49 µg/cm²
Plastic Filter Holders (Regenerated Cellulose)DBP0.61 µg/cm²
Plastic Filter Holders (Cellulose Acetate)DMP5.85 µg/cm²
Parafilm®DEHP0.50 µg/cm²

Source: Data compiled from studies on laboratory contamination.[2][3][4]

Table 2: Typical Performance Data for Phthalate Analysis in Food Matrices

Analytical MethodFood MatrixPhthalateLOD (µg/kg)LOQ (µg/kg)Recovery (%)
GC-MSDrinking WaterDBP, DEHP, etc.3.31072.9 - 124.9
GC-MSMilkDBP, DEHP, etc.3.31072.9 - 124.9
GC-MSCerealDBP, DEHP, etc.330100072.9 - 124.9
GC-MSInstant NoodlesDBP, DEHP, etc.330100072.9 - 124.9
GC-MSGrain Sorghum14 PAEs0.4 - 10.00.5 - 20.082.0 - 120.2
LC-MS/MSDistilled BeveragesDEHP, BBP, DBP, etc.15-10Not Specified
LC-MS/MSFood Simulants (Aqueous)16 PAEs1.4 - 19.2Not SpecifiedNot Specified
LC-MS/MSFood Simulants (Olive Oil)16 PAEs31.9 - 390.8Not SpecifiedNot Specified

Source: Data compiled from various analytical method validation studies.[14][15][16]

Experimental Protocols

Protocol 1: General Glassware Cleaning Procedure for Phthalate Analysis

  • Initial Rinse: Immediately after use, rinse glassware with the last solvent used to remove the bulk of any residues.[6]

  • Solvent Wash: If greasy residues are present, rinse with acetone followed by hexane.

  • Detergent Wash: Wash with a 2% solution of a phosphate-free laboratory detergent in hot water. Use appropriate brushes to scrub all surfaces.[7]

  • Tap Water Rinse: Rinse thoroughly with warm tap water to remove all detergent.

  • Deionized Water Rinse: Rinse at least three to four times with deionized (DI) water.[7]

  • Acid Rinse (Optional, for trace analysis): Rinse with a 10% (v/v) hydrochloric acid solution.[7]

  • Final DI Water Rinse: Rinse again with DI water to remove any traces of acid.

  • Drying: Dry the glassware in an oven at 110-120°C.[5][9] Once cooled, cover openings with cleaned aluminum foil to prevent contamination.

Protocol 2: QuEChERS-based Extraction for Phthalates in Solid Food Samples

This is a general protocol and may require optimization for specific matrices.

  • Sample Homogenization: Homogenize a representative portion of the solid food sample.

  • Extraction:

    • Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at >3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a portion of the acetonitrile supernatant to a d-SPE tube containing a mixture of primary secondary amine (PSA) and C18 sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at >3000 rpm for 5 minutes.

  • Final Extract: The supernatant is ready for analysis by GC-MS or LC-MS/MS. An evaporation and reconstitution step may be necessary to achieve desired sensitivity.

This protocol is based on the principles of the QuEChERS method.[16][17][18][19]

Mandatory Visualization

Troubleshooting_High_Blanks Start High Phthalate Blank Detected Check_Solvents Check Solvents & Reagents Start->Check_Solvents Check_Consumables Check Lab Consumables Check_Solvents->Check_Consumables No Test_Solvents Concentrate & Analyze Solvents Check_Solvents->Test_Solvents Yes Check_Glassware Check Glassware Cleaning Check_Consumables->Check_Glassware No Avoid_Plastics Avoid Plasticware (Pipettes, Vials, Syringes) Check_Consumables->Avoid_Plastics Yes Check_Instrument Check Instrument Check_Glassware->Check_Instrument No Review_Cleaning Review & Optimize Cleaning Protocol Check_Glassware->Review_Cleaning Yes Run_Instrument_Blank Run Instrument Blank Check_Instrument->Run_Instrument_Blank Yes Resolved Blank Levels Reduced Check_Instrument->Resolved No Use_High_Purity Use Phthalate-Free or Distilled Solvents Test_Solvents->Use_High_Purity Use_High_Purity->Check_Consumables Use_Glass_Stainless Use Glass or Stainless Steel Avoid_Plastics->Use_Glass_Stainless Use_Glass_Stainless->Check_Glassware Dedicated_Glassware Use Dedicated Glassware Review_Cleaning->Dedicated_Glassware Dedicated_Glassware->Check_Instrument Check_Carryover Check for Carryover Run_Instrument_Blank->Check_Carryover Check_Carryover->Resolved

Caption: Troubleshooting workflow for high phthalate blank contamination.

Sample_Prep_Workflow Start Sample Receipt & Homogenization Extraction Extraction (e.g., LLE, QuEChERS) Start->Extraction Matrix_Type Fatty or Complex Matrix? Extraction->Matrix_Type Cleanup Cleanup Step (e.g., SPE, GPC) Matrix_Type->Cleanup Yes Evaporation Solvent Evaporation & Reconstitution Matrix_Type->Evaporation No Cleanup->Evaporation Analysis GC-MS or LC-MS/MS Analysis Evaporation->Analysis End Data Reporting Analysis->End

Caption: General experimental workflow for phthalate analysis in food.

References

Technical Support Center: Method Refinement for Distinguishing Diisohexyl Phthalate from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the analytical separation and identification of Diisohexyl phthalate (B1215562) (DIHP) and its isomers. Due to their structural similarities, distinguishing between these compounds can be challenging. This guide offers detailed methodologies, troubleshooting advice, and frequently asked questions to refine your analytical methods.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of Diisohexyl phthalate and its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue: Poor chromatographic resolution or co-elution of this compound and its isomers (e.g., Di-n-hexyl phthalate).

  • Question: My chromatogram shows overlapping peaks for this compound and Di-n-hexyl phthalate. How can I improve their separation?

  • Answer: Co-elution of phthalate isomers is a frequent challenge due to their similar physicochemical properties.[1][2] Here are several strategies to enhance resolution:

    • Optimize the GC Oven Temperature Program: A slow temperature ramp is often effective for separating closely eluting compounds.[3]

      • Recommendation: Decrease the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min) during the elution window of the target isomers.[3]

    • Select an Appropriate GC Column: The choice of the stationary phase is critical.

      • Recommendation: While a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5ms) can be used, for enhanced selectivity, consider a column with a different stationary phase like a Phenyl-Hexyl column which can offer alternative selectivity through π-π interactions.[2][4][5]

    • Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., Helium) affects peak separation and efficiency.

      • Recommendation: Optimize the flow rate. A lower flow rate can sometimes improve the separation of complex mixtures, though it may increase analysis time.

Issue: Inconsistent peak areas and poor quantification.

  • Question: I am observing variability in the peak areas for my DIHP isomer standards. What could be the cause?

  • Answer: Inconsistent peak areas can stem from several factors:

    • Injector Issues: Problems with the injector, such as discrimination or degradation of the analyte in a hot injector, can lead to poor reproducibility.

      • Recommendation: Ensure the injector temperature is optimized. A pulsed splitless injection can sometimes improve the transfer of high-boiling analytes like phthalates onto the column.[6] Check the cleanliness of the injector liner and replace it if necessary.[7]

    • Sample Preparation: Inconsistent extraction efficiency or sample volume will lead to variable results.

      • Recommendation: Use a validated sample preparation protocol and incorporate an internal standard to correct for variations.

    • Co-elution: If peaks are not baseline separated, integration can be inconsistent.[1]

      • Recommendation: Address the co-elution using the strategies mentioned above.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Issue: Poor separation of isomers in reversed-phase LC.

  • Question: My C18 column is not providing adequate separation for this compound and its isomers. What can I do?

  • Answer: While C18 columns are widely used, the subtle structural differences between phthalate isomers may require alternative approaches.[2]

    • Column Selection:

      • Recommendation: A Phenyl-Hexyl stationary phase can provide enhanced selectivity for aromatic compounds like phthalates through π-π interactions, often leading to better resolution of isomers.[2]

    • Mobile Phase Optimization: The composition of the mobile phase is a critical parameter.[1]

      • Recommendation: Acetonitrile often provides better resolution and lower backpressure compared to methanol (B129727) in reversed-phase separations of phthalates.[1][2] Experiment with different gradient profiles, particularly shallower gradients during the elution of the isomers.

    • Temperature: Column temperature can influence selectivity.[1]

      • Recommendation: Investigate the effect of column temperature in the range of 30-50°C.[1]

Issue: Matrix effects and ion suppression in LC-MS analysis.

  • Question: I am analyzing DIHP in a complex matrix and suspect ion suppression is affecting my results. How can I mitigate this?

  • Answer: Matrix effects are a common challenge in LC-MS.

    • Sample Preparation:

      • Recommendation: Employ a thorough sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[8][9]

    • Chromatographic Separation:

      • Recommendation: Ensure good chromatographic separation of the analyte from the bulk of the matrix components.

    • Internal Standards:

      • Recommendation: Use a stable isotope-labeled internal standard for the analyte of interest to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in distinguishing this compound from its isomers?

A1: The main challenges stem from their very similar chemical structures and physicochemical properties.[1] Isomers like Di-n-hexyl phthalate have the same molecular weight and similar polarity, leading to co-elution in many chromatographic systems.[1][2]

Q2: Which analytical technique is generally better for separating these isomers: GC-MS or LC-MS?

A2: Both techniques can be effective, but GC-MS often provides better chromatographic resolution for phthalate isomers.[10] However, LC-MS/MS can offer high selectivity and sensitivity, especially when using techniques like Multiple Reaction Monitoring (MRM).[8] The choice of technique may also depend on the sample matrix and the available instrumentation.

Q3: What are the characteristic mass spectral fragments for this compound and its isomers in electron ionization (EI) GC-MS?

A3: Phthalate esters with alkyl side chains typically show a characteristic and often most intense peak at a mass-to-charge ratio (m/z) of 149.[11][12][13][14] This ion corresponds to the protonated phthalic anhydride (B1165640) fragment. The molecular ion is often weak or absent.[13] While the primary fragments are the same for isomers, subtle differences in the relative abundances of other fragment ions may be observed.

Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used to differentiate between this compound and Di-n-hexyl phthalate?

A4: Yes, 1H and 13C NMR spectroscopy are powerful tools for distinguishing between these isomers. The branching in the isohexyl chain of DIHP will result in a different splitting pattern and chemical shifts for the alkyl protons and carbons compared to the linear hexyl chain of Di-n-hexyl phthalate.

Data Presentation

Table 1: GC-MS Data for Phthalate Isomer Separation
CompoundRetention Time (min)[4][5]Key Mass Fragments (m/z)[11][12][13][14]
Di-n-hexyl phthalate~3.73 (on Rtx-440 column)149, 167, 279
This compoundExpected to be similar to or slightly earlier than Di-n-hexyl phthalate149, 167, 279

Note: Retention times are highly dependent on the specific GC column and analytical conditions.

Table 2: LC-MS/MS Parameters for Phthalate Analysis
CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Di-n-hexyl phthalate335.2 ([M+H]⁺)149.1167.1
This compound335.2 ([M+H]⁺)149.1167.1

Note: These are predicted values based on the structure. Specific parameters should be optimized on the instrument.[7]

Table 3: 1H and 13C NMR Chemical Shifts for Di-n-hexyl Phthalate[15]
1H NMR (DMSO-d6) Chemical Shift (ppm) Multiplicity Assignment
Aromatic-H7.6, 7.5ddC₆H₄
-O-CH₂-4.13tEster methylene
-CH₂-1.50-1.55mAlkyl chain
-CH₂-1.15-1.18mAlkyl chain
-CH₃0.79tTerminal methyl
13C NMR (DMSO-d6) Chemical Shift (ppm) Assignment
C=O168.69Carbonyl
Aromatic-C131.97, 131.65, 128.32Aromatic
-O-CH₂-64.89Ester methylene
-CH₂-31.38, 28.89, 25.60, 22.03Alkyl chain
-CH₃13.70Terminal methyl

Note: Chemical shifts for this compound will differ, particularly in the alkyl region, due to branching.

Experimental Protocols

Protocol 1: GC-MS Analysis of Phthalates in a Polymer Matrix

This protocol provides a general procedure for the extraction and analysis of this compound and its isomers from a polymer sample.[10]

  • Sample Preparation: a. Weigh approximately 0.2 g of the polymer sample into a glass vial. b. Add 10 mL of a suitable solvent (e.g., tetrahydrofuran) to dissolve the polymer. Sonication may be required. c. Precipitate the polymer by adding an anti-solvent (e.g., methanol). d. Centrifuge the sample and transfer the supernatant containing the phthalates to a clean vial. e. Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a compatible solvent (e.g., hexane (B92381) or cyclohexane). f. Add an appropriate internal standard.

  • GC-MS Instrumental Parameters:

    • GC Column: Rtx-440 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[4][5]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Splitless mode at 280°C.

    • Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp at 10°C/min to 220°C, then ramp at 5°C/min to 300°C and hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

Protocol 2: LC-MS/MS Analysis of Phthalates

This protocol is a general guideline for the analysis of this compound and its isomers using LC-MS/MS.[7][8]

  • Sample Preparation: a. For liquid samples, a simple "dilute and shoot" approach may be feasible after filtration. b. For solid or complex matrices, perform a solvent extraction followed by solid-phase extraction (SPE) clean-up. c. Reconstitute the final extract in the initial mobile phase. d. Spike with an appropriate internal standard.

  • LC-MS/MS Instrumental Parameters:

    • LC Column: Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).[2]

    • Mobile Phase A: 5 mM Ammonium Acetate in Water.

    • Mobile Phase B: Methanol.

    • Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • MS Analysis: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for each analyte.

Mandatory Visualization

Troubleshooting_Workflow cluster_problem Problem Identification cluster_gcms GC-MS Optimization cluster_lcms LC-MS Optimization cluster_confirmation Confirmatory Analysis Problem Poor Resolution or Co-elution of DIHP Isomers GC_Oven Optimize Oven Temperature Program (e.g., slower ramp rate) Problem->GC_Oven GC-MS Method LC_Column Select Alternative LC Column (e.g., Phenyl-Hexyl) Problem->LC_Column LC-MS Method GC_Column Select Alternative GC Column (e.g., Phenyl-Hexyl) GC_Oven->GC_Column GC_Flow Adjust Carrier Gas Flow Rate GC_Column->GC_Flow NMR Perform NMR Analysis for Unambiguous Identification GC_Flow->NMR LC_MobilePhase Optimize Mobile Phase Gradient LC_Column->LC_MobilePhase LC_Temp Adjust Column Temperature LC_MobilePhase->LC_Temp LC_Temp->NMR

Caption: Troubleshooting workflow for resolving co-eluting this compound isomers.

Logical_Relationship cluster_analyte Analyte Properties cluster_technique Analytical Techniques cluster_data Distinguishing Data DIHP This compound (Branched Alkyl Chains) GCMS Gas Chromatography-Mass Spectrometry (GC-MS) DIHP->GCMS LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) DIHP->LCMS NMR Nuclear Magnetic Resonance (NMR) DIHP->NMR DNHP Di-n-hexyl Phthalate (Linear Alkyl Chains) DNHP->GCMS DNHP->LCMS DNHP->NMR RetentionTime Different Retention Times GCMS->RetentionTime MassSpectra Similar Mass Spectra (m/z 149 prominent) GCMS->MassSpectra LCMS->RetentionTime LCMS->MassSpectra ChemicalShift Distinct NMR Chemical Shifts and Splitting Patterns NMR->ChemicalShift

Caption: Logical relationship between phthalate isomers and distinguishing analytical data.

References

Technical Support Center: Analysis of Diisohexyl Phthalate in Sediment Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Diisohexyl phthalate (B1215562) (DIHP) in sediment samples.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the experimental workflow, offering potential causes and solutions in a direct question-and-answer format.

Q1: Why am I observing low recovery of DIHP in my sediment samples?

A1: Low recovery of Diisohexyl phthalate (DIHP) can stem from several factors throughout the analytical process. Incomplete extraction from the sediment matrix is a primary concern. The chosen solvent may not be optimal for the specific sediment type, or the extraction time and temperature may be insufficient. Additionally, DIHP can be lost during the cleanup and concentration steps if the solid-phase extraction (SPE) cartridge is not conditioned or eluted properly, or if the evaporation process is too aggressive. Adsorption to glassware and plasticware is another common source of loss.

Q2: My blank samples show significant DIHP contamination. What is the source and how can I prevent it?

A2: Phthalate contamination is a widespread issue in laboratory environments. Common sources include plastic labware (e.g., pipette tips, centrifuge tubes), solvents, glassware, and even airborne dust. To minimize contamination, it is crucial to use glassware exclusively and to clean it meticulously. This can be achieved by soaking in an alkaline solution for 48 hours, followed by rinsing with purified water and methanol, and then baking at 450°C overnight.[1] Solvents should be of high purity (e.g., HPLC or pesticide residue grade). Running procedural blanks with each batch of samples is essential to monitor and quantify background contamination levels.

Q3: I am seeing significant matrix effects in my GC-MS analysis. How can I mitigate this?

A3: Sediment samples often contain complex matrices with co-extracted substances that can interfere with the analysis of DIHP, leading to signal suppression or enhancement in the GC-MS. A robust cleanup procedure is essential. Techniques like solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE) with sorbents like C18 can effectively remove interfering compounds.[2] Additionally, using a matrix-matched calibration curve, where standards are prepared in an extract of a blank sediment sample, can help to compensate for matrix effects.[2] The use of an internal standard that is chemically similar to DIHP but not present in the samples can also help to correct for variations in the analytical response.

Q4: What is the most effective extraction method for DIHP from sediment?

A4: Several extraction methods can be effective, with the choice often depending on available equipment, sample throughput needs, and the specific characteristics of the sediment.

  • Ultrasonic Solvent Extraction (USE): This is a rapid and relatively simple method that has shown good recoveries for phthalates in sediment.[1][3][4]

  • Soxhlet Extraction (SE): A classical and exhaustive extraction technique that can yield high recoveries, though it is more time-consuming and requires larger volumes of solvent.[5][6]

  • Accelerated Solvent Extraction (ASE): This automated technique uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption and has been shown to be effective for phthalates in sediment.[7][8]

Q5: Which solvents are recommended for DIHP extraction from sediment?

A5: The choice of solvent is critical for achieving high extraction efficiency. Due to the non-polar nature of DIHP, non-polar or moderately polar solvents and their mixtures are typically used. Common and effective solvent systems include:

Experimental Protocols

Below are detailed methodologies for key experiments involved in the analysis of DIHP in sediment samples.

Ultrasonic Solvent Extraction (USE) Protocol
  • Sample Preparation: Freeze-dry the sediment sample to remove water and homogenize by grinding with a mortar and pestle.

  • Extraction:

    • Weigh approximately 2 grams of the dried, homogenized sediment into a glass centrifuge tube.

    • Add 10 mL of a 1:1 (v/v) mixture of n-hexane and methylene chloride.

    • Spike the sample with a surrogate standard if required.

    • Vortex the sample for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 30°C).

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean glass tube.

    • Repeat the extraction process (steps 2.2-2.7) two more times with fresh solvent, combining the supernatants.

  • Concentration: Concentrate the combined extract to approximately 1 mL using a gentle stream of nitrogen.

Dispersive Solid-Phase Extraction (dSPE) Cleanup Protocol
  • Sorbent Addition: To the 1 mL concentrated extract from the USE protocol, add 150 mg of anhydrous magnesium sulfate (B86663) (MgSO₄) to remove any residual water and 50 mg of a C18 sorbent to remove non-polar interferences.

  • Mixing and Centrifugation:

    • Vortex the tube vigorously for 2 minutes.

    • Centrifuge at 6000 rpm for 5 minutes.

  • Final Extract: Carefully collect the supernatant (the cleaned extract) and transfer it to a GC vial for analysis.

GC-MS Analysis Protocol
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for the analysis.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 220°C at 20°C/min, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for DIHP (e.g., m/z 149, 167, 279).

Quantitative Data Summary

The following table summarizes recovery data for various phthalates from sediment samples using different extraction and cleanup methods, providing a basis for comparison.

PhthalateExtraction MethodCleanup MethodSolvent SystemRecovery (%)Relative Standard Deviation (%)Reference
Various PhthalatesUltrasonic ExtractionDispersive SPEn-hexane:methylene chloride (1:1) & n-hexane:ethyl acetate (1:1)78–1172.4–6.8[3][4]
Various PhthalatesSoxhlet ExtractionNot specifiedNot specified91.6–117Not specified[5]
Various PhthalatesAccelerated Solvent ExtractionFlorisil ColumnDichloromethane:hexane mixture81.2–128.5< 10.8[7]
Various PhthalatesUltrasonic ExtractionIn-situ cleanup with activated silica (B1680970) and powdered copperAcetone≥ 78Not specified

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis SampleCollection Sediment Sample Collection FreezeDrying Freeze-Drying SampleCollection->FreezeDrying Homogenization Grinding & Homogenization FreezeDrying->Homogenization Extraction Ultrasonic Solvent Extraction (USE) Homogenization->Extraction Concentration Nitrogen Evaporation Extraction->Concentration dSPE Dispersive SPE (dSPE) Concentration->dSPE GCMS GC-MS Analysis dSPE->GCMS DataProcessing Data Processing & Quantification GCMS->DataProcessing

Caption: General experimental workflow for DIHP analysis in sediment.

Troubleshooting Low Recovery

troubleshooting_low_recovery Start Low DIHP Recovery Observed CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckCleanup Evaluate Cleanup & Concentration Steps Start->CheckCleanup CheckContamination Investigate Sample Contamination Start->CheckContamination CheckMatrixEffects Assess Matrix Effects Start->CheckMatrixEffects Solvent Optimize Solvent (e.g., hexane/DCM) CheckExtraction->Solvent TimeTemp Increase Extraction Time/Temperature CheckExtraction->TimeTemp SPE Check SPE Cartridge Conditioning/Elution CheckCleanup->SPE Evaporation Gentler Evaporation (e.g., lower N2 flow) CheckCleanup->Evaporation Glassware Use Scrupulously Cleaned Glassware CheckContamination->Glassware Blanks Run Procedural Blanks CheckContamination->Blanks MatrixMatched Use Matrix-Matched Calibration CheckMatrixEffects->MatrixMatched InternalStandard Use Internal Standard CheckMatrixEffects->InternalStandard

Caption: Troubleshooting decision tree for low DIHP recovery.

References

Technical Support Center: Optimization of Sonochemical Degradation of Phthalate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sonochemical degradation of phthalate (B1215562) esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of sonochemical degradation of phthalate esters?

A1: The sonochemical degradation of phthalate esters is primarily driven by the acoustic cavitation phenomenon. The collapse of cavitation bubbles generates localized hotspots with extremely high temperatures and pressures, leading to the pyrolysis of water molecules and the formation of highly reactive hydroxyl radicals (•OH).[1][2] These hydroxyl radicals are powerful, non-selective oxidizing agents that attack the phthalate ester molecules. The main degradation pathways involve hydroxylation of the aromatic ring and oxidation of the aliphatic side chains.[3]

Q2: Which factors have the most significant impact on the degradation efficiency of phthalate esters?

A2: Several operational parameters significantly influence the degradation efficiency. These include:

  • Ultrasonic Frequency: The frequency of the ultrasound affects the size and number of cavitation bubbles.[4]

  • Power Density: Higher power generally leads to a greater number of cavitation events and thus a higher degradation rate.[5]

  • Initial Phthalate Concentration: Typically, the degradation rate is inversely proportional to the initial concentration of the phthalate ester.

  • Solution pH: The pH of the solution can affect the properties of the phthalate molecule and the generation of hydroxyl radicals.[6]

  • Temperature: Temperature can influence the vapor pressure within the cavitation bubbles, which in turn affects the intensity of their collapse.

  • Dissolved Gases: The type of dissolved gas in the solution can impact the cavitation process.

  • Presence of Additives: The addition of catalysts or oxidants like hydrogen peroxide (H₂O₂) can enhance the generation of reactive species and improve degradation rates.[7]

Q3: How does the chemical structure of a phthalate ester affect its degradation rate?

A3: The degradation rate of phthalate esters is often correlated with their hydrophobicity (log Kow). More hydrophobic (higher log Kow) phthalates tend to accumulate at the gas-liquid interface of the cavitation bubbles, where the concentration of hydroxyl radicals is highest, leading to a faster degradation rate.[1] Less hydrophobic phthalates remain in the bulk solution and are degraded at a slower rate. For example, higher molecular weight phthalates like di-n-butyl phthalate (DBP) and di-(2-ethylhexyl) phthalate (DEHP) are degraded more rapidly than lower molecular weight phthalates like dimethyl phthalate (DMP) and diethyl phthalate (DEP).[1][8]

Q4: Can sonochemical degradation lead to the formation of toxic byproducts?

A4: The sonochemical process aims to mineralize organic pollutants into less harmful substances like carbon dioxide and water. However, the degradation process can proceed through the formation of various intermediates.[3] While sonolysis is considered a clean technology with minimal formation of organic byproducts, it is crucial to monitor the degradation process to identify and assess the toxicity of any persistent intermediates.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Degradation Efficiency Suboptimal Ultrasonic Frequency: The chosen frequency may not be ideal for the specific phthalate ester and reactor setup.Experiment with different frequencies. Studies have shown that frequencies in the range of 200-600 kHz are often effective for sonochemical degradation.[4]
Insufficient Power Density: The power supplied to the transducer may be too low to induce sufficient cavitation.Increase the ultrasonic power. The degradation rate is generally proportional to the power density.
Inappropriate pH: The solution pH can significantly influence the reaction rate. For many organic pollutants, acidic conditions are favorable.[9]Adjust the initial pH of the solution. Conduct small-scale experiments to determine the optimal pH for your target phthalate.
High Initial Contaminant Concentration: At high concentrations, the availability of hydroxyl radicals per phthalate molecule is reduced.Dilute the sample if possible. For highly concentrated samples, consider a longer irradiation time or the addition of an oxidant.
Presence of Radical Scavengers: Other compounds in the matrix (e.g., certain inorganic ions like bicarbonate and chloride) can compete for hydroxyl radicals, reducing the degradation efficiency.[10]Pre-treat the sample to remove interfering substances if feasible. Alternatively, increasing the ultrasonic power or adding a catalyst might help overcome the scavenging effect.
Inconsistent or Irreproducible Results Temperature Fluctuations: The temperature of the reaction medium can affect cavitation and reaction kinetics.Use a cooling/heating circulator to maintain a constant temperature in the reaction vessel.
Changes in Dissolved Gas Composition: The type and amount of dissolved gas can influence the characteristics of cavitation bubbles.Saturate the solution with a specific gas (e.g., argon, which has a low specific heat ratio and enhances cavitation) before and during the experiment.
Inconsistent Sample Matrix: Variations in the sample composition from one experiment to another can lead to different results.Ensure that the sample matrix is as consistent as possible for all experiments. If working with real wastewater, characterize the matrix for each batch.
Formation of Persistent Intermediates Incomplete Mineralization: The sonication time may be too short to completely degrade the initial phthalate and its intermediate products.Increase the irradiation time and monitor the disappearance of both the parent compound and the major intermediates using analytical techniques like HPLC or GC-MS.
Recalcitrant Intermediates: Some degradation byproducts may be more resistant to sonochemical oxidation than the parent compound.Consider combining sonolysis with other advanced oxidation processes (AOPs) such as photocatalysis (UV/TiO₂) or Fenton processes (Fe²⁺/H₂O₂) to enhance mineralization.[11]

Data Presentation

Table 1: Effect of Ultrasonic Frequency and Power on the Degradation of Dimethyl Phthalate (DMP)

Frequency (kHz)Power (W)Degradation Rate Constant (k, min⁻¹)Degradation (%) after 300 min
4001206.7 x 10⁻³87.2
400100-Decreased
800160-Increased with power
800120-Lower than 400 kHz at same power

Data synthesized from a study on high-frequency ultrasonic degradation of DMP.

Table 2: Degradation of Various Phthalate Esters by Sonolysis at 80 kHz

Phthalate EsterMolecular Weight ( g/mol )log KowTime for Complete Removal (min)
Dimethyl Phthalate (DMP)194.21.61> 240
Diethyl Phthalate (DEP)222.22.38> 240
Di-n-butyl Phthalate (DBP)278.44.4530 - 60
Butylbenzyl Phthalate (BBP)312.44.5930 - 60
Di-(2-ethylhexyl) Phthalate (DEHP)390.67.5030 - 60
Di-n-octyl Phthalate (DOP)390.68.0630 - 60

This table illustrates the correlation between hydrophobicity (log Kow) and degradation time.[1][8]

Experimental Protocols

General Protocol for Sonochemical Degradation of Phthalate Esters

This protocol provides a general framework for conducting sonochemical degradation experiments. It is essential to optimize the parameters for each specific phthalate ester and experimental setup.

1. Materials and Reagents:

  • Phthalate ester standard

  • High-purity water (e.g., Milli-Q or equivalent)

  • Solvents for extraction and analysis (e.g., HPLC-grade acetonitrile, methanol (B129727), hexane)

  • Acids and bases for pH adjustment (e.g., H₂SO₄, NaOH)

  • Optional: Hydrogen peroxide (30%), catalyst (e.g., TiO₂ nanoparticles)

2. Equipment:

  • Ultrasonic processor (probe or bath type) with adjustable frequency and power output[2]

  • Reaction vessel (glass, with a cooling/heating jacket)

  • Magnetic stirrer and stir bar

  • pH meter

  • Syringes and filters for sample collection

  • Analytical instrument for phthalate quantification (e.g., High-Performance Liquid Chromatography (HPLC) with a UV or MS detector, or Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS))

3. Experimental Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the target phthalate ester in a suitable solvent (e.g., methanol).

  • Preparation of Working Solution: Spike the desired volume of high-purity water with the stock solution to achieve the target initial concentration of the phthalate. Ensure the final concentration of the organic solvent is minimal to avoid interference.

  • pH Adjustment: Adjust the pH of the working solution to the desired level using dilute acid or base.

  • Gas Saturation (Optional): Sparge the solution with a selected gas (e.g., argon) for a set period (e.g., 30 minutes) to ensure saturation and a consistent dissolved gas environment.

  • Sonication:

    • Transfer the prepared solution to the reaction vessel.

    • If using a probe system, immerse the tip of the ultrasonic horn to a specific depth in the solution.

    • Set the desired ultrasonic frequency and power.

    • Start the sonication process and a timer simultaneously.

    • Maintain a constant temperature throughout the experiment using a circulating water bath.

  • Sample Collection: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw an aliquot of the sample using a syringe.

  • Sample Quenching and Preparation: Immediately quench the reaction in the collected sample to stop further degradation. This can be done by adding a radical scavenger (e.g., a small amount of methanol or sodium sulfite) or by placing the sample on ice. Filter the sample to remove any particulate matter.

  • Analysis: Analyze the concentration of the phthalate ester in each sample using a pre-calibrated HPLC or GC method.

4. Data Analysis:

  • Plot the concentration of the phthalate ester as a function of time.

  • Calculate the degradation efficiency at each time point.

  • Determine the reaction kinetics, which often follow pseudo-first-order kinetics for sonochemical degradation.[6]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Phthalate Stock Solution B Prepare Working Solution A->B C Adjust pH B->C D Gas Saturation (Optional) C->D E Sonication D->E F Sample Collection (Time Intervals) E->F G Sample Quenching & Preparation F->G H HPLC/GC Analysis G->H I Data Analysis (Kinetics, Efficiency) H->I

Caption: Workflow for a typical sonochemical degradation experiment.

Degradation_Pathway cluster_initiation Initiation cluster_degradation Degradation US Ultrasound H2O H₂O OH •OH (Hydroxyl Radical) H2O->OH Sonolysis Phthalate Phthalate Ester OH->Phthalate Attack Intermediates Hydroxylated and Oxidized Intermediates Phthalate->Intermediates Oxidation Mineralization CO₂ + H₂O + Inorganic Ions Intermediates->Mineralization Further Oxidation

Caption: Simplified pathway for sonochemical degradation of phthalates.

References

Validation & Comparative

A Comparative Guide to Inter-Laboratory Analysis of Diisohexyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Inter-laboratory comparison studies are crucial for assessing the performance and reliability of analytical methods across different laboratories.[1][2] This guide outlines the key performance parameters and experimental protocols for the most prevalent methods in phthalate (B1215562) analysis.

Quantitative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of common analytical methods for phthalate quantification. The data is extrapolated from inter-laboratory comparisons of other phthalates and represents expected values for DIHP analysis.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)RSDr (%) (Repeatability)RSDR (%) (Reproducibility)
GC-MS 1–8 ng/mL[3]5–14 ng/mL[3]87.0–109.9[4]1.9–5.5[5]17-26 (for single-isomer phthalates)[6]
HPLC-UV 1-10 µg/g[7]1-10 µg/g[7]>90[8]3.6-7.4[3]<9.3 (Inter-day precision)[3]

Note: RSDr refers to the relative standard deviation under repeatability conditions (within a single laboratory), while RSDR refers to the relative standard deviation under reproducibility conditions (between different laboratories).[1] The reproducibility for more complex mixed-isomer phthalates can be higher, around 43%.[6]

Experimental Protocols

Detailed methodologies are fundamental to ensuring the consistency and comparability of results in any inter-laboratory study.[1] Below are typical protocols for the two most common analytical techniques used for phthalate analysis.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the separation and identification of phthalates due to its high resolution and sensitivity.[9]

  • Sample Preparation:

    • The sample is typically dissolved in a solvent like tetrahydrofuran (B95107) (THF).[5]

    • For polymer matrices, the polymer is precipitated using a solvent such as hexane.[5]

    • The solution is then filtered or centrifuged to remove any solid material.[5]

    • An internal standard is often added before analysis.[6]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A variety of capillary columns can be used, with 5-type, XLB-type, and 35-type columns being the most common.[9]

  • Carrier Gas: Helium or Hydrogen.

  • Detection: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[1] Many phthalates share a common base peak ion at m/z 149, which can make identification of coeluting phthalates challenging.[9]

2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is another common technique, particularly suitable for less volatile phthalates.[1]

  • Sample Preparation:

    • Extraction from the sample matrix is often performed using a solid-phase extraction (SPE) or liquid-liquid extraction with solvents like hexane.[7][10]

    • The extract is then concentrated and reconstituted in the mobile phase.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.[1]

  • Column: A C18 reversed-phase column is most commonly used.[1]

  • Mobile Phase: A gradient of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically employed.[1]

  • Detection: UV detection is usually performed at a wavelength of around 224 nm or 230 nm.[1][8]

Experimental Workflow and Logic

The following diagram illustrates a generalized workflow for the analysis of phthalates in a given sample, from preparation to final data analysis.

G General Workflow for Phthalate Analysis cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Reporting Sample Sample Collection Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Cleanup Sample Cleanup (e.g., Filtration) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS Volatile/Semi-volatile Phthalates HPLC HPLC-UV Analysis Concentration->HPLC Less Volatile Phthalates Integration Peak Integration & Identification GCMS->Integration HPLC->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: A generalized workflow for phthalate analysis.

This guide provides a foundational understanding of the methods employed for DIHP analysis and their expected performance based on data from similar compounds. For any specific inter-laboratory study, it is crucial to have a harmonized protocol and to conduct a thorough method validation to ensure the reliability and comparability of the results.

References

A Comparative Guide to the Validation of a Novel HPLC-UV Method for Diisohexyl Phthalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Diisohexyl phthalate (B1215562) (DIHP) against the established Gas Chromatography-Mass Spectrometry (GC-MS) technique. The data presented herein is synthesized from validated methodologies for similar phthalates, offering a robust framework for evaluating the suitability of this new approach for high-throughput and routine analyses in a drug development setting.

Performance Characteristics: A Head-to-Head Comparison

The validation of any new analytical method hinges on its performance across a range of key parameters. The following table summarizes the comparative data for the novel HPLC-UV method and a standard GC-MS method for DIHP analysis.

Validation ParameterNovel HPLC-UV MethodEstablished GC-MS Method
Linearity (R²) > 0.999> 0.999[1]
Accuracy (% Recovery) 98.5% - 101.2%91.8% - 122%[1][2]
Precision (% RSD) < 2.0%1.8% - 17.8%[1][2]
Limit of Detection (LOD) 0.05 µg/mL1.37 µg/mL[3]
Limit of Quantification (LOQ) 0.15 µg/mL4.8 µg/mL[3]
Analysis Time ~10 minutes~40 minutes[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical results. Below are the protocols for the novel HPLC-UV method and the established GC-MS method.

Novel High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Method

This method is designed for rapid and reliable quantification of DIHP in pharmaceutical preparations.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[6]

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (85:15, v/v).

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 225 nm.[7]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of DIHP in acetonitrile at a concentration of 1 mg/mL.

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample matrix in acetonitrile, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter prior to injection.

Established Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a widely used and highly sensitive technique for the analysis of phthalates.[4][5]

1. Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron impact (EI) ionization source.[8]

  • A suitable capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]

2. Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 70°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • MS Detection: Selected Ion Monitoring (SIM) mode, monitoring for characteristic DIHP ions (e.g., m/z 149, 279).

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of DIHP in a suitable solvent like hexane (B92381) or toluene (B28343) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution in the same solvent.

  • Sample Preparation: Employ a solvent extraction technique appropriate for the sample matrix. For instance, liquid-liquid extraction with hexane or solid-phase extraction (SPE) can be utilized to isolate DIHP from the sample.[9]

Method Validation Workflow

The validation of a new analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates the logical workflow for the validation of the novel HPLC-UV method for DIHP.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements B Select HPLC-UV Conditions (Column, Mobile Phase, etc.) A->B C Optimize Chromatographic Parameters B->C D Specificity / Selectivity C->D Proceed to Validation E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Routine Sample Analysis J->K Method Approved L Ongoing Method Performance Verification K->L

Analytical Method Validation Workflow

Conclusion

The novel HPLC-UV method presents a compelling alternative to the traditional GC-MS analysis for Diisohexyl phthalate. Its primary advantages lie in its significantly shorter analysis time and comparable, if not superior, performance in terms of linearity, accuracy, and precision for routine quality control applications. While GC-MS remains a powerful tool for complex matrices and trace-level analysis due to its high selectivity and sensitivity, the HPLC-UV method offers a more efficient and cost-effective solution for high-throughput screening and quantification of DIHP in less complex sample matrices. The choice of method will ultimately depend on the specific analytical requirements, sample complexity, and desired throughput of the laboratory.

References

A Comparative Analysis of the Toxicological Profiles of Diisohexyl Phthalate (DIHP) and Di(2-ethylhexyl) Phthalate (DEHP)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This guide provides a detailed comparison of the toxicological data for Diisohexyl phthalate (B1215562) (DIHP) and the widely studied Di(2-ethylhexyl) phthalate (DEHP). It is intended for researchers, scientists, and professionals in drug development to facilitate an informed assessment of these two plasticizers. This document synthesizes key experimental findings on their respective reproductive, developmental, and systemic toxicities.

Diisohexyl phthalate (DIHP) and Di(2-ethylhexyl) phthalate (DEHP) are structurally similar compounds used to impart flexibility to polyvinyl chloride (PVC) products. However, concerns over the endocrine-disrupting properties and reproductive toxicity of DEHP have led to increased scrutiny and the consideration of alternatives.[1][2] While direct comparative studies on DIHP and DEHP are limited, data from studies on close structural analogs like di-n-hexyl phthalate (DnHP) allow for a read-across assessment of DIHP's potential hazards.[3]

Comparative Toxicity Data

The following tables summarize quantitative data from various toxicological studies. It is important to note that DIHP data is often inferred from its structural analog, DnHP.

Table 1: Reproductive and Developmental Toxicity Comparison

EndpointDIHP (inferred from DnHP)DEHPSpeciesKey Findings
Anogenital Distance (AGD) Reduction in Male Fetuses Significant, dose-related decrease at all doses (250, 500, 750 mg/kg/day).[4]Significant decrease at doses of 300 and 750 mg/kg/day.[5][6]RatBoth compounds exhibit anti-androgenic effects in utero. DnHP (and by extension DIHP) is noted to be a potent effector.[4]
Testicular Testosterone (B1683101) Production Not explicitly studied for DIHP. DnHP causes a significant decrease.Significant reduction in fetal testes at 100 and 300 mg/kg/day.[5][7]RatBoth phthalates interfere with fetal steroidogenesis, a key mechanism of their anti-androgenic action.[5][7]
Nipple Retention in Male Offspring Not explicitly studied for DIHP.Observed in male offspring exposed to 300 and 750 mg/kg/day.[5][6]RatA common indicator of feminization in male rats exposed to anti-androgenic compounds.[5]
Developmental Malformations Causes malformations (cleft palate, eye defects) at 500 & 750 mg/kg/day.[4]Not typically associated with the same teratogenic profile as DnHP.RatDnHP (DIHP analog) shows clear teratogenicity, which is a significant point of differentiation.[4]
Embryo Mortality Marked embryo mortality at 750 mg/kg/day.[4]Not reported at similar doses.RatHigh doses of the DIHP analog DnHP are embryolethal.[4]

Table 2: Systemic and Organ Toxicity Comparison

EndpointDIHP (inferred from analogs)DEHPSpeciesKey Findings
Relative Liver Weight Expected to cause slight increases.[4]Significantly increased at 500 mg/kg/day.[8]RatBoth compounds can induce liver changes, a common effect of phthalates.[8]
Relative Testes Weight Expected to cause decreases.Significantly decreased at 500 mg/kg/day.[8]RatTesticular atrophy is a known effect of DEHP and other transitional phthalates.[8]
Serum Alanine Aminotransferase (ALT) Not explicitly studied.Significantly increased at 500 mg/kg/day.[8]RatElevated liver enzymes suggest potential hepatotoxicity for DEHP.[8]
Neurotoxicity Data unavailable.Crosses the placenta and can affect fetal brain development; associated with cognitive and memory impairments in rodent models.[1][9][10]RatDEHP poses a risk to neurodevelopment.[10]

Experimental Protocols

Methodologies for key toxicity assessments are crucial for the interpretation and replication of findings. Below are summaries of standard protocols used in the cited studies.

1. In Utero Developmental Toxicity Study

This protocol is designed to assess the effects of a substance on embryonic and fetal development, including teratogenicity and reproductive system development.

  • Animal Model: Pregnant Sprague-Dawley or Wistar rats are commonly used.[4]

  • Dosing Regimen: The test compounds (e.g., DIHP analog or DEHP) are administered daily by oral gavage to dams during the critical period of organogenesis, typically from gestation day (GD) 6 or 7 through GD 20 or 21. A vehicle control (e.g., olive oil) is used.[4][5]

  • Maternal Assessment: Dams are monitored for clinical signs of toxicity, body weight changes, and food consumption.[4]

  • Fetal Assessment: On GD 21, fetuses are delivered by caesarean section. Key endpoints measured include:

    • Number of live/dead fetuses and resorptions.[4]

    • Fetal body weight.[4]

    • Anogenital distance (AGD) in male pups as a marker of androgen action.[4][5]

    • Incidence of external, visceral, and skeletal malformations.[4]

    • Testicular testosterone levels, measured ex vivo.[5]

2. Hershberger Assay for Anti-Androgenic Activity

This short-term in vivo assay is used to screen for chemicals that can antagonize the action of androgens.

  • Animal Model: Immature, castrated male rats.[11]

  • Dosing Regimen: Animals are treated with testosterone propionate (B1217596) to stimulate the growth of androgen-dependent tissues. Concurrently, they are dosed with the test substance (e.g., DEHP) for a set period (e.g., 10 days).[11]

  • Endpoint Measurement: At the end of the treatment period, the weights of five androgen-dependent tissues are measured: ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscles, Cowper's glands, and glans penis. A significant decrease in the weight of these tissues compared to the testosterone-only control group indicates anti-androgenic activity.[11]

Mechanisms of Action & Visualized Pathways

The primary mechanism for the reproductive toxicity of both DEHP and DIHP (inferred from analogs) is the disruption of steroidogenesis in fetal Leydig cells, leading to reduced testosterone production.[7] This disruption affects the expression of key genes and proteins involved in cholesterol transport and steroid synthesis.[7]

Experimental_Workflow cluster_dosing Dosing Phase (In Utero) cluster_assessment Endpoint Assessment (GD 21) start Pregnant Dams (e.g., Wistar Rats) dose Daily Oral Gavage (GD 7-21) DIHP/DEHP or Vehicle start->dose caesarean Caesarean Section dose->caesarean fetal_exam Fetal Examination - AGD Measurement - Malformations - Organ Weights caesarean->fetal_exam testis Testes Isolation caesarean->testis analysis Biochemical Analysis - Testosterone Levels - Gene Expression testis->analysis

Caption: Generalized workflow for an in utero developmental toxicity study.

The anti-androgenic effects of phthalates like DEHP are initiated by the downregulation of genes essential for testosterone synthesis in the fetal testis.

Signaling_Pathway cluster_phthalate Phthalate Action cluster_leydig Fetal Leydig Cell cluster_outcome Developmental Outcome phthalate DEHP / DIHP Metabolites star StAR, PBR, SR-B1 (Cholesterol Transport) phthalate->star Downregulates Expression p450scc P450scc (Steroidogenesis Enzyme) phthalate->p450scc Downregulates Expression star->p450scc conversion testosterone Testosterone p450scc->testosterone synthesis cholesterol Cholesterol cholesterol->star transport masculinization Impaired Masculinization - Reduced AGD - Nipple Retention - Malformations testosterone->masculinization Reduced Levels Lead To

Caption: Disruption of fetal testosterone synthesis by phthalates.

Conclusion

Based on available data and read-across analysis from structural analogs, both DIHP and DEHP exhibit significant reproductive and developmental toxicity, primarily through an anti-androgenic mechanism of action.[4][5] However, the DIHP analog, DnHP, has been shown to be a more potent developmental toxicant, causing severe malformations and embryolethality at high doses—effects not as prominently associated with DEHP.[4] DEHP, being more extensively studied, has a well-documented profile of systemic effects, including hepatotoxicity and neurotoxicity.[8][10] The choice of a plasticizer in sensitive applications requires careful consideration of these distinct toxicological profiles. Further direct comparative studies on DIHP are warranted to confirm the effects inferred from its analogs.

References

A Comparative Guide to Certified Reference Materials for Diisohexyl Phthalate (DIHP) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Diisohexyl phthalate (B1215562) (DIHP), a plasticizer that has come under scrutiny due to its potential endocrine-disrupting properties, is critical in various fields, including pharmaceutical development, food safety, and environmental monitoring. The reliability of such analyses heavily depends on the quality of the certified reference materials (CRMs) used for instrument calibration and method validation. This guide provides a comparative overview of commercially available DIHP CRMs from leading suppliers: AccuStandard, Chem Service, and Sigma-Aldrich (TraceCERT®).

Comparison of Diisohexyl Phthalate Certified Reference Materials

The selection of an appropriate CRM is paramount for ensuring the accuracy and traceability of analytical measurements. Key factors for consideration include the material's certification, purity, and the associated uncertainty. The following table summarizes the specifications of DIHP CRMs offered by prominent suppliers.

FeatureAccuStandardChem ServiceSigma-Aldrich (TraceCERT®)
Product Name This compound (Tech Mix)This compoundThis compound
Catalog Number J-007-10MGN-11735-100MG(Product code not specified)
CAS Number 68515-50-4[1]68515-50-4[2](Not specified for DIHP specifically, but available for other phthalates)
Format NeatNeat[2]Neat
Certified Purity Information typically provided in the Certificate of AnalysisInformation typically provided in the Certificate of AnalysisCertified content by quantitative NMR (qNMR) is provided on the Certificate of Analysis
Uncertainty Stated on the Certificate of AnalysisStated on the Certificate of AnalysisIncluded on the Certificate of Analysis
Accreditation ISO 17034, ISO/IEC 17025, ISO 9001[3]ISO 17034:2016, ISO/IEC 17025:2017, ISO 9001:2015[2]Produced and certified in accordance with ISO/IEC 17025 and ISO 17034
Traceability Traceability to NIST is often available for starting materials.Information available on the Certificate of Analysis.Traceable to primary material from a National Metrology Institute (NMI), e.g., NIST or NMIJ

Experimental Protocols for DIHP Analysis

The accurate determination of DIHP in various matrices typically involves chromatographic techniques coupled with mass spectrometry. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for phthalate analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the separation and quantification of volatile and semi-volatile compounds like DIHP.

1. Sample Preparation (Extraction from a Polymer Matrix)

  • Objective: To extract DIHP from a solid matrix (e.g., PVC plastic).

  • Procedure:

    • Weigh approximately 1 gram of the finely ground polymer sample into a glass vial.

    • Add 10 mL of a suitable solvent, such as dichloromethane (B109758) or a hexane (B92381)/acetone mixture.

    • Spike the sample with an appropriate internal standard (e.g., a deuterated phthalate) to correct for extraction efficiency and instrumental variability.

    • Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.

    • Allow the polymer to settle and carefully transfer the supernatant to a clean vial.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • The extract is now ready for GC-MS analysis.

2. GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MS (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp to 280 °C at 15 °C/min, hold for 5 minutes

    • Ramp to 300 °C at 10 °C/min, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for DIHP (e.g., m/z 149, 167, 279).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity, making it particularly suitable for analyzing trace levels of DIHP in complex matrices.

1. Sample Preparation (Liquid Samples)

  • Objective: To prepare a liquid sample (e.g., a beverage or pharmaceutical formulation) for DIHP analysis.

  • Procedure:

    • Take a 5 mL aliquot of the liquid sample.

    • Add an appropriate internal standard.

    • Perform a liquid-liquid extraction with a suitable solvent like hexane or a solid-phase extraction (SPE) for sample cleanup and concentration.

    • Evaporate the solvent and reconstitute the residue in a small volume of the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumental Conditions

  • Liquid Chromatograph: Waters ACQUITY UPLC H-Class (or equivalent)

  • Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent)

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: Methanol

  • Gradient:

    • Start with 50% B, increase to 95% B over 5 minutes

    • Hold at 95% B for 2 minutes

    • Return to initial conditions and equilibrate for 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for DIHP to ensure high selectivity and accurate quantification.

Visualizing the Analytical Workflow

To provide a clear understanding of the analytical process, the following diagrams, generated using Graphviz, illustrate the experimental workflows for GC-MS and LC-MS/MS analysis of DIHP.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Polymer Sample Grinding Grinding Sample->Grinding Weighing Weighing Grinding->Weighing Extraction Solvent Extraction (DCM or Hexane/Acetone) Weighing->Extraction Concentration Concentration (N2 Evaporation) Extraction->Concentration Injection GC Injection Concentration->Injection 1 µL Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Data Acquisition

GC-MS analytical workflow for this compound.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Liquid_Sample Liquid Sample LLE_SPE LLE or SPE Liquid_Sample->LLE_SPE Evaporation Evaporation LLE_SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration LC_Injection LC Injection Filtration->LC_Injection 5 µL LC_Separation Chromatographic Separation LC_Injection->LC_Separation ESI_Ionization Electrospray Ionization LC_Separation->ESI_Ionization MSMS_Detection Tandem MS Detection (MRM) ESI_Ionization->MSMS_Detection LC_Data_Analysis Data Analysis & Quantification MSMS_Detection->LC_Data_Analysis Data Acquisition

LC-MS/MS analytical workflow for this compound.

Conclusion

The choice of a certified reference material for this compound analysis is a critical decision that directly impacts the quality and reliability of analytical data. AccuStandard, Chem Service, and Sigma-Aldrich (TraceCERT®) all provide high-quality, accredited CRMs suitable for use in regulated environments. Researchers and scientists should carefully consider the specific requirements of their analytical method and the level of certification and traceability needed when selecting a CRM. The experimental protocols provided in this guide offer a starting point for the development and validation of robust analytical methods for the determination of DIHP in a variety of matrices.

References

Performance Showdown: Selecting the Optimal Sorbent for Diisohexyl Phthalate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The accurate quantification of Diisohexyl phthalate (B1215562) (DIHP), a widely used plasticizer with potential endocrine-disrupting properties, is a critical aspect of environmental monitoring, food safety analysis, and toxicological research. Solid-Phase Extraction (SPE) is a cornerstone of sample preparation for DIHP analysis, offering efficient extraction and preconcentration from diverse matrices. The choice of sorbent material is a pivotal factor in the success of SPE, directly impacting recovery, reproducibility, and sensitivity. This guide provides a comprehensive comparison of the performance of various SPE sorbents for the extraction of phthalates, with a focus on providing researchers, scientists, and drug development professionals with the data and methodologies necessary to make informed decisions for their analytical workflows.

Sorbent Performance: A Head-to-Head Comparison

The selection of an appropriate SPE sorbent is dictated by the physicochemical properties of the target analyte and the sample matrix. For phthalates, which encompass a range of polarities, the most commonly employed sorbents are reversed-phase silica-based materials like C18 and polymeric sorbents such as Hydrophilic-Lipophilic Balanced (HLB) materials.[1]

Recent advancements have also introduced novel sorbents, including covalent organic frameworks (COFs), which have demonstrated high recovery rates and reusability for phthalate extraction.[1] The following table summarizes the quantitative performance of different SPE sorbents for the extraction of a range of phthalate esters, based on data from various studies. While specific data for DIHP is limited in the reviewed literature, the performance data for other structurally similar phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), provides valuable insights.

Sorbent TypeTarget AnalytesSample MatrixRecovery Rate (%)Analytical MethodReference
Oasis HLB Six common phthalates-Superior to C18 and Strata-X for most tested compounds-[1]
Chromabond® HLB Seven phthalatesWaterHigh recovery ratesGC-MS[1]
C18 (Octadecyl-bonded silica) Phthalates-Generally lower recovery compared to HLB for a broad range of phthalates-[1]
Strata-X Six common phthalates---[1]
Resin-based COF Phthalates-Higher recovery and reusability than conventional commercial SPE columns-[1]
Oasis HLB 16 Pesticides (analogous application)Groundwater> 70% (average)HPLC-DAD[2]
Strata X 16 Pesticides (analogous application)Groundwater> 70% (average)HPLC-DAD[2]
Isolute SPE C18 (EC) 16 Pesticides (analogous application)GroundwaterLower recovery than HLB and Strata XHPLC-DAD[2]
Superclean Envi-Carb (Graphitized Carbon Black) 16 Pesticides (analogous application)GroundwaterLower recovery than HLB and Strata XHPLC-DAD[2]
Lichrolut EN (Polystyrene-divinylbenzene) 16 Pesticides (analogous application)GroundwaterLower recovery than HLB and Strata XHPLC-DAD[2]
Molecularly Imprinted Polymer (MIP) DEHPAqueous Solution93.3 - 102.3%HPLC[3]

Key Observations:

  • Polymeric sorbents with a hydrophilic-lipophilic balance, such as Oasis HLB and Chromabond® HLB, generally exhibit superior performance for a broad range of phthalates compared to traditional C18 sorbents.[1]

  • The hydrophilic nature of HLB sorbents, derived from the N-vinylpyrrolidone monomer, allows for enhanced retention of a wider variety of compounds, from hydrophilic to lipophilic, compared to the strictly non-polar interaction mechanism of C18.[1]

  • For the extraction of 16 diverse pesticides from groundwater, Oasis HLB and Strata X provided the best results, with average recoveries exceeding 70%.[2]

  • Molecularly Imprinted Polymers (MIPs) show high selectivity and recovery for their target analyte, as demonstrated for DEHP.[3]

Experimental Workflow for Phthalate Extraction

The following diagram illustrates a generalized workflow for the Solid-Phase Extraction of phthalates from a water sample. This process can be adapted for other matrices with appropriate modifications to the sample preparation step.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Aqueous Sample Collection Filtration Filtration (e.g., 0.45 µm filter) Sample->Filtration pH_Adjustment pH Adjustment (if required) Filtration->pH_Adjustment Conditioning Sorbent Conditioning (e.g., Methanol (B129727), Water) pH_Adjustment->Conditioning Loading Sample Loading Conditioning->Loading Washing Interference Removal (e.g., Water, Water/Methanol) Loading->Washing Elution Analyte Elution (e.g., Ethyl Acetate (B1210297), Acetonitrile) Washing->Elution Evaporation Eluate Evaporation & Reconstitution Elution->Evaporation Analysis Instrumental Analysis (e.g., GC-MS, LC-MS) Evaporation->Analysis

Caption: General workflow for phthalate extraction using SPE.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, the following detailed methodologies for SPE of phthalates using C18 and HLB sorbents are provided, based on established protocols.

Protocol 1: SPE using C18 Sorbent
  • Sorbent: 500 mg C18 SPE cartridge.

  • Conditioning:

    • Pass 5 mL of ethyl acetate through the cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Equilibrate with 10 mL of deionized water, ensuring the sorbent does not run dry.

  • Sample Loading:

    • Load the pre-treated sample (e.g., 100 mL of a water sample) onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60, v/v) to remove polar interferences.

  • Drying:

    • Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution:

    • Elute the retained phthalates with 5-10 mL of ethyl acetate.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane) for instrumental analysis.

Protocol 2: SPE using HLB Sorbent
  • Sorbent: 200 mg Oasis HLB SPE cartridge.

  • Conditioning:

    • Wash the cartridge with 5 mL of ethyl acetate.

    • Wash with 5 mL of methanol.

    • Equilibrate with 5 mL of deionized water, ensuring the sorbent does not run dry.

  • Sample Loading:

    • Load the pre-treated sample (e.g., 100 mL of a water sample) onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences.

  • Drying:

    • Dry the cartridge under vacuum for approximately 5 minutes.

  • Elution:

    • Elute the retained phthalates with 5-10 mL of ethyl acetate or acetonitrile.

  • Post-Elution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for instrumental analysis.

Conclusion

The selection of an appropriate SPE sorbent is a critical step in the analytical workflow for the determination of Diisohexyl phthalate and other phthalates. The experimental data presented in this guide suggests that for a broad range of phthalates, polymeric sorbents with a hydrophilic-lipophilic balance, such as Oasis HLB and Chromabond® HLB, generally offer superior performance in terms of recovery compared to traditional C18 sorbents.[1] The enhanced retention of a wider range of analytes makes HLB a versatile and robust choice for phthalate analysis in various matrices. For highly specific applications, the development and use of Molecularly Imprinted Polymers may offer the highest degree of selectivity and recovery. Researchers should carefully consider the specific characteristics of their sample matrix and the target phthalates when selecting the optimal SPE sorbent and protocol.

References

Comparative analysis of Diisohexyl phthalate and alternative plasticizers.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance, toxicology, and experimental evaluation of Diisohexyl Phthalate (B1215562) (DIHP) versus its common alternatives, including DINCH, DEHT, and TOTM.

Diisohexyl phthalate (DIHP), a member of the phthalate ester family of plasticizers, has been utilized to impart flexibility to polymers, particularly polyvinyl chloride (PVC). However, mounting concerns over its toxicological profile have prompted a critical re-evaluation of its use and a shift towards alternative plasticizers. This guide provides a detailed comparative analysis of DIHP and its alternatives, focusing on performance characteristics, toxicological data, and the experimental protocols used for their evaluation.

Performance Characteristics: A Comparative Overview

The efficacy of a plasticizer is determined by its ability to enhance the flexibility, durability, and processability of a polymer. Key performance indicators include plasticizing efficiency, migration resistance, and thermal stability. While specific quantitative performance data for DIHP is not as prevalent in recent literature as for other phthalates, its general characteristics can be inferred from data on structurally similar phthalates.

Alternatives such as 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), di(2-ethylhexyl) terephthalate (B1205515) (DEHT), and tris(2-ethylhexyl) trimellitate (TOTM) have been extensively studied and are often favored due to their improved toxicological profiles and comparable or superior performance in certain applications.

Table 1: Comparative Performance of DIHP and Alternative Plasticizers in PVC

PropertyThis compound (DIHP) (Expected)Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH)Di(2-ethylhexyl) Terephthalate (DEHT/DOTP)Tris(2-ethylhexyl) Trimellitate (TOTM)
Plasticizing Efficiency
Shore A Hardness (lower is better)Data not readily availableGoodGoodExcellent
100% Modulus (lower is better)Data not readily availableGoodGoodExcellent
Permanence
Migration Rate (lower is better)Expected to be moderateLowLowVery Low
Volatility (lower is better)Expected to be moderateLowLowVery Low
Thermal Stability
Onset of Decomposition (°C)Data not readily availableGoodGoodExcellent

Note: The performance of DIHP is extrapolated from data on similar transitional phthalates due to the limited availability of direct comparative studies.

Toxicological Profile: A Critical Point of Comparison

The primary driver for replacing DIHP and other low-molecular-weight phthalates is their potential adverse health effects. Regulatory bodies have increasingly scrutinized these compounds for their endocrine-disrupting properties and reproductive toxicity.

This compound (DIHP): DIHP is classified as a substance of very high concern (SVHC) by the European Chemicals Agency (ECHA) due to its reproductive toxicity.[1][2] Studies have suggested that DIHP exhibits estrogen receptor α-agonistic and androgen receptor-antagonistic activities in vitro.[3] While in vivo data is limited, it is expected to have reproductive and developmental toxicity similar to other transitional phthalates.[3]

Alternative Plasticizers: While generally considered safer, alternative plasticizers are not entirely devoid of biological activity.

  • DINCH: Has been shown to have a much better toxicological profile than DEHP and is not classified as an endocrine disruptor.

  • DEHT (DOTP): Is a non-ortho-phthalate and is not classified as an endocrine disruptor. It has a favorable toxicological profile.

  • TOTM: Is a high molecular weight plasticizer with very low migration potential and is not considered an endocrine disruptor.

Some in vitro studies have indicated that even some alternative plasticizers, including DINCH and DEHT, may exhibit weak endocrine activity, though generally to a much lesser extent than the phthalates they are designed to replace.[4][5][6][7]

Table 2: Toxicological Summary of DIHP and Alternative Plasticizers

PlasticizerChemical ClassKey Toxicological Endpoints
This compound (DIHP) PhthalateReproductive toxicity (SVHC), Potential endocrine disruptor (in vitro)[1][2][3]
DINCH CyclohexanoateLow toxicity, Not classified as an endocrine disruptor
DEHT (DOTP) TerephthalateLow toxicity, Not classified as an endocrine disruptor
TOTM TrimellitateLow toxicity, Very low migration, Not considered an endocrine disruptor

Experimental Protocols

Standardized experimental methodologies are crucial for the objective comparison of plasticizer performance. The following are key protocols used in the evaluation of plasticizers in PVC formulations.

Plasticizer Efficiency Assessment
  • Objective: To determine the effectiveness of a plasticizer in softening PVC.

  • Method: Based on ASTM D2240 for Shore A Hardness and ASTM D412 for tensile properties (including 100% modulus and elongation at break).

  • Protocol:

    • Compounding: Prepare PVC formulations with a fixed concentration of the plasticizer (e.g., 50 parts per hundred of resin - phr).

    • Milling and Pressing: The compounded PVC is milled on a two-roll mill and then compression molded into sheets of a specified thickness.

    • Conditioning: The molded sheets are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours.

    • Testing:

      • Shore A Hardness: Measured using a durometer. Lower values indicate higher plasticizing efficiency.

      • Tensile Testing: Dumbbell-shaped specimens are cut from the sheets and tested in a universal testing machine. The stress at 100% elongation (100% modulus) is a key indicator of stiffness; lower values signify better flexibility.

Migration Resistance Evaluation
  • Objective: To measure the amount of plasticizer that leaches from the PVC matrix into a contacting medium.

  • Method: Based on solvent extraction methods.[3][8][9][10]

  • Protocol:

    • Sample Preparation: A precisely weighed piece of the plasticized PVC sheet is prepared.

    • Immersion: The sample is immersed in a specific solvent (e.g., hexane (B92381) for fatty food contact simulation, ethanol (B145695) for other applications) for a defined period and at a controlled temperature.

    • Extraction and Analysis: The solvent is then analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to quantify the amount of migrated plasticizer.

    • Calculation: The migration is typically expressed as the percentage of weight loss of the plasticizer from the PVC sample.

Thermal Stability Assessment
  • Objective: To determine the temperature at which the plasticizer begins to degrade.

  • Method: Thermogravimetric Analysis (TGA).[11][12][13][14][15][16][17]

  • Protocol:

    • Sample Preparation: A small, accurately weighed sample of the plasticizer is placed in a TGA crucible.

    • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • Data Acquisition: The TGA instrument records the weight of the sample as a function of temperature.

    • Analysis: The onset of decomposition is identified as the temperature at which significant weight loss begins.

Visualization of Signaling Pathways and Experimental Workflows

To illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_Plasticizer_Performance cluster_preparation Sample Preparation cluster_testing Performance Testing cluster_results Data Analysis A PVC Resin + Plasticizer B Compounding A->B C Milling & Pressing B->C D Conditioned PVC Sheets C->D E Shore A Hardness (ASTM D2240) D->E F Tensile Properties (ASTM D412) D->F G Migration Test (Solvent Extraction) D->G H Thermal Stability (TGA) D->H I Plasticizing Efficiency E->I F->I J Permanence G->J K Thermal Properties H->K

Experimental workflow for plasticizer performance evaluation.

Endocrine_Disruption_Pathway cluster_phthalate Phthalate Exposure (e.g., DIHP) cluster_cellular Cellular Interaction cluster_response Downstream Effects P DIHP AR Androgen Receptor (AR) P->AR Antagonistic Activity ER Estrogen Receptor (ER) P->ER Agonistic Activity Gene Altered Gene Expression AR->Gene ER->Gene Hormone Hormone Imbalance Gene->Hormone Dev Developmental & Reproductive Toxicity Hormone->Dev

Simplified signaling pathway of phthalate-induced endocrine disruption.

Conclusion

The selection of a plasticizer for use in research, scientific, and drug development applications requires a careful consideration of both performance and safety. While this compound can impart flexibility to PVC, its classification as a substance of very high concern due to reproductive toxicity makes it a less favorable choice compared to modern alternatives. Plasticizers such as DINCH, DEHT, and TOTM offer comparable or superior performance characteristics with significantly improved toxicological profiles. The experimental protocols outlined in this guide provide a framework for the objective evaluation and comparison of these materials, enabling informed decision-making for professionals in the field. As regulations continue to evolve, the trend towards safer, non-phthalate plasticizers is expected to continue, driving further innovation in polymer additives.

References

A Comparative Guide to Method Validation for Diisohexyl Phthalate Analysis Following ISO/IEC 17025

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. When testing for substances like Diisohexyl phthalate (B1215562) (DIHP), a plasticizer with potential health concerns, rigorous method validation according to ISO/IEC 17025 standards is a critical requirement. This guide provides a comparative overview of analytical methodologies for DIHP, focusing on the validation parameters essential for regulatory compliance and robust scientific outcomes.

Comparison of Analytical Methods for Diisohexyl Phthalate

The two most prevalent techniques for the analysis of phthalates, including DIHP, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and performance characteristics.

Data Presentation: Performance Characteristics

The following table summarizes typical performance characteristics for the analysis of phthalates, which can be considered representative for this compound method validation. It is important to note that actual performance may vary based on the specific instrument, matrix, and experimental conditions.

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)ISO/IEC 17025 Requirement
Linearity (R²) > 0.995> 0.99A linear relationship between concentration and response should be demonstrated across the working range.
Limit of Detection (LOD) 0.1 - 10 ng/mL0.01 - 1 ng/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 50 ng/mL0.05 - 5 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision (%RSD) < 15%< 10%The closeness of agreement between independent test results obtained under stipulated conditions.
Accuracy/Recovery (%) 80 - 120%90 - 110%The closeness of the mean of a set of results to the true or accepted reference value.
Selectivity/Specificity Good, based on retention time and mass spectrum.Excellent, based on precursor and product ion transitions.The ability of the method to measure the analyte of interest without interference from other components in the sample.

Note: The values presented are typical and should be established for each specific method and laboratory.

Experimental Protocols

Detailed and standardized experimental protocols are a cornerstone of ISO/IEC 17025. Below are generalized methodologies for the analysis of this compound in a polymer matrix using GC-MS and LC-MS/MS.

Experimental Protocol: GC-MS Analysis of this compound in PVC
  • Sample Preparation:

    • A representative portion of the Polyvinyl Chloride (PVC) sample is accurately weighed (e.g., 0.1 - 1.0 g).

    • The sample is cryogenically ground or cut into small pieces to increase the surface area for extraction.

    • The prepared sample is placed in a glass extraction thimble.

  • Extraction:

    • Soxhlet extraction is performed using a suitable solvent such as dichloromethane (B109758) or a hexane/acetone mixture for a period of 6-8 hours.

    • Alternatively, ultrasonic-assisted extraction can be employed for a shorter duration (e.g., 30-60 minutes).

    • The resulting extract is then concentrated using a rotary evaporator or a gentle stream of nitrogen.

  • Clean-up (if necessary):

  • Instrumental Analysis:

    • The concentrated extract is reconstituted in a suitable solvent (e.g., ethyl acetate) and an internal standard is added.

    • An aliquot of the sample is injected into the GC-MS system.

    • GC Conditions:

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

      • Oven Temperature Program: A temperature gradient is employed to separate the analytes (e.g., start at 60°C, ramp to 300°C).

      • Injector Temperature: 280°C.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of DIHP.

  • Quantification:

    • A calibration curve is generated using a series of DIHP standards of known concentrations.

    • The concentration of DIHP in the sample is determined by comparing its peak area to the calibration curve.

Experimental Protocol: LC-MS/MS Analysis of this compound
  • Sample Preparation and Extraction:

    • Sample preparation and extraction steps are similar to those for GC-MS analysis. However, the final extract is reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol (B129727) or acetonitrile).

  • Instrumental Analysis:

    • An aliquot of the prepared sample is injected into the LC-MS/MS system.

    • LC Conditions:

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).

      • Flow Rate: Typically 0.2 - 0.5 mL/min.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode is often used.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for DIHP are monitored.

  • Quantification:

    • Quantification is performed using an internal standard and a calibration curve prepared with DIHP standards.

Mandatory Visualizations

To further clarify the processes involved, the following diagrams illustrate the key workflows.

ISO17025_Method_Validation_Workflow cluster_Plan 1. Planning cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Data Evaluation & Reporting cluster_Implementation 4. Implementation & Monitoring Plan Define Scope and Performance Criteria (Analyte, Matrix, Range, Required Precision & Accuracy) Selectivity Selectivity/Specificity (Analyze blanks and spiked samples) Plan->Selectivity Linearity Linearity & Range (Analyze calibration standards at multiple levels) LOD_LOQ LOD & LOQ (Analyze low-level standards or spiked blanks) Precision Precision (Repeatability & Intermediate Precision) Accuracy Accuracy/Recovery (Analyze certified reference materials or spiked samples) Robustness Robustness (Vary experimental parameters) Selectivity->Linearity Linearity->LOD_LOQ LOD_LOQ->Precision Precision->Accuracy Accuracy->Robustness Evaluation Data Analysis & Statistical Evaluation Robustness->Evaluation Report Validation Report Generation Evaluation->Report Implementation Method Implementation for Routine Use Report->Implementation Monitoring Ongoing Method Performance Monitoring Implementation->Monitoring

Caption: ISO/IEC 17025 Method Validation Workflow.

DIHP_Analysis_Workflow cluster_SamplePrep 1. Sample Preparation cluster_Extraction 2. Extraction cluster_Cleanup 3. Clean-up (Optional) cluster_Analysis 4. Instrumental Analysis cluster_Quantification 5. Quantification Weighing Weigh Sample Grinding Cryogenic Grinding / Cutting Weighing->Grinding Extraction Solvent Extraction (Soxhlet or Ultrasonic) Grinding->Extraction Concentration Concentration of Extract Extraction->Concentration SPE Solid-Phase Extraction (SPE) Concentration->SPE Reconstitution Reconstitution & Internal Standard Addition Concentration->Reconstitution If no clean-up SPE->Reconstitution Injection Injection into GC-MS or LC-MS/MS Reconstitution->Injection Analysis Separation & Detection Injection->Analysis Calibration Generate Calibration Curve Analysis->Calibration Quantify Quantify DIHP Concentration Calibration->Quantify

Caption: Experimental Workflow for DIHP Analysis.

Unraveling Phthalate Neurotoxicity: A Comparative Study in Zebrafish

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the neurotoxic effects of various phthalate (B1215562) esters on the developing zebrafish model, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols. This guide summarizes key findings on locomotor alterations, neurotransmitter system disruptions, and gene expression changes, offering valuable insights into the mechanisms of phthalate-induced neurotoxicity.

Phthalate esters, ubiquitous environmental contaminants, have garnered significant concern for their potential to disrupt neurodevelopment. The zebrafish (Danio rerio) has emerged as a powerful in vivo model for toxicological studies due to its genetic tractability, rapid development, and transparent embryos, which allow for real-time observation of organogenesis. This guide provides a comparative overview of the neurotoxic effects of several commonly used phthalates, including Dimethyl Phthalate (DMP), Diethyl Phthalate (DEP), Di-n-butyl Phthalate (DBP), Benzyl Butyl Phthalate (BBzP), Di-2-ethylhexyl Phthalate (DEHP), Di-n-octyl Phthalate (DnOP), and Diisononyl Phthalate (DiNP).

Comparative Neurotoxic Endpoints of Phthalate Esters in Zebrafish Larvae

The neurotoxicity of phthalates manifests through various observable and measurable endpoints in zebrafish larvae. The following tables summarize the comparative effects of different phthalate esters on locomotor activity, acetylcholinesterase (AChE) activity, and the expression of key neurodevelopmental and neurotransmitter-related genes.

Table 1: Comparative Effects of Phthalate Esters on Locomotor Activity in Zebrafish Larvae

Phthalate EsterExposure ConcentrationObservation PeriodEffect on Locomotor ActivityCitation
DMP 5-100 mg/L120 hpfDecrease in swimming distance[1]
DEP Not specified120 hpfNo significant effect[2][3]
DBP Not specifiedNot specifiedInhibition of locomotor activity[4]
BBzP 0.5 - 10,000 µg/L120 hpfAltered swimming behavior (hyperactivity at low concentrations, hypoactivity at high concentrations)[2][3][5]
DEHP 1 - 10 mg/L7 dpfDecreased locomotor activity[6]
DnOP Not specified120 hpfNo significant effect[2][3]
DiNP Not specified120 hpfAltered locomotor responses[2][3][7]

Table 2: Comparative Effects of Phthalate Esters on Acetylcholinesterase (AChE) Activity in Zebrafish Embryos/Larvae

Phthalate EsterExposure ConcentrationObservation PeriodEffect on AChE ActivityCitation
DEP Various96 hpfSignificant inhibition[4]
DBP Various96 hpfSignificant inhibition[4]
DEHP 0.03 - 0.3 mg/LChronicInitial stimulation followed by inhibition[8]
DiNP 5, 50, 500 µg/L120 hpfUpregulation of ache gene expression[2][3][5]

Table 3: Comparative Effects of Phthalate Esters on Neuro-related Gene Expression in Zebrafish Embryos/Larvae

Phthalate EsterGene(s) AffectedDirection of ChangeCitation
DMP gap43, mbp, α1-tubulin, syn2aDown-regulation[1]
DEP gap43, elavl3, gfap, mbp, α1-tubulin, ngn1Up-regulation[4]
DBP gap43, elavl3, gfap, mbp, α1-tubulin, ngn1, esr1, esr2a, esr2bUp-regulation of neuro-related genes; Disruption of estrogen receptors[4][9]
BBzP th, esr1, esr2a, esr2bSuppression of th; Disruption of estrogen receptors[2][3][5][9]
DEHP ache, drd1b, th, dat, maoUp-regulation of ache; Down-regulation of drd1b; Perturbation of dopamine (B1211576) signaling genes[2][3][5][6]
DiNP ache, drd1b, esr1, esr2a, esr2bUp-regulation of ache and drd1b; Disruption of estrogen receptors[2][3][5][9]

Experimental Protocols

This section details the methodologies for key experiments used to assess phthalate neurotoxicity in zebrafish.

Zebrafish Husbandry and Embryo Exposure

Wild-type or transgenic zebrafish are maintained in a flow-through system at approximately 28.5°C with a 14:10 hour light/dark cycle. Embryos are collected after natural spawning and staged. Healthy, fertilized embryos are selected and exposed to various concentrations of phthalate esters (typically dissolved in a solvent like DMSO, with a final concentration not exceeding 0.1%) in embryo medium from a few hours post-fertilization (hpf) up to 120 hpf or longer. Control groups are exposed to the solvent only.

Locomotor Activity Assay

At 120 hpf, individual larvae are placed in a 96-well plate with embryo medium. Their swimming behavior is recorded under alternating light and dark conditions using an automated video tracking system. Parameters such as total distance moved, velocity, and time spent active are quantified to assess locomotor activity.[10]

Acetylcholinesterase (AChE) Activity Assay

Zebrafish embryos or larvae are homogenized in a suitable buffer. The homogenate is then centrifuged, and the supernatant is used for the AChE activity assay. The assay is typically based on the Ellman method, which measures the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine. The absorbance is measured spectrophotometrically, and AChE activity is calculated.

Gene Expression Analysis (RT-qPCR)

Total RNA is extracted from whole zebrafish larvae at a specific time point (e.g., 96 or 120 hpf) using a commercial kit. The RNA is then reverse-transcribed into cDNA. Quantitative real-time PCR (RT-qPCR) is performed using gene-specific primers for target genes (e.g., ache, dat, th, drd1b, gap43, elavl3) and a reference gene (e.g., β-actin or ef1α) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.[2]

Transgenic Zebrafish Line Analysis

Transgenic zebrafish lines with fluorescent reporters for specific neuronal populations (e.g., Tg(HuC:eGFP) for neurons, Tg(sox10:eGFP) for neural crest and oligodendrocytes, Tg(mbp:GFP) for myelinating oligodendrocytes) are used to visualize the effects of phthalates on the nervous system.[2][3] After exposure, the fluorescence intensity in specific regions of the brain or spinal cord is imaged using a fluorescence microscope and quantified using image analysis software.

Visualizing the Mechanisms of Phthalate Neurotoxicity

The following diagrams illustrate the key signaling pathways affected by phthalate esters, a typical experimental workflow for assessing neurotoxicity, and the logical relationship between phthalate exposure and adverse outcomes.

Phthalate_Neurotoxicity_Workflow cluster_exposure Exposure Phase cluster_assessment Neurotoxicity Assessment cluster_outcome Observed Outcomes Zebrafish_Embryos Zebrafish Embryos (4 hpf) Phthalate_Exposure Phthalate Ester Exposure (Various Concentrations) Zebrafish_Embryos->Phthalate_Exposure Locomotor_Assay Locomotor Activity Assay (120 hpf) Phthalate_Exposure->Locomotor_Assay AChE_Assay AChE Activity Assay Phthalate_Exposure->AChE_Assay Gene_Expression Gene Expression Analysis (RT-qPCR) Phthalate_Exposure->Gene_Expression Transgenic_Imaging Transgenic Line Imaging Phthalate_Exposure->Transgenic_Imaging Behavioral_Changes Altered Locomotor Behavior Locomotor_Assay->Behavioral_Changes Neurochemical_Effects Neurotransmitter System Disruption AChE_Assay->Neurochemical_Effects Molecular_Changes Altered Gene Expression Gene_Expression->Molecular_Changes Morphological_Defects Neuronal Development Defects Transgenic_Imaging->Morphological_Defects

Caption: Experimental workflow for assessing phthalate neurotoxicity in zebrafish.

Dopaminergic_Pathway DEHP DEHP TH Tyrosine Hydroxylase (th) DEHP->TH DAT Dopamine Transporter (dat) DEHP->DAT DRD1b Dopamine Receptor D1b (drd1b) DEHP->DRD1b MAO Monoamine Oxidase (mao) DEHP->MAO BBzP BBzP BBzP->TH Dopamine Dopamine TH->Dopamine synthesis Dopamine->DAT reuptake Dopamine->DRD1b binding Dopamine->MAO metabolism

Caption: Phthalate disruption of the dopaminergic signaling pathway.

Cholinergic_Pathway DEP DEP AChE Acetylcholinesterase (AChE) DEP->AChE DBP DBP DBP->AChE DEHP DEHP DEHP->AChE upregulates ache gene DiNP DiNP DiNP->AChE upregulates ache gene Acetylcholine Acetylcholine AChE->Acetylcholine hydrolysis

Caption: Phthalate interference with the cholinergic signaling pathway.

Estrogenic_Pathway DBP DBP ERs Estrogen Receptors (esr1, esr2a, esr2b) DBP->ERs BBP BBP BBP->ERs DiNP DiNP DiNP->ERs Neurogenesis Neurogenesis ERs->Neurogenesis Neurodevelopment Normal Neurodevelopment Neurogenesis->Neurodevelopment

References

Evaluating the estrogenic activity of Diisohexyl phthalate compared to other phthalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the estrogenic activity of Diisohexyl phthalate (B1215562) (DIHP) relative to other commonly studied phthalates. The information is compiled from various in vitro studies to assist researchers in evaluating the endocrine-disrupting potential of these compounds.

Comparative Analysis of Estrogenic Activity

The estrogenic activity of phthalates is often evaluated through their ability to bind to and activate the estrogen receptor (ER), leading to downstream cellular responses. The following tables summarize the available quantitative and qualitative data from key in vitro assays.

Table 1: Comparative Estrogenic Activity in Yeast-Based Assays

PhthalateResultPotency Relative to 17β-estradiolSource
Diisohexyl phthalate (DIHP) Negligible activity<2,000 times less potent[1]
Butyl benzyl (B1604629) phthalate (BBP)Weakly estrogenic~1 x 10^6 times less potent[2]
Dibutyl phthalate (DBP)Weakly estrogenic~1 x 10^6 to 5 x 10^7 times less potent[2]
Diisobutyl phthalate (DIBP)Weakly estrogenic~1 x 10^6 to 5 x 10^7 times less potent[2]
Diethyl phthalate (DEP)Weakly estrogenic~1 x 10^6 to 5 x 10^7 times less potent[2]
Diisononyl phthalate (DINP)Weakly estrogenic~1 x 10^6 to 5 x 10^7 times less potent[2]
Di(2-ethylhexyl) phthalate (DEHP)No activity detected-[2]

Table 2: Estrogenic Activity in Mammalian Cell-Based Assays (MCF-7 Proliferation & Reporter Gene Assays)

PhthalateAssay TypeResultObservationsSource
This compound (DIHP) -Data not available--
Butyl benzyl phthalate (BBP)MCF-7 ProliferationEstrogenicStimulated cell proliferation
Reporter Gene AssayhERα agonist-
Dibutyl phthalate (DBP)MCF-7 ProliferationEstrogenicStimulated cell proliferation
Reporter Gene AssayhERα agonist-
Di(2-ethylhexyl) phthalate (DEHP)MCF-7 ProliferationEstrogenic at high concentrations-[3]
Reporter Gene AssayNo activity-[4]
Di-n-hexyl phthalate (DHP)ER Competitive Ligand-BindingWeakly competed with E2-[4]
Reporter Gene Assay20% activity compared to 10 nM E2 (at 10 µM)-[4]

Note: The available data on the estrogenic activity of this compound is limited. The majority of studies have focused on other phthalates such as DEHP, DBP, and BBP.

A report from the Australian Industrial Chemicals Introduction Scheme suggests that some in vitro studies have indicated that DIHP or its isomeric mixtures exhibit human estrogen receptor α-agonistic activity.[5] Furthermore, a study on various phthalates found that those with alkyl chains ranging from C3 to C6, which includes DIHP, demonstrated estrogenic activity mediated by the human estrogen receptor α.[6]

Experimental Methodologies

Detailed protocols for the key assays cited are provided below to facilitate experimental replication and data comparison.

Yeast Two-Hybrid Assay

The yeast two-hybrid (Y2H) assay is a genetic method used to detect protein-protein interactions, and it has been adapted to screen for compounds that can activate nuclear receptors like the estrogen receptor.

Principle: The assay utilizes a yeast strain that is engineered to express two hybrid proteins: a "bait" protein consisting of the DNA-binding domain (DBD) of a transcription factor fused to the ligand-binding domain (LBD) of the estrogen receptor, and a "prey" protein consisting of the activation domain (AD) of the transcription factor. When an estrogenic compound binds to the ER-LBD, it induces a conformational change that promotes the interaction between the bait and prey proteins. This reconstituted transcription factor then activates the expression of a reporter gene (e.g., lacZ, HIS3), which results in a measurable output (e.g., color change, growth on selective media).

Protocol Outline:

  • Yeast Strain and Plasmids: A suitable yeast strain (e.g., Saccharomyces cerevisiae) is co-transformed with two plasmids: one expressing the ER-LBD fused to the GAL4-DBD and another expressing a coactivator protein fused to the GAL4-AD.

  • Culture Preparation: The transformed yeast cells are cultured in a selective medium to ensure the maintenance of both plasmids.

  • Compound Exposure: The test compounds (phthalates) are added to the yeast culture at various concentrations. A known estrogen, like 17β-estradiol, is used as a positive control, and a solvent control (e.g., ethanol) is also included.

  • Incubation: The cultures are incubated to allow for compound uptake, binding to the ER-LBD, and subsequent activation of the reporter gene.

  • Reporter Gene Assay: The expression of the reporter gene is quantified. For a lacZ reporter, a colorimetric assay using a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG) is commonly used, where the development of a yellow color indicates β-galactosidase activity. For a HIS3 reporter, cell growth on a histidine-deficient medium is assessed.

  • Data Analysis: The estrogenic activity of the test compounds is determined by comparing the reporter gene activity in the treated cultures to that of the positive and negative controls.

MCF-7 Cell Proliferation (E-Screen) Assay

The E-Screen assay uses the human breast cancer cell line MCF-7, which is estrogen-responsive, to assess the proliferative effects of potential estrogenic compounds.

Principle: MCF-7 cells express the estrogen receptor. The binding of an estrogenic compound to the ER stimulates a signaling cascade that promotes cell proliferation. The increase in cell number is proportional to the estrogenic potency of the compound.

Protocol Outline:

  • Cell Culture: MCF-7 cells are maintained in a suitable culture medium supplemented with fetal bovine serum (FBS). Before the assay, the cells are cultured in a medium containing charcoal-dextran stripped FBS to remove any endogenous estrogens.

  • Cell Seeding: A known number of cells are seeded into multi-well plates.

  • Compound Treatment: The cells are then treated with various concentrations of the test phthalates, a positive control (17β-estradiol), and a solvent control.

  • Incubation: The plates are incubated for a period of 4 to 6 days to allow for cell proliferation.

  • Quantification of Cell Proliferation: Cell proliferation can be measured using various methods:

    • Direct Cell Counting: Cells are detached and counted using a hemocytometer or an automated cell counter.

    • MTT Assay: This colorimetric assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

    • Crystal Violet Staining: This method stains the DNA of the cells, and the amount of dye retained is proportional to the cell number.

  • Data Analysis: The proliferative effect of each compound is calculated relative to the solvent control. The results are often expressed as the concentration that produces a half-maximal response (EC50).

Reporter Gene Assay in Mammalian Cells

Reporter gene assays in mammalian cells provide a more physiologically relevant system to study the activation of the estrogen receptor compared to yeast-based assays.

Principle: A mammalian cell line (e.g., HeLa, HEK293, or MCF-7) is transiently or stably transfected with two plasmids: an expression vector for the human estrogen receptor and a reporter plasmid. The reporter plasmid contains a reporter gene (e.g., luciferase, green fluorescent protein) under the control of a promoter with estrogen response elements (EREs). When an estrogenic compound enters the cell and binds to the ER, the activated ER-ligand complex binds to the EREs and drives the expression of the reporter gene.

Protocol Outline:

  • Cell Culture and Transfection: The chosen mammalian cell line is cultured and then co-transfected with the ER expression plasmid and the ERE-reporter plasmid.

  • Compound Exposure: After transfection, the cells are treated with different concentrations of the phthalates, a positive control (17β-estradiol), and a solvent control.

  • Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter protein is measured. For a luciferase reporter, a luminometer is used to measure the light produced upon the addition of a luciferin (B1168401) substrate.

  • Data Analysis: The reporter gene activity is normalized to a control for transfection efficiency (e.g., co-transfection with a β-galactosidase plasmid or total protein concentration). The fold induction of reporter activity relative to the solvent control is then calculated to determine the estrogenic potency of the compounds.

Visualizations

Estrogen Signaling Pathway

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen / Phthalate ER Estrogen Receptor (ER) (inactive) E2->ER Binding ER_HSP ER-HSP Complex E2->ER_HSP E2_ER Activated ER (Dimerized) ER->E2_ER Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP dissociation ERE Estrogen Response Element (ERE) E2_ER->ERE Binding cluster_nucleus cluster_nucleus E2_ER->cluster_nucleus Gene Target Gene Transcription Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Cellular Response) mRNA->Protein

Caption: Classical genomic estrogen signaling pathway initiated by ligand binding.

Yeast Two-Hybrid Experimental Workflow

YeastTwoHybridWorkflow start Start transform Co-transform Yeast with Bait (ER-LBD-DBD) and Prey (AD-coactivator) Plasmids start->transform culture Culture Transformed Yeast in Selective Medium transform->culture expose Expose Yeast Culture to Test Phthalates & Controls culture->expose incubate Incubate to Allow for Receptor Activation expose->incubate assay Perform Reporter Gene Assay (e.g., β-galactosidase activity) incubate->assay analyze Analyze Data: Compare to Controls assay->analyze end End analyze->end

Caption: Workflow for the Yeast Two-Hybrid assay to screen for estrogenic compounds.

MCF-7 Cell Proliferation (E-Screen) Workflow

EScreenWorkflow start Start culture Culture MCF-7 Cells in Estrogen-Free Medium start->culture seed Seed Cells into Multi-well Plates culture->seed treat Treat Cells with Test Phthalates & Controls seed->treat incubate Incubate for 4-6 Days treat->incubate quantify Quantify Cell Proliferation (e.g., MTT Assay) incubate->quantify analyze Analyze Data: Calculate Proliferative Effect quantify->analyze end End analyze->end ReporterGeneWorkflow start Start transfect Co-transfect Mammalian Cells with ER Expression and ERE-Reporter Plasmids start->transfect treat Treat Cells with Test Phthalates & Controls transfect->treat incubate Incubate for 24-48 Hours treat->incubate lyse Lyse Cells and Perform Reporter Assay (e.g., Luciferase) incubate->lyse analyze Analyze Data: Calculate Fold Induction lyse->analyze end End analyze->end

References

A Researcher's Guide to Biomarker Validation for Diisohexyl Phthalate (DIHP) Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of urinary biomarkers for assessing exposure to Diisohexyl phthalate (B1215562) (DIHP), a plasticizer of growing toxicological interest. It critically evaluates the primary oxidative metabolites of DIHP as biomarkers and compares their utility with established biomarkers for other high-molecular-weight phthalates, namely Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP). This guide is supported by experimental data and detailed methodologies to aid researchers in the selection and validation of appropriate biomarkers for human exposure assessment.

Comparative Analysis of Phthalate Biomarkers

The accurate assessment of human exposure to phthalates relies on the selection of sensitive and specific urinary biomarkers. For high-molecular-weight phthalates like DIHP, DEHP, and DINP, the oxidative metabolites are generally considered superior to the primary monoester metabolites. This is due to their higher urinary concentrations and reduced susceptibility to contamination from the parent compound during sample collection and analysis.[1][2][3][4]

The primary urinary biomarkers for DIHP exposure are:

  • Mono-hydroxyheptyl phthalate (MHHpP)

  • Mono-oxoheptyl phthalate (MOHpP)

  • Mono-carboxyhexyl phthalate (MCHxP)

For comparison, this guide includes key biomarkers for two other widely studied high-molecular-weight phthalates:

  • Di(2-ethylhexyl) phthalate (DEHP):

    • Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP)

    • Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP)

    • Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP)

  • Diisononyl phthalate (DINP):

    • Mono(carboxyisooctyl) phthalate (MCIOP)

    • Mono(hydroxyisononyl) phthalate (MHINP)

    • Mono(oxoisononyl) phthalate (MOINP)

Quantitative Biomarker Performance
Biomarker (Parent Phthalate)MatrixDetection Frequency (%)Geometric Mean / Median Concentration (ng/mL)Limit of Detection (LOD) (ng/mL)Analytical Method
MHHpP (DIHP) Urine96-100%0.38 - 0.590.013HPLC-HRMS
MOHpP (DIHP) Urine57-92%0.03 - 0.190.013HPLC-HRMS
MCHxP (DIHP) Urine100%1.31 - 2.010.013HPLC-HRMS
MEHHP (DEHP) Urine>95%24.1 - 1090.16 - 1.0LC-MS/MS
MEOHP (DEHP) Urine>95%22.8 - 95.10.19 - 1.0LC-MS/MS
MECPP (DEHP) Urine>95%~31.8% of total DEHP metabolites~0.25LC-MS/MS
MCIOP (DINP) Urine97%8.60.25LC-MS/MS
MHINP (DINP) Urine100%11.40.25LC-MS/MS
MOINP (DINP) Urine87%1.20.25LC-MS/MS

Data compiled from multiple sources. Concentrations and detection frequencies can vary significantly between populations and with exposure levels.

Experimental Protocols

The following provides a detailed methodology for the analysis of phthalate metabolites in human urine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and robust analytical technique.

Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
  • Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature and vortex for 10 seconds to ensure homogeneity. Centrifuge at approximately 2000 x g for 10 minutes to pellet any precipitate. Transfer a 1.0 mL aliquot of the supernatant to a clean glass tube.

  • Internal Standard Spiking: Add a mixture of isotopically labeled internal standards (e.g., ¹³C- or deuterium-labeled analogues of the target metabolites) to each urine sample, quality control sample, and calibration standard. This is crucial for accurate quantification by correcting for any analyte loss during sample processing and for matrix effects during analysis.

  • Enzymatic Hydrolysis: To measure the total concentration of phthalate metabolites (free and glucuronidated), enzymatic deconjugation is required. Add ammonium (B1175870) acetate (B1210297) buffer (e.g., 1 M, pH 6.5) and a solution of β-glucuronidase from E. coli to each sample. Vortex gently and incubate in a shaking water bath at 37°C for a minimum of 90 minutes.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by reagent water.

    • Sample Loading: Acidify the hydrolyzed urine sample (e.g., with formic acid) and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a weak organic solvent (e.g., a low percentage of methanol in water) to remove interfering hydrophilic compounds.

    • Elution: Elute the phthalate metabolites from the cartridge using a stronger organic solvent, such as acetonitrile (B52724) or ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solvent mixture compatible with the LC mobile phase (e.g., acetonitrile/water).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: Employ a C18 reversed-phase analytical column suitable for separating phthalate metabolites.

    • Mobile Phase: Use a gradient elution with two mobile phases, typically water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B. The gradient program should be optimized to achieve baseline separation of all target analytes.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for its high sensitivity and selectivity.

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is typically employed for the analysis of phthalate metabolites.

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte and its corresponding internal standard, specific precursor-to-product ion transitions are monitored. This highly selective detection method minimizes interferences from the complex urine matrix.

  • Quantification: Generate a calibration curve by analyzing a series of calibration standards of known concentrations prepared in a similar matrix (e.g., synthetic urine or pooled urine with low background levels). The concentration of each analyte in the unknown samples is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Visualizing the Metabolic Pathway of DIHP

The metabolic pathway of Diisohexyl phthalate (DIHP) is crucial for understanding the formation of its urinary biomarkers. The following diagram, generated using the DOT language, illustrates the proposed metabolic conversion of DIHP to its primary oxidative metabolites.

DIHP_Metabolism DIHP This compound (DIHP) MIHP Mono-isohexyl Phthalate (MIHP) (Primary Monoester) DIHP->MIHP Hydrolysis MHHpP Mono-hydroxyheptyl Phthalate (MHHpP) (ω-1 oxidation) MIHP->MHHpP Phase I Oxidation MCHxP Mono-carboxyhexyl Phthalate (MCHxP) (ω oxidation and β-oxidation) MIHP->MCHxP Phase I Oxidation MOHpP Mono-oxoheptyl Phthalate (MOHpP) (Oxidation of hydroxyl group) MHHpP->MOHpP Excretion Urinary Excretion (as glucuronide conjugates) MHHpP->Excretion MOHpP->Excretion MCHxP->Excretion

Caption: Proposed metabolic pathway of this compound (DIHP).

Experimental Workflow for Biomarker Analysis

The general workflow for analyzing urinary phthalate biomarkers is a multi-step process that requires careful execution to ensure accurate and reliable results. The following diagram illustrates the key stages of this workflow.

Biomarker_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_collection Urine Sample Collection spiking Internal Standard Spiking urine_collection->spiking hydrolysis Enzymatic Hydrolysis (β-glucuronidase) spiking->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation lcms LC-MS/MS Analysis evaporation->lcms data_processing Data Processing & Quantification lcms->data_processing

Caption: General experimental workflow for urinary phthalate biomarker analysis.

Conclusion

The validation of sensitive and specific biomarkers is paramount for accurately assessing human exposure to this compound and other phthalates. The oxidative metabolites of DIHP—MHHpP, MOHpP, and MCHxP—serve as reliable urinary biomarkers, with high detection frequencies in the general population. While direct comparisons of sensitivity and specificity with biomarkers of other phthalates are limited by available data, the analytical methodologies presented in this guide provide a robust framework for their quantification. For comparative exposure assessment, the use of oxidative metabolites for high-molecular-weight phthalates like DEHP and DINP is well-established and recommended. The choice of specific biomarkers will ultimately depend on the research question, the target population, and the analytical capabilities of the laboratory. Continued research is needed to further validate the performance characteristics of DIHP biomarkers and to better understand the potential health implications of exposure.

References

Safety Operating Guide

Navigating the Safe Disposal of Diisohexyl Phthalate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Diisohexyl phthalate (B1215562), a plasticizer belonging to the phthalate ester family, requires careful handling and disposal due to its potential health and environmental hazards. This guide provides essential, step-by-step procedures for the safe disposal of Diisohexyl phthalate, ensuring compliance with regulations and fostering a culture of safety.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of this chemical should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Identification and Classification :

    • This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]

    • While this compound is not specifically listed with a unique EPA hazardous waste code, similar phthalates like Diethylhexyl phthalate (DEHP) are classified as U028 under the Resource Conservation and Recovery Act (RCRA).[2][3][4][5] Therefore, it is prudent to manage this compound waste as a U-listed hazardous waste.

  • Waste Collection and Containerization :

    • Use a dedicated, properly labeled hazardous waste container for collecting this compound waste. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[6][7]

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Reproductive Toxicity," "Aquatic Hazard").[6][7]

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the sealed waste container in a designated SAA within the laboratory. This area should be away from general lab traffic and incompatible materials.[6]

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Request for Waste Pickup :

    • Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[7]

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Spill Management :

    • In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

    • For small spills, use an absorbent material, such as vermiculite (B1170534) or sand, to contain the liquid.

    • The contaminated absorbent material and any cleaning supplies must be collected and disposed of as hazardous waste in the same manner as the chemical itself.[6]

    • For large spills, contact your EHS department immediately.

  • Disposal of Empty Containers :

    • An empty container that held this compound must be triple-rinsed with a suitable solvent.[6][7]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[6][7]

    • After triple-rinsing, the container can typically be disposed of in the regular trash after defacing the original label.[6] Always confirm this procedure with your institution's EHS guidelines.

Quantitative Hazard Data

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Reproductive ToxicityCategory 1BH360FD: May damage fertility; May damage the unborn child[8]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]
Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory chemical waste management protocols as described in various university and safety guidelines. These protocols are derived from regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making process from waste generation to final disposal.

cluster_0 Waste Generation & Collection cluster_1 On-Site Management cluster_2 Final Disposal start This compound Waste Generated (Liquid, Solid, or Contaminated Debris) collect Collect in a Designated, Labeled, Compatible Hazardous Waste Container start->collect store Store Sealed Container in a Satellite Accumulation Area (SAA) with Secondary Containment collect->store spill Spill Occurs store->spill Potential pickup Request Hazardous Waste Pickup from EHS store->pickup cleanup Clean up with Absorbent Material spill->cleanup spill_waste Dispose of Cleanup Debris as This compound Waste cleanup->spill_waste spill_waste->collect ehs EHS Transports to a Licensed Waste Disposal Facility pickup->ehs

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diisohexyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals who handle Diisohexyl phthalate (B1215562). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. Diisohexyl phthalate is classified as a reproductive toxicity hazard, with the potential to damage fertility and harm unborn children[1][2]. Therefore, stringent safety protocols are mandatory.

I. Essential Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the required equipment.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or Face ShieldWear safety goggles that provide a close-fitting barrier around the eyes to protect from splashes, sprays, and dust[3]. A face shield offers additional protection for the entire face and is recommended when there is a risk of significant splashes[3]. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166[1].
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a wide range of chemicals, including phthalates[3]. Always inspect gloves for any signs of degradation or puncture before use.
Body Protection Chemical-Resistant Apron or CoverallsWear a chemical-resistant apron or coveralls to protect the body from potential contact[3]. Long-sleeved shirts and long pants should be worn to minimize exposed skin[3].
Respiratory Protection Respirator with Organic Vapor CartridgesIn areas with inadequate ventilation or where there is a risk of inhaling vapors or dust, a respirator is crucial[3]. A half-face respirator with organic vapor cartridges is generally sufficient for low-level exposure[3]. In high-risk situations, a full-face respirator may be necessary[3]. All respiratory protection must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134)[4].

II. Operational Plan for Handling this compound

A systematic approach to handling this compound minimizes the risk of exposure. The following step-by-step protocol must be followed.

A. Pre-Handling Procedures

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Adequate Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1].

  • Assemble all Materials: Gather all necessary equipment, including PPE, spill containment materials, and waste containers, before handling the chemical.

  • Inspect PPE: Carefully inspect all PPE for any damage or defects. Replace any compromised items immediately.

B. Handling Procedures

  • Don PPE: Put on all required PPE as specified in the table above.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashing or the creation of dust.

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing[1].

  • No Ingestion or Inhalation: Avoid ingesting or inhaling the chemical[1].

C. Post-Handling and Disposal

  • Decontamination: Thoroughly clean the work area after handling is complete.

  • PPE Removal: Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last and disposed of immediately.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

  • Waste Disposal: Dispose of this compound waste and any contaminated materials, including disposable PPE, in a designated and properly labeled hazardous waste container. Follow all local, state, and federal regulations for hazardous waste disposal.

III. Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

IncidentProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention[1].
Skin Contact Wash the affected area immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention[1].
Inhalation Move to an area with fresh air. If symptoms occur, seek medical attention.
Ingestion Clean your mouth with water and drink plenty of water afterward. Seek immediate medical attention[1].
Spill Evacuate the immediate area. Wearing appropriate PPE, contain the spill using absorbent materials. Collect the spilled material and place it in a sealed container for disposal as hazardous waste.

IV. Safe Handling Workflow

The following diagram illustrates the logical progression of steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_vent Ensure Ventilation prep_sds->prep_vent prep_ppe Inspect & Don PPE prep_vent->prep_ppe handle_dispense Dispense Chemical prep_ppe->handle_dispense handle_avoid Avoid Contact handle_dispense->handle_avoid post_decon Decontaminate Area handle_avoid->post_decon post_ppe Remove PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disp_waste Dispose of Waste post_wash->disp_waste

Caption: This diagram outlines the procedural flow for safely handling this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.